Product packaging for ADA disodium salt(Cat. No.:CAS No. 41689-31-0)

ADA disodium salt

Cat. No.: B1521844
CAS No.: 41689-31-0
M. Wt: 234.12 g/mol
InChI Key: UFJHJSRPIBTMAS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ADA disodium salt is a useful research compound. Its molecular formula is C6H8N2Na2O5 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2Na2O5 B1521844 ADA disodium salt CAS No. 41689-31-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJHJSRPIBTMAS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657462
Record name Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41689-31-0
Record name Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Executive Summary and Disambiguation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Acetamido)iminodiacetic Acid (ADA) Disodium Salt for Researchers and Drug Development Professionals

N-(2-Acetamido)iminodiacetic acid disodium salt, commonly referred to as ADA disodium salt, is a synthetic compound with significant utility in biochemical, pharmaceutical, and clinical research. Its primary roles are as a zwitterionic biological buffer and a metal ion chelating agent. However, the acronym "ADA" is a source of frequent confusion within the scientific community. This guide serves to delineate the properties and applications of this compound while explicitly distinguishing it from two other common uses of the "ADA" acronym: the enzyme Adenosine Deaminase and Anti-Drug Antibodies.

  • This compound (This Guide's Focus) : A chemical compound (CAS: 41689-31-0) used to maintain a stable pH in biological systems and to sequester metal ions.[1][2]

  • Adenosine Deaminase (ADA) : An essential enzyme (EC 3.5.4.4) in purine metabolism, critical for immune system development and function.[3] Its deficiency can lead to Severe Combined Immunodeficiency (SCID).

  • Anti-Drug Antibodies (ADAs) : Antibodies generated by the immune system in response to the administration of a biotherapeutic drug. The detection of ADAs is a critical component of immunogenicity testing in drug development.[4]

This document will provide a comprehensive overview of the physicochemical properties of this compound, its mechanisms of action, and detailed protocols for its application in research and pharmaceutical development.

Section 1: Physicochemical Properties and Molecular Architecture

This compound is a white crystalline powder known for its high water solubility and stability under physiological conditions.[5] It belongs to the family of "Good's buffers," which were developed to provide stable pH environments for biochemical research with minimal interaction with biological components.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Systematic Name N-(2-Acetamido)-2-iminodiacetic acid disodium salt[2][7]
CAS Number 41689-31-0[1][8]
Molecular Formula C₆H₈N₂Na₂O₅[2]
Molecular Weight 234.12 g/mol [2][7]
Appearance White crystalline powder[5]
pKa (at 20°C) 6.6[6][9]
Useful pH Range 6.0 – 7.2[6][7][10]
Purity (Typical) ≥98%[2]
Storage Room temperature (18-25°C), in a dry place[1][11]

The molecular architecture of ADA features a tertiary amine group with two carboxylate groups and an acetamido group. This zwitterionic nature at physiological pH is fundamental to its buffering capacity.

Caption: Chemical structure of this compound.

Section 2: Core Functionality I - Biological Buffering

The primary application of this compound is as a biological buffer. Its pKa of 6.6 makes it highly effective at maintaining a stable pH between 6.0 and 7.2, a range that is optimal for many cellular and enzymatic processes.[6][10]

Causality in Application: In cell culture, maintaining a precise physiological pH is critical for cell viability, proliferation, and function. Fluctuations in pH can alter protein structure, disrupt metabolic pathways, and ultimately lead to experimental artifacts or cell death. This compound is chosen for its high buffering capacity in this critical range and its low toxicity.

Experimental Protocol: Preparation of a Sterile 0.5 M ADA Buffer Stock Solution
  • Preparation: Weigh 11.71 g of this compound (MW: 234.12 g/mol ).

  • Dissolution: Add the powder to ~80 mL of high-purity, nuclease-free water in a sterile beaker with a magnetic stir bar. Stir until fully dissolved. The compound is highly soluble in water.[5]

  • pH Adjustment: Place a calibrated pH meter into the solution. The initial pH will be slightly alkaline. Adjust the pH to the desired setpoint (e.g., 7.0 for many cell culture applications) by slowly adding 1 M HCl. Use caution to avoid over-titrating.

  • Final Volume: Transfer the solution to a 100 mL graduated cylinder and add water to reach the final volume of 100 mL.

  • Sterilization: Sterilize the 0.5 M stock solution by passing it through a 0.22 µm syringe filter into a sterile, sealed container.[12]

  • Storage: Store the sterile stock solution at 4°C for several months.

cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization & Storage weigh 1. Weigh 11.71 g This compound dissolve 2. Dissolve in 80 mL High-Purity Water weigh->dissolve ph_adjust 3. Adjust pH with 1 M HCl to desired setpoint (e.g., 7.0) dissolve->ph_adjust final_vol 4. Bring to final volume of 100 mL ph_adjust->final_vol sterilize 5. Sterilize via 0.22 µm filtration final_vol->sterilize store 6. Store at 4°C sterilize->store

Caption: Workflow for preparing a sterile ADA buffer stock solution.

Section 3: Core Functionality II - Metal Ion Chelation

Beyond buffering, this compound functions as a chelating agent, capable of binding divalent and trivalent metal ions such as Ca²⁺ and Mg²⁺.[5][6] While its chelating strength is less than that of potent agents like EDTA, its moderate affinity is advantageous in biological systems where complete metal stripping could be detrimental.[5][13]

Causality in Application: Many enzymes, particularly metalloproteases, are dependent on or inhibited by specific metal ions. In protein purification and enzyme assays, uncontrolled metal ions from lysis buffers or endogenous sources can lead to protein degradation, aggregation, or altered enzymatic activity. This compound is used to sequester these interfering ions, thereby enhancing protein stability and ensuring that enzymatic activity measurements are accurate and reproducible.[5][14]

Table 2: Comparison of Common Chelating Agents

Chelating AgentStructure TypeKey Features
This compound Tri-acidicModerate binding, stable at physiological pH, also a buffer.[5]
EDTA Tetra-acidicForms very strong complexes with most divalent cations.[5][15]
NTA Tri-acidicMore selective for certain metals compared to EDTA.[5]
Experimental Protocol: Using ADA in Lysate Preparation for Enzyme Assays
  • Buffer Preparation: Prepare a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and supplement it with 1-5 mM this compound from a sterile stock solution.

  • Homogenization: Resuspend cell pellets or tissue in the ADA-supplemented lysis buffer. Homogenize on ice using a suitable method (e.g., sonication, douncing). The presence of ADA will chelate released metal ions, protecting the target protein.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

  • Protein Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a compatible assay (Note: ADA can interfere with BCA assays; a Bradford assay is a suitable alternative).[6]

  • Enzyme Assay: Proceed with the enzyme activity assay using the clarified lysate. The controlled metal ion environment ensures more reliable kinetic data.

start Cell Pellet or Tissue lysis 1. Homogenize in Lysis Buffer containing this compound start->lysis chelation ADA chelates free Mg²⁺, Ca²⁺, protecting proteins from metalloproteases. lysis->chelation centrifuge 2. Centrifuge to remove debris lysis->centrifuge supernatant 3. Collect Supernatant (Clarified Lysate) centrifuge->supernatant quantify 4. Quantify Protein (e.g., Bradford Assay) supernatant->quantify assay 5. Perform Enzyme Activity Assay quantify->assay

Caption: Workflow for using ADA as a chelator in lysate preparation.

Section 4: Applications in Pharmaceutical and Drug Development

In the pharmaceutical industry, the selection of appropriate excipients is critical for ensuring the stability, solubility, and bioavailability of an Active Pharmaceutical Ingredient (API).[16]

Role in Drug Formulation

This compound is utilized in pharmaceutical formulations primarily to enhance the solubility and stability of APIs.[14][17] Its ability to both buffer the solution and chelate trace metal ions—which can catalyze oxidative degradation of the API—makes it a valuable stabilizing agent.[14][18] The choice of a salt form for a drug can significantly improve its overall therapeutic and pharmaceutical properties.[16]

Role in Pre-clinical Research

In pre-clinical drug development, this compound is essential for creating the stable, physiologically relevant conditions required for a wide range of in vitro assays. This includes its use in buffers for studying the activity of the enzyme Adenosine Deaminase (ADA). The ADA enzyme is a therapeutic target in its own right, and understanding its function is crucial.[3] For instance, inhibitors of the ADA enzyme are used as anti-neoplastic agents.[3] this compound buffer provides the stable pH 6.0-7.2 environment needed to accurately measure the kinetics of this enzyme and the efficacy of potential inhibitors.

cluster_pathway Adenosine Signaling Pathway cluster_environment Assay Environment Adenosine Adenosine ADA_Enzyme Adenosine Deaminase (ADA Enzyme) Adenosine->ADA_Enzyme Substrate Inosine Inosine ADA_Enzyme->Inosine Product Buffer This compound Buffer pH Maintains Stable pH (6.0 - 7.2) Buffer->pH pH->ADA_Enzyme Enables Accurate Kinetic Measurement

Caption: Role of ADA buffer in studying the ADA enzyme.

Section 5: Distinguishing from Anti-Drug Antibodies (ADAs)

For professionals in drug development, the most critical point of disambiguation is between this compound and Anti-Drug Antibodies (ADAs). Immunogenicity testing, or the detection of ADAs, is a mandatory regulatory requirement for the development of virtually all biotherapeutics.[4][19]

Anti-Drug Antibodies are produced by a patient's immune system against a therapeutic protein, which can neutralize the drug's efficacy and/or cause adverse effects.[4] Assays to detect these antibodies are referred to as "ADA assays." These assays are complex ligand-binding assays and have no connection to the chemical buffer this compound.

Table 3: Critical Distinctions: this compound vs. Anti-Drug Antibody

FeatureThis compoundAnti-Drug Antibody (ADA)
Chemical Nature Small molecule, C₆H₈N₂Na₂O₅Large protein, Immunoglobulin (e.g., IgG)
Primary Function Biological buffer, metal ion chelatorBinds to a therapeutic drug, part of an immune response
Context of Use Excipient in formulations, component of lab buffersA measured analyte in patient samples for immunogenicity assessment
"ADA Assay" Not applicableA validated clinical assay to detect antibodies against a drug
Illustrative Workflow: Bridging ADA (Anti-Drug Antibody) Assay

To visually underscore the difference, the following diagram illustrates a common format for an Anti-Drug Antibody assay. This process involves capturing the antibody from a patient sample between two molecules of the drug.

sample 1. Patient Sample (Contains potential ADAs) plate 2. Add to plate coated with Biotinylated Drug sample->plate capture Biotin-Drug binds to one arm of the ADA plate->capture add_reporter 3. Add Reporter-labeled Drug (e.g., Sulfo-Tag) plate->add_reporter bridge Reporter-Drug binds to the other arm of the ADA, forming a 'bridge' add_reporter->bridge wash 4. Wash unbound reagents add_reporter->wash detect 5. Add substrate and measure signal wash->detect result Signal is proportional to the amount of ADA present detect->result

Caption: A typical bridging assay workflow for Anti-Drug Antibody (ADA) detection.

Conclusion

N-(2-Acetamido)iminodiacetic acid disodium salt is a versatile and valuable tool in the researcher's arsenal, providing robust pH control and metal ion chelation for a wide array of applications, from fundamental cell biology to pharmaceutical formulation. A precise understanding of its identity and function is paramount. By carefully distinguishing it from the enzyme Adenosine Deaminase and the critical concept of Anti-Drug Antibodies, scientists and drug development professionals can avoid ambiguity, ensure experimental integrity, and leverage this compound to its fullest potential.

References

An In--Depth Technical Guide to the Chemical Properties of ADA Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-Acetamido)iminodiacetic acid disodium salt, commonly known as ADA disodium salt, is a zwitterionic biological buffer first described by Good and co-workers.[1][2] Valued for its efficacy in the physiological pH range of 6.0-7.2, it has become an essential reagent in cell culture, enzyme assays, and protein chemistry.[3][4] This guide provides a comprehensive analysis of its core chemical properties, including its defining characteristic as a metal ion chelator, which is fundamental to its function in preserving the integrity of biological systems. We will explore its physicochemical parameters, reactivity, stability, and analytical profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity

A precise understanding of a reagent begins with its fundamental identity. This compound is the sodium salt of N-(2-Acetamido)iminodiacetic acid, a derivative of glycine.

IdentifierValue
IUPAC Name Disodium 2,2'-[(2-amino-2-oxoethyl)azanediyl]diacetate[3]
Common Synonyms N-(2-Acetamido)iminodiacetic acid disodium salt, N-(Carbamoylmethyl)iminodiacetic acid disodium salt[5][6]
CAS Number 41689-31-0[5][6][7]
Molecular Formula C₆H₈N₂O₅Na₂[5][7]
Molecular Weight 234.12 g/mol [5][6]

Core Physicochemical Properties

The utility of this compound in a laboratory setting is dictated by its physical and chemical characteristics. These properties determine its behavior in aqueous systems and its suitability for various applications.

Overview Table
PropertyDescriptionSource(s)
Appearance White crystalline powder.[6][7]
Solubility Highly soluble in water (approx. 0.5 g/mL).[6]
pKa (Free Acid, 25 °C) 6.6[3][6][8]
Useful pH Range 6.0 – 7.2[3][4][6]
Elucidation of Key Properties
  • Solubility and the Role of the Disodium Salt: The parent free acid, N-(2-Acetamido)iminodiacetic acid, is only slightly soluble in water.[9] The conversion to the disodium salt significantly enhances aqueous solubility, a critical feature for preparing high-concentration stock solutions.[4] This high solubility is essential for its use as a buffer in diverse biological media.

  • pKa and Buffering Mechanism: A buffer's effectiveness is centered around its pKa, the pH at which the acid and its conjugate base are in equal concentrations. With a pKa of 6.6, ADA is an excellent buffer for maintaining a stable pH environment between 6.0 and 7.2.[3][6] This range is physiologically relevant for many enzymatic reactions and cell culture applications, preventing pH fluctuations that could lead to protein denaturation or loss of activity.[8]

Reactivity Profile: The Central Role of Chelation

Beyond its pH buffering capacity, the most significant chemical property of ADA is its ability to chelate metal ions. This function is not a secondary benefit but is integral to its performance as a high-integrity biological buffer.

Mechanism of Metal Ion Chelation

The ADA molecule possesses a tertiary amine and two carboxylate groups, which act as electron donor sites. These sites can form multiple coordination bonds with a single polyvalent metal ion, effectively sequestering it in a stable, cage-like structure known as a chelate complex.[10][11] ADA is known to form complexes with common divalent and trivalent metal ions, including Mn(II), Cu(II), Ni(II), Zn(II), Co(II), Ca²⁺, and Mg²⁺.[3][8]

This compound chelating a divalent metal ion (M²⁺).
Impact on Biological Systems: The Causality of Chelation

In any biological experiment, trace metal ions can be potent inhibitors or catalysts of enzymatic reactions. Their presence can introduce significant variability and artifacts. The primary role of ADA's chelating ability is to sequester these stray metal ions.[12] This is a self-validating feature of using ADA in a protocol; by design, it minimizes the interference of metal ions, thereby increasing the reliability and reproducibility of experimental results. For example, by binding metal ions, ADA helps prevent the oxidation and irreversible denaturation of proteins during procedures like electrophoresis.[8]

Stability and Storage

Proper handling and storage are paramount to maintaining the chemical integrity of this compound and ensuring its performance.

  • Chemical Stability: The compound is stable under standard ambient conditions of temperature and pressure.[13] As a hygroscopic powder, it can absorb moisture from the air, which may lead to caking.[14]

  • Recommended Storage Protocols: To ensure a long shelf life, which can be up to two years or more, the compound should be stored at room temperature (15°C to 25°C) in a dry, well-ventilated area.[7][14] It is crucial to keep the container tightly sealed and protected from direct sunlight and UV exposure.[14][15]

Spectroscopic and Analytical Profile

Confirmation of the identity and purity of this compound relies on standard analytical techniques.

  • UV-Vis Spectrophotometry: ADA absorbs ultraviolet light in the region below 260 nm.[4][8] This is a critical consideration for researchers conducting spectrophotometric assays, as the buffer itself will contribute to absorbance at these lower wavelengths. When quantifying proteins or nucleic acids, it is advisable to use wavelengths where the buffer is transparent (e.g., 280 nm for proteins) or to ensure the buffer concentration is identical in blank and sample measurements.[16]

  • Structural Confirmation (FTIR & NMR):

    • Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups: strong, broad absorption for the carboxylate (COO⁻) stretches, peaks for the amide C=O stretch, and absorptions corresponding to C-N and C-H bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure by showing distinct signals for the methylene protons (CH₂) adjacent to the amine and carboxylate groups, as well as the protons of the acetamido group. Methods like HNMR and HPLC are used for identification and purity assessment.[7]

Experimental Protocols & Workflows

A common application of this compound is the preparation of a buffered solution for biochemical assays.

Preparation of a 0.5 M ADA Stock Solution (pH 6.6)

This protocol describes the preparation of a 1 L stock solution, a common starting point for further dilutions.

  • Weighing: Accurately weigh 117.06 g of this compound (MW = 234.12 g/mol ).

  • Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of high-purity deionized water.

  • Mixing: Stir the solution with a magnetic stir bar. The powder will dissolve readily due to the use of the disodium salt form.[17]

  • pH Adjustment: Place a calibrated pH electrode in the solution. The initial pH will be alkaline. Carefully and slowly add concentrated HCl to adjust the pH down to the target of 6.6. This step is crucial as the buffering capacity is centered around the pKa.

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to precisely 1.0 L.

  • Sterilization and Storage: For applications requiring sterility, the solution can be passed through a 0.22 µm filter. Store the final buffer solution at 2-8°C.

Buffer_Preparation_Workflow cluster_prep Preparation Steps cluster_final Finalization Weigh 1. Weigh 117.06 g This compound Dissolve 2. Dissolve in 800 mL dH₂O Weigh->Dissolve pH_Adjust 3. Adjust pH to 6.6 with HCl Dissolve->pH_Adjust Final_Volume 4. Add dH₂O to Final Volume of 1 L pH_Adjust->Final_Volume Filter 5. Filter Sterilize (0.22 µm) Final_Volume->Filter Store 6. Store at 2-8°C Filter->Store

Workflow for preparing a 0.5 M ADA stock solution.

Conclusion

This compound is a high-performance zwitterionic buffer whose utility is rooted in a synergistic combination of key chemical properties. Its high water solubility, physiologically relevant pKa, and, most importantly, its intrinsic ability to chelate divalent and trivalent metal ions make it an exemplary choice for maintaining stable and non-inhibitory conditions in a wide range of biochemical and pharmaceutical applications. A thorough understanding of these properties enables researchers to leverage this reagent to its full potential, ensuring the accuracy, reliability, and validity of their experimental outcomes.

References

A Technical Guide to the Structure, Properties, and Applications of N-(2-Acetamido)iminodiacetic Acid Disodium Salt (ADA·2Na)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(2-Acetamido)iminodiacetic acid (ADA), particularly in its highly soluble disodium salt form (ADA·2Na), represents a cornerstone reagent for researchers, biochemists, and pharmaceutical development professionals. It belongs to the class of "Good's buffers," specifically engineered for biological applications, and simultaneously functions as a potent metal ion chelating agent.[1][2] This dual functionality stems directly from its unique molecular architecture. This guide provides an in-depth analysis of the structure of ADA·2Na, elucidates its mechanism of action as a chelator, details its physicochemical properties, and presents its critical applications in modern scientific workflows. By understanding the causal relationship between its structure and function, professionals can fully leverage this versatile compound to enhance the stability, accuracy, and efficacy of their experimental and formulation endeavors.

Introduction: The Dual-Role Advantage of ADA·2Na

In biological and pharmaceutical sciences, precise control over the chemical environment is paramount. Two critical parameters are pH stability and the concentration of free metal ions. ADA·2Na is expertly designed to address both.

The Legacy of Good's Buffers

In the 1960s, Norman Good and his colleagues developed a series of zwitterionic buffers, including ADA, to overcome the limitations of conventional buffers in biological research.[1] The ideal biological buffer should have a pKa near physiological pH (6.0-8.0), exhibit high water solubility, be chemically stable, and, most importantly, show minimal interference with biological processes. ADA, with a pKa of 6.6, is an excellent buffer for studies in the pH range of 6.0-7.2, making it highly suitable for many enzymatic and cellular assays.[1][2]

The Principle of Chelation

Beyond pH control, the presence of stray metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) can catalyze unwanted reactions, precipitate essential proteins, or inhibit enzymatic activity. A chelating agent acts like a molecular claw, binding tightly to a central metal ion through multiple coordination bonds to form a stable, water-soluble complex called a chelate. This process, known as sequestration, effectively removes the metal ion from solution, preventing it from interfering with the system under study. ADA·2Na is an effective chelating agent, a property conferred by the nitrogen atom and carboxylate groups within its structure.[3][4]

Molecular Structure and Physicochemical Properties

The efficacy of ADA·2Na is a direct result of its chemical structure. It is built upon an iminodiacetic acid backbone, a compound itself known for its chelating capabilities.[5]

N-(2-Acetamido)iminodiacetic Acid Disodium Salt (ADA·2Na)

The structure features a central tertiary amine nitrogen atom. This nitrogen is bonded to two carboxymethyl groups (-CH₂COO⁻Na⁺) and one N-acetylmethyl group (-CH₂CONH₂). The disodium salt form is critical for its practical application, as it dramatically increases the compound's aqueous solubility compared to its free acid form, allowing for the preparation of high-concentration stock solutions.[3]

cluster_ada N-(2-Acetamido)iminodiacetic acid disodium salt N N C1 CH₂ N->C1 C3 CH₂ N->C3 C5 CH₂ N->C5 C2 C C1->C2 O1 O C2->O1 = N2 NH₂ C2->N2 C4 C C3->C4 O2 O C4->O2 = O3 O⁻ C4->O3 Na1 Na⁺ O3->Na1 C6 C C5->C6 O4 O C6->O4 = O5 O⁻ C6->O5 Na2 Na⁺ O5->Na2

Caption: Chemical structure of ADA Disodium Salt.

Physicochemical Data Summary

The properties of ADA·2Na make it a reliable and versatile tool for researchers. Key quantitative data are summarized below.

PropertyValueSource(s)
Synonyms ADA·2Na, N-(Carbamoylmethyl)iminodiacetic acid disodium salt[3]
CAS Number 41689-31-0[3][6]
Molecular Formula C₆H₈N₂O₅Na₂[3]
Molecular Weight 234.1 g/mol [3]
Appearance White crystalline powder[3]
Parent Acid pKa 6.6 (at 20 °C)[1][2]
Useful Buffering pH Range 6.0 - 7.2[1]
Storage Room Temperature, store in a dry place[3][7]

Mechanism of Action: A Tridentate Chelating Agent

ADA·2Na functions as a tridentate ligand, meaning it can form three coordinate bonds to a single metal ion. This multi-point attachment is the essence of chelation and is responsible for the high stability of the resulting metal complex.

Ligand Binding and Complex Formation

The binding sites (ligands) on the ADA molecule are the tertiary amine nitrogen and the two deprotonated carboxylate oxygen atoms. When a divalent or trivalent metal ion is introduced into a solution containing ADA·2Na, these three sites coordinate with the metal, forming two stable, five-membered chelate rings. This structure effectively sequesters the metal ion, rendering it chemically inert in the surrounding solution.

cluster_chelation Chelation Mechanism M M²⁺ N N N->M CH2_1 CH₂ N->CH2_1 CH2_2 CH₂ N->CH2_2 Acetamido CH₂CONH₂ N->Acetamido O1 O O1->M O2 O O2->M C1 C=O C1->O1 C2 C=O C2->O2 CH2_1->C1 CH2_2->C2

Caption: Chelation of a Divalent Metal Ion (M²⁺) by ADA.

Key Applications in Scientific Research

The unique properties of ADA·2Na translate into a wide range of applications across multiple scientific disciplines.

  • Biochemical and Enzymatic Assays : In studies of metalloenzymes, ADA·2Na can be used to either remove all divalent cations to study apoenzymes or to control the specific concentration of a required metal cofactor, thereby improving experimental accuracy and reproducibility.[3]

  • Pharmaceutical Formulations : It serves as an excipient in drug formulations to enhance the stability of active pharmaceutical ingredients (APIs) that are susceptible to metal-catalyzed degradation.[4][8] By sequestering trace metals from manufacturing equipment or other ingredients, it can significantly extend product shelf life.[4] Furthermore, its ability to enhance solubility can improve the bioavailability of certain therapeutic agents.[3][4]

  • Analytical and Environmental Chemistry : In analytical techniques like chromatography, ADA·2Na can be used as a mobile phase additive to improve the separation and detection of metal ions.[3][4] In environmental science, it shows potential for the remediation of heavy metal contamination in water and soil by forming soluble complexes that can be more easily removed.[3][4]

Experimental Protocols and Workflows

To ensure trustworthiness and reproducibility, all protocols must be clearly defined.

Preparation of a 100 mM ADA Buffer Stock Solution (pH 6.8)

This protocol describes the preparation of a standard ADA buffer, a common starting point for many biological experiments.

  • Weighing : Weigh 2.341 g of N-(2-Acetamido)iminodiacetic acid disodium salt (MW = 234.1 g/mol ).

  • Dissolution : Dissolve the powder in ~80 mL of high-purity, deionized water in a 100 mL beaker with a magnetic stirrer. The disodium salt should dissolve readily.

  • pH Adjustment : Place a calibrated pH electrode in the solution. The initial pH will be alkaline. Carefully add 1 M HCl dropwise while stirring to lower the pH to the target of 6.8. Causality Note: The parent acid has a pKa of 6.6; setting the pH near this value provides the maximum buffering capacity for the system.

  • Final Volume : Once the target pH is reached and stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse to the flask. Add deionized water to the 100 mL mark.

  • Sterilization & Storage : For biological applications, sterile-filter the solution through a 0.22 µm filter into a sterile container. Store at 4°C.

Workflow for Metal Ion Sequestration in a Biological Sample

This workflow demonstrates the use of ADA·2Na to remove interfering metal ions prior to a downstream assay (e.g., an enzyme activity measurement).

A 1. Biological Sample (e.g., cell lysate with inhibitory M²⁺ ions) B 2. Add ADA·2Na Solution (to a final concentration of 1-10 mM) A->B C 3. Incubate (e.g., 15 min at room temp) to allow chelation B->C D 4. Stable [M-ADA] Complex Formed (M²⁺ is sequestered) C->D E 5. Perform Downstream Assay (e.g., enzyme kinetics) Now free from M²⁺ interference D->E

Caption: Workflow for Metal Ion Sequestration.

Safety, Handling, and Storage

While possessing low overall toxicity, proper laboratory practice is essential when handling ADA·2Na.[3]

  • Hazard Identification : The parent compound, ADA, is classified as Acute Toxicity, Oral, Category 4 ("Harmful if swallowed").[7][9][10] Users should handle the disodium salt with similar care.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.[9][11]

  • Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling the fine powder. Avoid dust formation.[7] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][11]

Conclusion

N-(2-Acetamido)iminodiacetic acid disodium salt is more than a simple reagent; it is a precisely engineered tool for controlling the chemical environment of complex systems. Its structure, featuring a tridentate arrangement of ligands, provides robust metal ion chelation, while its zwitterionic nature and ideal pKa make it an excellent non-interfering biological buffer. For researchers in biochemistry and professionals in drug development, a thorough understanding of the relationship between ADA·2Na's structure and its dual functionality is key to designing more stable, accurate, and effective experiments and formulations.

References

Section 1: Core Principles and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to ADA Disodium Salt (CAS 41689-31-0) for Advanced Research Applications

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is a zwitterionic buffer first described by Norman Good and his colleagues in the 1960s.[1] Developed to provide stable pH environments for biochemical studies, ADA is particularly valuable for its buffering capacity in the physiologically relevant pH range of 6.0 to 7.2.[1][2][3] The disodium salt form (CAS 41689-31-0) is the most frequently utilized variant in laboratory settings due to its significantly enhanced aqueous solubility over the free acid form.[4][5]

Beyond its primary function as a biological buffer, this compound is also an effective chelating agent, capable of forming stable complexes with divalent metal cations such as calcium (Ca²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[6] This dual-functionality—pH stabilization and metal ion sequestration—makes it a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its applications range from protein isolation and enzyme assays to cell culture and analytical chemistry.[6][7][8]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for accurate preparation of solutions and for understanding its behavior in experimental systems.

PropertyValueSource(s)
CAS Number 41689-31-0[3][7][9][10][11][12]
Molecular Formula C₆H₈N₂Na₂O₅[7][10][12]
Molecular Weight 234.12 g/mol [3][7][10]
Synonyms N-(2-Acetamido)-2-iminodiacetic acid disodium salt, N-(Carbamoylmethyl)iminodiacetic acid disodium salt[3][10][12]
Appearance White crystalline powder[12][13]
pKa (25 °C) 6.6 (for the free acid)[3][14]
Useful pH Range 6.0 - 7.2[2][3]
Solubility in Water Highly soluble; 0.5 g/mL[3][13]
Storage Room temperature (18 to 25°C), away from light[10][11][12]

Section 2: Core Mechanisms of Action

Understanding the chemical principles behind ADA's functionality is key to its effective application. Its utility is rooted in two distinct but complementary mechanisms: pH buffering and metal ion chelation.

The Principle of pH Buffering

As a "Good's buffer," ADA is designed to be chemically and enzymatically stable, exhibit minimal interference in biological processes, and have a pKa value near neutrality. Its buffering action stems from the protonation and deprotonation of its secondary amine group. Within its effective pH range (6.0-7.2), it can absorb or release protons (H⁺) to resist significant changes in pH, which is critical for maintaining the structural integrity and function of proteins, enzymes, and cells in vitro.

The Chemistry of Metal Ion Chelation

Similar to the well-known chelator EDTA, ADA possesses multiple carboxyl and amine groups that can donate electron pairs to form coordinate bonds with metal ions.[15] This action effectively sequesters metal ions, preventing them from participating in undesirable reactions such as catalyzing the degradation of active ingredients or inhibiting enzymatic activity.[15][16][17] This property is particularly valuable in experiments where the presence of stray metal ions could compromise the results.

Caption: Fig 1. Chelation of a divalent metal ion (M²⁺) by ADA.

Section 3: Key Applications in Research & Drug Development

The dual properties of this compound enable its use in a wide array of sophisticated applications, making it a staple reagent in both basic research and industrial R&D.

Biochemical and Enzymatic Assays

In enzyme kinetics and other biochemical assays, maintaining a stable pH is paramount for reliable and reproducible results. ADA is an excellent choice for assays involving enzymes that are active around neutral pH. Furthermore, its ability to chelate divalent cations can be leveraged as an experimental control. For instance, it can be used to create metal-free conditions to study the metal-dependency of a particular enzyme or protein function.[13]

Cell Culture Systems

This compound is used as a buffer component in various cell culture media.[8][18] It helps maintain physiological pH, which is crucial for cell viability, growth, and differentiation. Its chelating properties also contribute to a more defined culture environment by sequestering potentially cytotoxic heavy metal ions that may be present as contaminants in media components or water.

Protein Isolation and Characterization

During protein purification, ADA is often included in lysis and purification buffers.[7] It serves two primary purposes: stabilizing the pH to prevent protein denaturation and chelating metal ions that could otherwise promote proteolytic degradation or oxidation of sensitive amino acid residues. This ensures a higher yield of intact, functional protein.

Advanced Research in Cellular Signaling

An emerging application for this compound is in the study of cellular signaling pathways involving adenosine.[13] The enzyme adenosine deaminase (ADA) breaks down adenosine. By acting as a substrate for this enzyme, this compound can be used to manipulate cellular adenosine levels, allowing researchers to investigate the downstream effects on processes like cell growth, immune function, and differentiation.[13]

Section 4: Practical Laboratory Protocols & Procedures

Protocol: Preparation of a 0.5 M ADA Buffer Stock Solution (pH 7.0)

This protocol describes a self-validating method for preparing a standardized 0.5 M stock solution of ADA buffer, a common starting concentration for subsequent dilutions.

Materials & Equipment:

  • This compound (CAS 41689-31-0)

  • High-purity, nuclease-free water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and a volumetric flask

  • Sterile 0.22 µm filter unit

  • Sterile storage bottle

Step-by-Step Methodology:

  • Calculate Required Mass: To prepare 500 mL of a 0.5 M solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.5 mol/L × 0.5 L × 234.12 g/mol = 58.53 g

  • Dissolution:

    • Add approximately 400 mL of high-purity water to a beaker with a magnetic stir bar.

    • Place the beaker on a stir plate and slowly add the 58.53 g of this compound while stirring. The powder is highly soluble in water.[3][13]

  • pH Adjustment (Self-Validation Step):

    • Once the powder is fully dissolved, immerse the calibrated pH meter electrode into the solution.

    • The initial pH of the disodium salt solution will be alkaline.

    • Carefully titrate the solution by adding 1 M HCl dropwise while continuously monitoring the pH. The goal is to reach a final pH of 7.0.

    • Causality Note: Precise pH adjustment is the most critical step. The buffering capacity of the solution is optimal only when the pH is set correctly relative to its pKa of 6.6.

  • Final Volume Adjustment:

    • Once the target pH of 7.0 is stable, carefully transfer the solution to a 500 mL volumetric flask.

    • Add high-purity water to bring the final volume precisely to the 500 mL mark.

    • Cap and invert the flask several times to ensure thorough mixing.

  • Sterilization and Storage:

    • For applications requiring sterility (e.g., cell culture), pass the buffer solution through a 0.22 µm sterile filter unit into a sterile storage bottle.

    • Label the bottle clearly with the contents ("0.5 M ADA Buffer, pH 7.0"), preparation date, and your initials.

    • Store the solution at room temperature.[10][11][12]

Workflow start Start calc 1. Calculate Mass (58.53 g for 500 mL) start->calc dissolve 2. Dissolve ADA Salt in ~400 mL H₂O calc->dissolve ph_adjust 3. Adjust pH to 7.0 with 1 M HCl dissolve->ph_adjust qc_check QC Check: Verify pH with calibrated meter ph_adjust->qc_check qc_check->ph_adjust pH Not OK volume_adjust 4. Adjust Final Volume to 500 mL qc_check->volume_adjust pH OK sterilize 5. Sterile Filter (0.22 µm) volume_adjust->sterilize store 6. Store at Room Temp in Labeled Bottle sterilize->store end_node End store->end_node

Caption: Fig 2. Workflow for preparing a 0.5 M ADA buffer solution.

Safety, Handling, and Storage

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[19]

  • Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the powder to avoid irritation.[3]

  • Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[20]

  • Storage: Store the solid compound in a tightly sealed container in a dry place at room temperature (18-25°C).[11][12] Aqueous solutions are stable at room temperature, but for long-term storage, refrigeration (2-8°C) can be considered to prevent microbial growth.

Section 5: Conclusion

This compound (CAS 41689-31-0) is a high-value reagent whose utility extends far beyond its original design as a simple biological buffer. Its dual-action capability to both stabilize pH and sequester metal ions provides researchers with a robust tool to enhance the reliability, reproducibility, and validity of a wide range of experimental systems. From foundational enzyme kinetics to advanced cell signaling studies, a thorough understanding of its physicochemical properties and mechanisms of action empowers scientists and drug developers to leverage its full potential in their research endeavors.

References

A Comprehensive Technical Guide to N-(2-Acetamido)iminodiacetic Acid Disodium Salt (ADA Disodium Salt): Physicochemical Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of N-(2-Acetamido)iminodiacetic acid disodium salt (ADA disodium salt), a critical reagent in biochemical research and pharmaceutical development. Moving beyond a simple data sheet, this document elucidates the fundamental chemistry that dictates its function, offers validated protocols for its use, and explores its applications in complex biological systems.

Core Physicochemical Properties and Molecular Identity

The utility of any reagent begins with a precise understanding of its molecular identity and properties. This compound is a zwitterionic buffer, first described by Norman Good and colleagues, designed for minimal interaction with biological systems while providing stable pH control.[1][2]

Molecular Formula and Weight

The cornerstone of all stoichiometric calculations is an accurate molecular weight derived from the chemical formula. For this compound, the formula is C₆H₈N₂O₅Na₂ .[3][4][5][6][7][8][9] Based on the atomic masses of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sodium), the theoretical molecular weight is calculated. While slight variations exist between suppliers due to rounding of atomic masses, the accepted value is approximately 234.12 g/mol .[3][7][8][9][10] A more precise value is 234.118 g/mol .[4][6] For routine laboratory use, 234.12 g/mol provides the necessary accuracy for buffer and reagent preparation.

Data Summary: Key Identifiers

For clarity and rapid reference, the core quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 234.12 g/mol [3][7][8][9][10]
Molecular Formula C₆H₈N₂O₅Na₂[3][4][5]
CAS Number 41689-31-0[3][4][5][10][11]
Appearance White crystalline powder[4][5][6]
pKa (Free Acid, 25°C) 6.6[2][10]
Useful pH Range 6.0 - 7.2[1][3][10]
Solubility in Water 0.5 g/mL (clear, colorless solution)[10]
Molecular Structure

The functionality of this compound is a direct consequence of its molecular architecture. The structure features a tertiary amine nitrogen atom bonded to a carbamoylmethyl group and two carboxymethyl groups. This arrangement is critical for both its buffering capacity and its ability to chelate metal ions.

Caption: Molecular structure of this compound.

The Functional Basis of this compound in Scientific Applications

Understanding why this compound is chosen for specific applications requires insight into its chemical behavior in aqueous solutions. Its value stems from two primary functions: pH buffering and metal ion chelation.

Buffering Capacity in the Physiological Range

As one of the "Good's buffers," ADA was developed to meet several criteria for biological research, including high water solubility, a pKa between 6 and 8, and minimal biological activity.[1] The pKa of the free acid is 6.6, which places its optimal buffering range squarely within the physiological pH of many cellular systems and enzyme assays (pH 6.0-7.2).[1][3][10]

Causality: The tertiary amine in the ADA molecule is the functional group responsible for its buffering action. In solution, this amine can accept a proton (H⁺), forming a conjugate acid. The equilibrium between the protonated and deprotonated forms allows the solution to resist changes in pH upon the addition of an acid or base. This stability is paramount in enzyme kinetics studies, where enzyme activity is highly pH-dependent, and in cell culture, where maintaining a stable pH is essential for viability.

Mechanism of Metal Ion Chelation

Beyond pH control, this compound is an effective chelating agent.[5][11] The iminodiacetate portion of the molecule can form stable, coordinate bonds with divalent metal ions (e.g., Ca²⁺, Mg²⁺, Mn²⁺). This action sequesters the metal ions, preventing them from participating in undesirable reactions.

Causality: The nitrogen atom and the two carboxylate groups act as ligands, donating lone pairs of electrons to form a stable, ring-like structure (a chelate) with the metal ion. This is mechanistically similar to the action of more potent chelators like EDTA.[12][13] In drug development and protein purification, this is critical for several reasons:

  • Preventing Degradation: It removes trace metal ions that can catalyze the oxidation and degradation of sensitive proteins or active pharmaceutical ingredients (APIs).[5][14]

  • Controlling Enzyme Activity: It deactivates metal-dependent enzymes, such as metalloproteinases, which could otherwise degrade the target protein during isolation and purification.[12]

  • Enhancing Stability: In pharmaceutical formulations, it enhances the shelf-life and stability of the final product by sequestering ions that could compromise the API.[5]

cluster_0 Initial State cluster_1 Chelation Process A Free Metal Ion (M²⁺) in solution C Stable Chelate Complex [M(ADA)] A->C Coordination Bonds Form B This compound (Chelating Agent) B->C Ligand Binding D Sequestered Ion (Biologically Inactive) C->D Results in

Caption: Workflow of metal ion chelation by this compound.

Validated Methodologies for Laboratory Use

To ensure reproducibility and accuracy, standardized protocols are essential. The following methodologies provide self-validating steps for the preparation and quality assessment of this compound solutions.

Experimental Protocol: Preparation of a 0.5 M ADA Buffer Stock Solution (pH 6.8)

This protocol details the preparation of a standard stock solution, a common starting point for many experimental workflows.

Materials:

  • N-(2-Acetamido)iminodiacetic acid disodium salt (MW: 234.12 g/mol )[3][10]

  • High-purity, deionized water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 100 mL)

Procedure:

  • Calculate Required Mass: To prepare 100 mL of a 0.5 M solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.5 mol/L × 0.1 L × 234.12 g/mol = 11.706 g

  • Dissolution: Weigh out 11.706 g of this compound and add it to a beaker containing approximately 80 mL of deionized water. Add a magnetic stir bar and place the beaker on a stir plate.

  • pH Adjustment: The salt is highly soluble in water.[10][11] Place the calibrated pH meter into the solution. The initial pH will be alkaline. Slowly add 1 M HCl dropwise while monitoring the pH. The target is pH 6.8. Be cautious not to overshoot the target pH. If necessary, use 1 M NaOH to adjust back.

  • Final Volume Adjustment: Once the pH is stable at 6.8, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.

  • Bringing to Volume: Add deionized water to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Sterilization and Storage: Cap the flask and invert it several times to ensure homogeneity. For long-term storage and to prevent microbial growth, the solution can be sterilized by passing it through a 0.22 µm filter. Store at room temperature.

start Start: Prepare 0.5 M ADA Buffer calc 1. Calculate Mass (11.706 g for 100 mL) start->calc weigh 2. Weigh 11.706 g This compound calc->weigh dissolve 3. Dissolve in ~80 mL Deionized Water weigh->dissolve adjust_ph 4. Adjust pH to 6.8 with 1 M HCl dissolve->adjust_ph transfer 5. Transfer to 100 mL Volumetric Flask adjust_ph->transfer pH is correct final_vol 6. Add Water to Final Volume (100 mL) transfer->final_vol mix 7. Mix Thoroughly final_vol->mix end End: 0.5 M ADA Buffer (pH 6.8) Ready for Use/Storage mix->end

Caption: Experimental workflow for preparing an ADA buffer solution.

Quality Assessment: Purity Verification by Titration

The purity of this compound, often specified as ≥98%, can be verified using acid-base titration.[5][10] This protocol provides a trustworthy method to confirm the concentration of the active buffering component.

Principle: The basic iminodiacetate groups of the this compound are titrated with a standardized strong acid (e.g., HCl). The endpoint, detected by a pH meter, corresponds to the neutralization of these groups, allowing for the calculation of purity.

Procedure:

  • Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of deionized water.

  • Calibrate a pH meter and place the electrode in the solution.

  • Fill a burette with a standardized 0.1 M HCl solution.

  • Record the initial pH of the ADA solution.

  • Slowly add the HCl from the burette in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately identify the equivalence point (the point of steepest inflection in the pH curve).

  • Plot pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve.

  • Calculate the purity using the volume of HCl at the equivalence point, its molarity, the mass of the ADA sample, and its molecular weight.

References

An In-depth Technical Guide to the Core Mechanism of Action of ADA Disodium Salt (Adenosine-5'-triphosphate Disodium Salt)

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction to Extracellular ATP and Purinergic Signaling

Adenosine-5'-triphosphate (ATP) is universally recognized as the primary intracellular energy currency, driving a vast array of metabolic processes. However, a paradigm shift in our understanding of ATP has revealed its crucial role as an extracellular signaling molecule.[1] The release of ATP from cells, either through regulated mechanisms or as a consequence of cellular stress or damage, initiates a complex signaling cascade known as purinergic signaling.[2][3] This system is fundamental to a multitude of physiological and pathological processes, including neurotransmission, inflammation, and immune responses.[4][5]

Extracellular ATP exerts its effects through a family of purinergic receptors, broadly classified into P1 receptors, which respond to adenosine, and P2 receptors, which are activated by ATP and other nucleotides.[6][7] The P2 receptors are further subdivided into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G-protein coupled receptors (GPCRs). This guide will focus on the mechanism of action of ADA disodium salt, a stable form of ATP, primarily through its interaction with the P2Y receptor family.

Part 2: Physicochemical Properties and Handling of this compound

Adenosine-5'-triphosphate disodium salt is a widely used, stable form of ATP in research settings.[] Its solubility in aqueous solutions makes it amenable to a variety of experimental applications.[9] Proper handling and storage are critical to maintain its integrity and ensure experimental reproducibility.

Table 1: Physicochemical Properties of Adenosine-5'-triphosphate Disodium Salt Trihydrate

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[10][11]
Molecular Weight 605.19 g/mol [10][12]
Appearance White to off-white crystalline powder[]
Melting Point 188-190 °C (decomposes)[]
Purity (by HPLC) ≥99%[13]
Solubility in Water 50 mg/mL[9]
pH (50 mg/mL in water) ~3.5[9]
Long-term Storage -20°C with desiccation[9][12]
Aqueous Solution Stability Stable for months at -15°C. Aliquoting is recommended to avoid freeze-thaw cycles.[12]

Preparation of Aqueous Solutions:

For most biological assays, a stock solution of ATP disodium salt is prepared in sterile, distilled water or a suitable buffer.[14] Due to the acidic nature of the solution, it is often necessary to adjust the pH to the desired physiological range (typically 7.2-7.4) using NaOH.[9] It is recommended to prepare fresh solutions for each experiment or to use aliquots stored at -20°C to minimize degradation.[15]

Part 3: The Core Mechanism: this compound as a P2Y Receptor Agonist

The primary mechanism of action of extracellular ATP is through its binding to and activation of P2Y receptors. There are eight known mammalian P2Y receptor subtypes: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄.[4][16] These receptors exhibit differential sensitivity to ATP and other nucleotides, leading to a diverse range of cellular responses.

ATP is a potent agonist at several P2Y receptor subtypes, particularly P2Y₂ and P2Y₁₁.[2] Its activity at other subtypes can vary, and in some instances, it may act as a partial agonist or even an antagonist.[17] The potency of ATP at these receptors is typically quantified by its half-maximal effective concentration (EC₅₀), while its binding affinity is determined by the inhibition constant (Kᵢ).

Table 2: Potency (EC₅₀) of ATP at Human P2Y Receptor Subtypes

P2Y Receptor SubtypeAgonistReported pEC₅₀Reported EC₅₀ (µM)Reference(s)
P2Y₁ ATP6.6~0.25[2]
P2Y₂ ATP6.2-7.3~0.05 - 0.63[18][19]
P2Y₄ ATP-(Antagonist)[17]
P2Y₁₁ ATP4.8-5.2~6.3 - 15.8[3][19]
P2Y₁₂ ATP(Partial Agonist/Antagonist)-[17]
P2Y₁₃ ATP(Full Agonist)~0.45[20]

Note: EC₅₀ values can vary depending on the cell type, expression system, and assay conditions used.

Part 4: Downstream Signaling Cascades Activated by this compound

Upon activation by ATP, P2Y receptors undergo a conformational change that allows them to couple to and activate intracellular heterotrimeric G-proteins. The specific G-protein activated depends on the P2Y receptor subtype, leading to the initiation of distinct downstream signaling cascades.[21]

Primary Signaling Pathway: Gαq/11 Coupling and Calcium Mobilization

The P2Y₁, P2Y₂, P2Y₄, and P2Y₆ receptors primarily couple to G-proteins of the Gαq/11 family.[22] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][23] This rapid increase in intracellular calcium is a hallmark of P2Y receptor activation and mediates a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene expression.[6] DAG, in concert with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins.[5]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP ATP P2Y_R P2Y Receptor (Gq-coupled) ATP->P2Y_R Binds Gq Gαq/11 P2Y_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Gq-coupled P2Y Receptor Signaling Pathway.
Other G-protein Coupling and Signaling Pathways

Beyond the canonical Gq/PLC pathway, P2Y receptors can also couple to other G-protein subtypes, leading to a diversification of signaling outputs:

  • Gαi/o Coupling: The P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors are primarily coupled to Gαi/o proteins.[21][24] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[25] This is a key mechanism in the regulation of platelet aggregation by the P2Y₁₂ receptor.[26] The βγ subunits released from Gi/o can also directly modulate the activity of ion channels and other effector proteins, including phosphoinositide 3-kinase (PI3K).[4]

  • Gαs Coupling: The P2Y₁₁ receptor is unique in its ability to dually couple to both Gαq/11 and Gαs proteins.[21] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[22]

Gi_Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP_Gi ATP P2Y_Gi P2Y Receptor (Gi-coupled) ATP_Gi->P2Y_Gi Binds Gi Gαi/o P2Y_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP_Gs ATP P2Y_Gs P2Y₁₁ Receptor (Gs-coupled) ATP_Gs->P2Y_Gs Binds Gs Gαs P2Y_Gs->Gs Activates Gs->AC Activates cAMP_low ↓ cAMP AC->cAMP_low Produces cAMP_high ↑ cAMP AC->cAMP_high Produces Response_Gi Cellular Response cAMP_low->Response_Gi Modulates PKA Protein Kinase A (PKA) cAMP_high->PKA Activates Response_Gs Cellular Response PKA->Response_Gs Phosphorylates Targets

Gi and Gs-coupled P2Y Receptor Signaling Pathways.

Furthermore, P2Y receptor signaling can integrate with other pathways, such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2) and the Hippo signaling pathway, to regulate complex cellular processes like proliferation and migration.[27][28]

Part 5: Experimental Protocols for Studying the Mechanism of Action

A variety of in vitro assays are employed to characterize the interaction of this compound with P2Y receptors and to elucidate the resulting downstream signaling events.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a ligand for its receptor.[29] These assays typically involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) and then measuring the amount of bound radioactivity.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for P2Y₁ Receptor

  • Membrane Preparation: Homogenize cells or tissues expressing the P2Y₁ receptor in an ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a binding buffer to a specific protein concentration.[30]

  • Assay Setup: In a 96-well plate, add the following in order: binding buffer, a fixed concentration of a radiolabeled P2Y₁ antagonist (e.g., [³H]MRS2500), and varying concentrations of the unlabeled competitor (e.g., this compound).[29][30]

  • Initiation of Binding: Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[31]

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[32]

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare P2Y Receptor- Expressing Membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Binding Buffer - [³H]Radioligand - Unlabeled Competitor (ATP) Membrane_Prep->Assay_Setup Initiate_Binding Add Membranes to Initiate Binding Assay_Setup->Initiate_Binding Incubate Incubate to Reach Equilibrium Initiate_Binding->Incubate Filter Vacuum Filtration to Separate Bound from Free Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Determine IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assays

Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration upon receptor activation. These assays are widely used to determine the potency (EC₅₀) of agonists.[33]

Step-by-Step Protocol: Cell-Based Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the P2Y receptor of interest in a 96- or 384-well black-walled, clear-bottom plate and culture until they reach a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion transport inhibitor (e.g., probenecid) to prevent dye leakage.[34][35]

  • Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.[35]

  • Washing: Gently wash the cells with an assay buffer to remove excess dye.

  • Agonist Addition and Signal Detection: Place the plate in a fluorescent plate reader equipped with an automated injection system. The instrument will add varying concentrations of the agonist (this compound) to the wells while simultaneously measuring the fluorescence intensity over time.[36]

  • Data Analysis: The change in fluorescence intensity upon agonist addition is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[33]

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate Cells in a Multi-well Plate Start->Cell_Plating Dye_Loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Incubate Incubate for Dye Uptake and De-esterification Dye_Loading->Incubate Wash Wash to Remove Extracellular Dye Incubate->Wash Measure_Fluorescence Measure Fluorescence in a Plate Reader with Automated Agonist Addition Wash->Measure_Fluorescence Analyze Data Analysis: Determine EC₅₀ Measure_Fluorescence->Analyze End End Analyze->End

Workflow for a Calcium Mobilization Assay.

Part 6: Therapeutic Relevance and Drug Development Implications

The ubiquitous nature of P2Y receptors and their involvement in a wide array of physiological and pathological processes make them attractive targets for drug development.[3][37]

  • Thrombosis: The P2Y₁₂ receptor is a well-established target for antiplatelet therapy. Antagonists of this receptor, such as clopidogrel (Plavix), are widely used to prevent blood clots in patients with cardiovascular disease.[38][39]

  • Inflammation and Pain: P2Y receptors are implicated in the inflammatory response and the transmission of pain signals. Antagonists of certain P2Y subtypes are being investigated as potential treatments for chronic inflammatory diseases and neuropathic pain.[37]

  • Cystic Fibrosis and Dry Eye Disease: Agonists of the P2Y₂ receptor, such as diquafosol, have been developed to stimulate chloride and fluid secretion in the airways and on the ocular surface, respectively.[38][40] Diquafosol is approved for the treatment of dry eye disease in some countries.[3]

  • Cancer: Emerging evidence suggests that P2Y receptors play a role in tumor growth, metastasis, and the tumor microenvironment, making them potential targets for novel cancer therapies.[19]

The development of subtype-selective P2Y receptor agonists and antagonists remains an active area of research. A thorough understanding of the mechanism of action of endogenous ligands like ATP is crucial for the rational design and development of new therapeutics with improved efficacy and safety profiles.

Part 7: References

  • Abbracchio, M. P., Burnstock, G., Boeynaems, J. M., Barnard, E. A., Boyer, J. L., Kennedy, C., ... & Jacobson, K. A. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 281-341. --INVALID-LINK--

  • von Kügelgen, I., & Hoffmann, K. (2016). Pharmacology and structure of P2Y receptors. Neuropharmacology, 104, 11-24. --INVALID-LINK--

  • Hwang, J., Sereda, M., & Jacobson, K. A. (2011). P2Y nucleotide receptors: promise of therapeutic applications. Current opinion in pharmacology, 11(2), 93-100. --INVALID-LINK--

  • Jacobson, K. A., Deflorian, F., Mishra, S., & Costanzi, S. (2011). Pharmacological characterization of P2Y receptor subtypes. Methods in molecular biology (Clifton, N.J.), 708, 17-41. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Calcium Mobilization Assay with FPR-A14. --INVALID-LINK--

  • PubChem. (n.d.). Adenosine-5'-triphosphate disodium salt trihydrate. National Center for Biotechnology Information. --INVALID-LINK--

  • Wikipedia. (2024). P2Y receptor. --INVALID-LINK--

  • Lazarowski, E. R., Shea, D. A., Boucher, R. C., & Harden, T. K. (2003). P2Y2 receptor signaling in health and disease. Molecular pharmacology, 64(5), 1043-1050. --INVALID-LINK--

  • Pao, L. H., & Jacobson, K. A. (2022). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of medicinal chemistry, 65(10), 7001-7036. --INVALID-LINK--

  • Soulet, C., Sauzeau, V., Plantavid, M., Herbert, J. M., Pacaud, P., Payrastre, B., & Savi, P. (2004). Gi-dependent and-independent mechanisms downstream of the P2Y12 ADP-receptor. Journal of Thrombosis and Haemostasis, 2(6), 969-978. --INVALID-LINK--

  • Chen, D., Wang, N., He, Y., & Zhang, Y. (2017). P2Y2 Nucleotide Receptor Prompts Human Cardiac Progenitor Cell Activation by Modulating Hippo Signaling. Circulation research, 121(11), 1292-1306. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). P2Y2 Inhibitors. --INVALID-LINK--

  • Gachet, C., Hechler, B., & Léon, C. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Journal of thrombosis and haemostasis, 21(2), 350-362. --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 987-65-5 Adenosine 5'-triphosphate disodium salt. --INVALID-LINK--

  • Tocris Bioscience. (n.d.). ATP disodium salt. --INVALID-LINK--

  • ChemicalBook. (n.d.). Adenosine5'-(tetrahydrogen triphosphate), disodiuM salt, trihydrate (9CI). --INVALID-LINK--

  • ResearchGate. (2025). P2Y2 Receptor Signaling in Health and Disease. --INVALID-LINK--

  • de Oliveira, C. J., & de Almeida, J. F. (2020). Potential Therapeutic Applications of P2 Receptor Antagonists: From Bench to Clinical Trials. Current medicinal chemistry, 27(42), 7249-7266. --INVALID-LINK--

  • ResearchGate. (n.d.). P2Y2R Signaling. --INVALID-LINK--

  • Guidetti, G. F., Canobbio, I., & Torti, M. (2012). The Gi-coupled P2Y12 receptor regulates diacylglycerol-mediated signaling in human platelets. The Journal of biological chemistry, 287(36), 30455-30464. --INVALID-LINK--

  • MedChemExpress. (n.d.). ATP disodium salt. --INVALID-LINK--

  • Amadio, S., & Volonté, C. (2022). The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. International journal of molecular sciences, 23(19), 11864. --INVALID-LINK--

  • Cytiva. (2023). Adenosine 5'-Triphosphate, Disodium, Crystalline (ATP), 10 g. --INVALID-LINK--

  • Rodrigues, R. J., Almeida, T., & Cunha, R. A. (2022). P2Y1 Receptor as a Catalyst of Brain Neurodegeneration. Cells, 11(21), 3497. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Trihydrate Form of ATP Disodium Salt. --INVALID-LINK--

  • ResearchGate. (2025). Coupling of P2Y receptors to G proteins and other signaling pathways. --INVALID-LINK--

  • Jo, H., & Jung, S. T. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (110), 53771. --INVALID-LINK--

  • Abcam. (n.d.). Adenosine 5'-triphosphate (ATP) disodium salt trihydrate, nucleotide coenzyme. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Adenosine 5'-triphosphate disodium salt (A7699) - Product Information Sheet. --INVALID-LINK--

  • Kellerman, D. J. (2002). P2Y(2) receptor agonists: a new class of medication targeted at improved mucociliary clearance. Chest, 121(5 Suppl), 201S-205S. --INVALID-LINK--

  • ResearchGate. (n.d.). Signaling pathways of P2X and P2Y receptors. --INVALID-LINK--

  • NovoPro Bioscience Inc. (n.d.). ATP, 100mM Preparation and Recipe. --INVALID-LINK--

  • Sereda, M., & Jacobson, K. A. (2019). P2Y Purinergic Receptors, Endothelial Dysfunction, and Cardiovascular Diseases. International journal of molecular sciences, 20(14), 3533. --INVALID-LINK--

  • Jacobson, K. A., Pao, L. H., & Tosh, D. K. (2015). Development of selective agonists and antagonists of P2Y receptors. Purinergic signalling, 11(4), 447-471. --INVALID-LINK--

  • ResearchGate. (n.d.). Response of endogenous P2Y receptor to ATP. --INVALID-LINK--

  • Thermo Fisher Scientific. (2013). Fluo-4 Calcium Imaging Kit. --INVALID-LINK--

  • Jacobson, K. A., Ivanov, A. A., de Castro, S., Harden, T. K., & Ko, H. (2009). Nucleotides acting at P2Y receptors: connecting structure and function. Biochemical pharmacology, 78(11), 1325-1335. --INVALID-LINK--

  • Hello Bio. (2025). Protocol Booklet. --INVALID-LINK--

  • Chadha, R., & He, Y. (2021). P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications. Cancers, 13(16), 4165. --INVALID-LINK--

  • BenchChem. (2025). N6-methyladenosine Derivative MRS2179: A Technical Guide to its Competitive Antagonism of the P2Y1 Receptor. --INVALID-LINK--

  • Boyer, J. L., Adams, M., Ravi, R. G., & Jacobson, K. A. (2005). (N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors. Molecular pharmacology, 68(5), 1301-1309. --INVALID-LINK--

  • ResearchGate. (n.d.). [ATP] sensitivity of P2X and P2Y receptor families. --INVALID-LINK--

  • YouTube. (2015). Measuring Intracellular Calcium with Fluo-4 Part 1. --INVALID-LINK--

  • Marucci, G., Dal Ben, D., Shankara, G. S., & Lambertucci, C. (2020). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Frontiers in pharmacology, 11, 579. --INVALID-LINK--

  • von Kügelgen, I. (2019). Pharmacological characterisation of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's archives of pharmacology, 392(10), 1141-1153. --INVALID-LINK--

  • Costanzi, S., Mamedova, L., Gao, Z. G., & Jacobson, K. A. (2004). Two disparate ligand binding sites in the human P2Y1 receptor. The Journal of biological chemistry, 279(27), 28577-28585. --INVALID-LINK--

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. --INVALID-LINK--

References

An In-Depth Technical Guide to the Aqueous Solubility of ADA Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Research and Development

The solubility of a compound is a fundamental physicochemical property that dictates its utility and applicability across a vast spectrum of scientific disciplines. For researchers in biochemistry, molecular biology, and cell culture, the ability to prepare aqueous solutions of buffers and chelating agents with precision is paramount for maintaining experimental conditions and obtaining reliable data. In the realm of pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) and its associated excipients is a critical determinant of a drug's bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the aqueous solubility of N-(2-Acetamido)iminodiacetic acid disodium salt (ADA disodium salt), a compound of significant interest in both research and pharmaceutical development.

Introduction to N-(2-Acetamido)iminodiacetic Acid Disodium Salt (this compound)

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is a zwitterionic organic compound that belongs to the group of "Good's" buffers, first described by Norman Good and his colleagues.[1] These buffers are characterized by their pKa values near physiological pH, high water solubility, and minimal interaction with biological systems. ADA has a pKa of 6.6 at 20°C, making it an effective buffering agent in the pH range of 6.0 to 7.2.[2]

The disodium salt of ADA is a highly soluble form of the compound, making it particularly suitable for the preparation of aqueous buffer solutions and for use in various formulations.[3] Its chemical structure, featuring two carboxylate groups and a nitrogen atom, also endows it with chelating properties, allowing it to form stable complexes with various metal ions.[3][4] This dual functionality as both a buffer and a chelating agent makes this compound a versatile tool in a wide range of scientific applications.

Chemical and Physical Properties of this compound:

PropertyValueReference
Chemical Name N-(2-Acetamido)iminodiacetic acid disodium salt[3]
Synonyms This compound, N-(Carbamoylmethyl)iminodiacetic acid disodium salt[3]
CAS Number 41689-31-0[5]
Molecular Formula C₆H₈N₂O₅Na₂[3]
Molecular Weight 234.12 g/mol [3]
Appearance White crystalline powder[3]

The Physicochemical Basis of this compound's Aqueous Solubility

The high aqueous solubility of this compound can be attributed to several key molecular features and the principles of chemical equilibrium.

The Role of Ionic Character

The disodium salt of ADA exists as dissociated ions (2Na⁺ and the ADA²⁻ anion) in aqueous solution. The strong electrostatic interactions between these ions and the polar water molecules, through ion-dipole forces, are energetically favorable and drive the dissolution process. This is a common principle for enhancing the aqueous solubility of organic acids, where conversion to a salt form significantly increases their ability to dissolve in water.

Influence of pH on Solubility

The solubility of ADA and its salts is intrinsically linked to the pH of the aqueous medium. The parent compound, N-(2-Acetamido)iminodiacetic acid, is a weak acid. As the pH of the solution increases, the carboxylic acid groups deprotonate, forming the more soluble carboxylate anions. The disodium salt is essentially the fully deprotonated form, which contributes to its high solubility. At lower pH values, the carboxylate groups will become protonated, leading to a decrease in solubility. Therefore, maintaining a neutral to alkaline pH is crucial for achieving high concentrations of dissolved this compound. This pH-dependent solubility is a critical consideration when preparing buffer solutions and in formulation development.

dot

pH_Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Protonated ADA ADA (Free Acid) (Low Solubility) Deprotonated ADA This compound (Anionic) (High Solubility) Protonated ADA->Deprotonated ADA Increase pH (Deprotonation) Deprotonated ADA->Protonated ADA Decrease pH (Protonation)

Caption: pH-dependent equilibrium of ADA solubility.

The Effect of Temperature on Solubility

Practical Protocols for the Preparation of Aqueous this compound Solutions

The following protocols provide step-by-step methodologies for the preparation of this compound solutions for common laboratory applications.

Preparation of a 0.5 M ADA Buffer Stock Solution (pH 6.6)

This protocol describes the preparation of a 0.5 M ADA buffer solution by dissolving the free acid form of ADA and adjusting the pH with sodium hydroxide to form the soluble disodium salt in situ.

Materials:

  • N-(2-Acetamido)iminodiacetic acid (ADA, free acid) (M.W. 190.15 g/mol )

  • 10 N Sodium Hydroxide (NaOH) solution

  • Deionized or distilled water (dH₂O)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh out 95.08 g of N-(2-Acetamido)iminodiacetic acid (free acid).

  • Add the ADA powder to a beaker containing approximately 800 mL of dH₂O.

  • Begin stirring the suspension with a magnetic stirrer. Note that the ADA free acid will not fully dissolve at this stage.

  • Slowly add 10 N NaOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the ADA is completely dissolved and the pH of the solution reaches 6.6.

  • Once the desired pH is achieved and the solid is fully dissolved, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.

  • Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.

  • Store the buffer at room temperature.

Buffer_Preparation

References

An In-depth Technical Guide on the Safety and Handling of Azide-Derivatized Agent (ADA) Disodium Salt for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical safety and handling protocols for Azide-Derivatized Agent (ADA) Disodium Salt, a representative organic azide compound utilized in advanced bioconjugation strategies within drug development. This document is intended for researchers, scientists, and drug development professionals who work with or intend to work with such potent chemical entities. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction: The Dual Nature of Organic Azides in Bioconjugation

Organic azides, such as the representative ADA disodium salt, are indispensable tools in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. Their utility stems from the azide functional group, which enables highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for covalently linking molecules.[1]

However, the very properties that make azides useful also render them hazardous. Azides are energy-rich molecules that can be sensitive to heat, shock, and friction, posing a significant risk of explosive decomposition.[2][3] Furthermore, both organic and inorganic azides can exhibit acute toxicity.[4][5] This guide, therefore, aims to provide a robust framework for the safe and effective use of these powerful reagents.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is paramount. The primary risks are categorized as follows:

  • Explosion Hazard : Organic azides are potentially explosive.[6] The risk increases with a lower carbon-to-nitrogen (C/N) ratio. A common guideline is the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for every energetic functional group (like azide) to be considered relatively stable.[6] The presence of other "explosophores" like nitro groups or peroxides can have a cumulative effect.[6]

  • Toxicity : The azide ion is acutely toxic and shares a similar toxicity profile with cyanide.[3] It can be fatal if inhaled, swallowed, or absorbed through the skin.[5] Contact with acids or water can generate hydrazoic acid, a highly toxic, volatile, and explosive substance.[2][5]

  • Reactivity : Azides can react violently with a variety of common laboratory chemicals and materials. Contact with heavy metals (e.g., copper, lead, brass) can form highly shock-sensitive and explosive metal azides.[5][6] Reactions with halogenated solvents like dichloromethane or chloroform can produce extremely unstable di- and tri-azidomethane.[2][3]

Risk Assessment Summary Table
Hazard CategorySpecific RiskCausal FactorMitigation Strategy
Physical Explosive decompositionEnergy input (heat, shock, friction), low C/N ratioStrict temperature control, use of non-metal tools, work behind a blast shield
Chemical Formation of explosive metal azidesContact with heavy metals (pipes, spatulas)Use of plastic or ceramic labware; avoid metal equipment
Formation of highly toxic/explosive hydrazoic acidContact with acids or aqueous solutionsStrict control of pH; avoid acidic conditions
Formation of explosive di/tri-azidomethaneUse of halogenated solventsUse alternative, non-halogenated solvents
Health Acute toxicity (inhalation, ingestion, dermal)Azide ion toxicityUse of appropriate PPE, work in a certified chemical fume hood

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent handling protocols is non-negotiable when working with this compound. The following workflow outlines the critical steps for safe manipulation.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase prep1 Review SDS and SOP prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare and inspect fume hood and blast shield prep2->prep3 prep4 Ensure absence of incompatible materials (metals, acids) prep3->prep4 handle1 Weigh this compound with non-metal spatula prep4->handle1 Proceed to handling handle2 Dissolve in appropriate non-halogenated solvent handle1->handle2 handle3 Conduct reaction behind a blast shield handle2->handle3 handle4 Monitor reaction temperature carefully handle3->handle4 clean1 Quench any unreacted azide (if applicable) handle4->clean1 Reaction complete clean2 Segregate azide-containing waste clean1->clean2 clean3 Decontaminate workspace and equipment clean2->clean3 clean4 Dispose of waste via certified chemical waste program clean3->clean4

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the last lines of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[5]Provides a robust barrier against dermal absorption. SilverShield/4H gloves are recommended for high-toxicity azides.[5]
Eye/Face Protection ANSI-approved safety goggles and a full-face shield, or work behind a fume hood sash and blast shield.[2][7]Protects against splashes and potential explosive fragmentation.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[7]Minimizes skin exposure to spills and provides a barrier against fire.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[2][5]Prevents inhalation of toxic dust or volatile hydrazoic acid.

Storage and Stability

Proper storage is crucial to prevent decomposition and maintain the integrity of this compound.

  • Temperature : Store in a cool, dry place, ideally refrigerated and protected from light.[3][6]

  • Container : Use tightly sealed containers. Amber or opaque containers are preferred to prevent light-induced decomposition.[6]

  • Segregation : Store away from incompatible materials, especially acids, heavy metals, and oxidizing agents.[2] Azides should be stored separately from other chemicals.[2]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol
  • Evacuate : Immediately clear the area of all personnel.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Contain : For small spills of solid material, carefully sweep it up with non-sparking, non-metallic tools, avoiding dust formation.[5]

  • Decontaminate : Clean the spill area with a suitable decontaminating solution (e.g., a solution of sodium nitrite and acetic acid to neutralize the azide), followed by soap and water.

  • Dispose : All cleanup materials must be treated as hazardous azide waste.[5]

Exposure Protocol
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Waste Disposal

Azide-containing waste must never be disposed of down the drain, as it can react with lead or copper pipes to form highly explosive metal azides.[5]

Waste Neutralization and Disposal Workflow

Caption: Step-by-step process for the safe neutralization and disposal of azide waste.[5]

Note : This neutralization procedure must be performed by trained personnel in a chemical fume hood due to the evolution of nitrogen oxides.[5] The order of addition is critical.[5]

Conclusion: A Commitment to Safety

The power of azide chemistry in drug development comes with significant responsibilities. By understanding the fundamental hazards of this compound and similar compounds, implementing robust safety protocols, and preparing for emergencies, researchers can harness the full potential of these reagents while ensuring a safe laboratory environment. This guide serves as a foundational document, but it is imperative to always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to all institutional and regulatory guidelines.

References

Methodological & Application

Application Notes & Protocols: Utilizing ADA Disodium Salt as a Biological Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ADA (N-(2-Acetamido)iminodiacetic acid) disodium salt as a biological buffer. ADA, one of the zwitterionic buffers developed by Good et al., is particularly valuable for maintaining a stable pH in the physiological range of 6.0 to 7.2.[1][2][3][4] This guide delves into the fundamental properties of ADA, detailed protocols for buffer preparation, and its diverse applications in biological research, including cell culture and enzyme kinetics. Furthermore, it addresses critical considerations such as metal ion chelation and assay compatibility, providing a holistic understanding to ensure experimental success and data integrity.

Introduction to ADA as a Biological Buffer

ADA is a zwitterionic organic chemical buffering agent characterized by a pKa of approximately 6.6 at 25°C.[2] This property makes it an excellent choice for a multitude of biological experiments that require a stable pH environment within the slightly acidic to neutral range. As a "Good's buffer," ADA was specifically designed for biological research, offering minimal interaction with biological components and processes.

Key Physicochemical Properties of ADA:

PropertyValueSource(s)
Chemical NameN-(2-Acetamido)iminodiacetic acid[5][6]
CAS Number26239-55-4[2][7]
Molecular Weight190.15 g/mol [2][7]
pKa (25°C)~6.6[2]
Effective pH Range6.0 - 7.2[1][2][3][4]
ΔpKa/°C-0.011[2]
UV AbsorptionAbsorbs between 0.1 and 260 nm[4][8]

The zwitterionic nature of ADA at physiological pH minimizes its potential to cross biological membranes, making it a reliable extracellular buffer. Its primary amine group can, however, participate in certain reactions, a factor to consider in experimental design.

Core Principles for Application: The "Why" Behind the "How"

The utility of ADA extends beyond simple pH maintenance. Its selection over other buffers is often dictated by its specific chemical characteristics.

Causality in Experimental Design:

  • pH Stability in Physiological Range: The proximity of ADA's pKa to the physiological pH of many cellular systems ensures maximal buffering capacity, preventing drastic pH shifts that could lead to protein denaturation or loss of enzyme activity.[5]

  • Metal Ion Chelation: ADA is known to chelate divalent cations such as Ca²⁺ and Mg²⁺.[1][2] This can be advantageous in experiments where the concentration of free metal ions needs to be controlled, but it also necessitates careful consideration when these ions are essential cofactors for enzymes.[9]

  • Low Biological Reactivity: As with other Good's buffers, ADA is selected for its low reactivity with biological molecules, ensuring that it does not significantly interfere with the processes being studied.

Protocols for ADA Buffer Preparation and Use

Preparation of a 0.5 M ADA Buffer Stock Solution

This protocol describes the preparation of a 0.5 M stock solution of ADA buffer, which can be diluted to the desired final concentration for various applications.

Materials:

  • ADA (N-(2-Acetamido)iminodiacetic acid), free acid (MW: 190.15 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (1 L)

Step-by-Step Protocol:

  • Weighing the Reagent: Accurately weigh 95.08 g of ADA free acid.

  • Initial Dissolution: Add the weighed ADA to a beaker containing approximately 800 mL of dH₂O. The free acid form of ADA is poorly soluble in water alone.[1][4]

  • pH Adjustment for Solubilization: While stirring, slowly add 10 N NaOH dropwise to the suspension. ADA will begin to dissolve as the pH increases and the carboxyl groups are deprotonated, forming the more soluble sodium salt.[1][4]

  • Titration to Desired pH: Continue to add NaOH until the ADA is fully dissolved and the desired pH (e.g., pH 7.0) is reached. Monitor the pH continuously with a calibrated pH meter.

  • Final Volume Adjustment: Once the desired pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with dH₂O and add the rinsing to the flask. Bring the final volume to 1 L with dH₂O.

  • Sterilization and Storage: For applications requiring sterility, filter the buffer solution through a 0.22 µm filter. Store the stock solution at room temperature.[4]

Workflow for ADA Buffer Preparation:

G A Weigh 95.08 g ADA B Add to 800 mL dH₂O A->B C Add 10 N NaOH dropwise while stirring B->C D Monitor pH continuously C->D Dissolves as pH increases E Adjust to final volume of 1 L D->E Once desired pH is reached F Filter sterilize (0.22 µm filter) E->F G Store at room temperature F->G

Caption: Workflow for preparing a 0.5 M ADA stock solution.

Dilution to Working Concentration

To prepare a working solution (e.g., 50 mM), dilute the 0.5 M stock solution 1:10 in deionized water. Always re-verify the pH of the final working solution and adjust if necessary.

Applications in Biological Research

Cell Culture Media

ADA is utilized as a buffering agent in cell culture media, particularly in protein-free formulations.[2][6] Its ability to maintain a stable physiological pH is crucial for cell viability and growth.

Protocol for Supplementing Media with ADA:

  • Prepare a sterile 0.5 M stock solution of ADA as described in section 3.1.

  • Aseptically add the ADA stock solution to your basal cell culture medium to achieve the desired final concentration (typically 10-25 mM).

  • Ensure the final pH of the supplemented medium is verified and adjusted if necessary under sterile conditions.

  • The medium is now ready for use in cell culture experiments.

Enzyme Kinetics and Assays

The stable pH environment provided by ADA is essential for studying enzyme kinetics, where reaction rates are highly pH-dependent.[10]

Experimental Setup for an Enzyme Assay using ADA Buffer:

G cluster_prep Reaction Preparation cluster_reaction Enzyme Reaction cluster_analysis Data Analysis A Prepare 50 mM ADA buffer, pH 7.0 B Add substrate and cofactors to buffer A->B C Pre-incubate at desired temperature B->C D Initiate reaction by adding enzyme C->D E Monitor reaction progress (e.g., spectrophotometrically) D->E F Calculate initial reaction velocity E->F G Determine kinetic parameters (Km, Vmax) F->G

Caption: General workflow for an enzyme kinetics experiment using ADA buffer.

Considerations for Enzyme Assays:

  • Metal Ion Dependence: If your enzyme of interest requires divalent metal ions (e.g., Mg²⁺, Mn²⁺) for activity, be aware of ADA's chelating properties.[3][8] It may be necessary to perform a metal ion titration to determine the optimal concentration in the presence of ADA or choose a non-chelating buffer.[9]

  • Assay Compatibility: As detailed in the next section, ensure that ADA does not interfere with your method of detection.

Critical Considerations and Limitations

Interference with Protein Quantification Assays

A significant limitation of ADA is its interference with the bicinchoninic acid (BCA) assay for protein quantification.[2][3][6] ADA can alter the color development in this assay, leading to inaccurate protein concentration measurements.

Self-Validating System:

  • Protocol: When using ADA buffer, it is crucial to use a compatible protein assay, such as the Bradford assay. If the BCA assay is unavoidable, a standard curve must be prepared in the exact same concentration of ADA buffer as the samples to correct for the interference.

  • Causality: The interference arises from the chemical nature of ADA, which can reduce Cu²⁺ to Cu¹⁺, the key reaction in the BCA assay.

Metal Ion Chelation

ADA forms complexes with several divalent metal ions, including Mn(II), Cu(II), Ni(II), Zn(II), and Co(II).[3][8] This chelation can either be a useful tool to control free metal ion concentrations or a confounding factor in experiments involving metalloenzymes.[11]

Chelation Properties of ADA:

Metal IonInteraction
Ca²⁺Forms complexes
Mg²⁺Forms complexes
Mn²⁺Forms complexes
Cu²⁺Forms complexes
Zn²⁺Forms complexes

Researchers should carefully consider the stability constants of these complexes when designing experiments where metal ion concentrations are critical.

Conclusion

ADA disodium salt is a versatile and effective biological buffer for a wide range of applications, particularly those requiring a stable pH in the 6.0 to 7.2 range. Its utility in cell culture and enzyme assays is well-established. However, researchers must remain vigilant about its potential for interference with certain protein assays and its chelating effects on divalent metal ions. By understanding these properties and following the detailed protocols outlined in this guide, scientists can confidently incorporate ADA into their experimental designs to achieve reliable and reproducible results.

References

Application Note: Utilizing ADA Disodium Salt for Optimal pH Control in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pH in Cell Culture

Maintaining a stable physiological pH is one of the most critical parameters for the successful in vitro cultivation of mammalian cells.[1][2][3] Most cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[3] Deviations from this optimal range can induce metabolic stress, reduce cell viability, alter protein expression, and compromise experimental results.[1] While the bicarbonate-CO₂ buffering system is the primary method for pH control in incubators, its efficacy can be limited during procedures outside this controlled environment, such as media preparation, cell manipulation, and high-density cultures that produce significant metabolic waste like lactic acid.

To provide additional buffering capacity, synthetic biological buffers are often incorporated into culture media. N-(2-Acetamido)iminodiacetic acid (ADA) is a zwitterionic ("Good's") buffer that has proven to be a valuable tool for stabilizing pH in a variety of biological applications, including mammalian cell culture.[1][4][5][6][7] This guide provides a comprehensive overview of ADA disodium salt, its mechanism of action, and detailed protocols for its effective application in research and drug development settings.

Scientific Principles of this compound

Physicochemical Properties

ADA was developed by Dr. Norman Good and his colleagues in the 1960s to address the limitations of previously available buffers for biological research.[1][4] Good's buffers were designed to meet several key criteria: a pKa near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological processes.[1][4][6][8] ADA, with a pKa of approximately 6.6 at 25°C, provides effective buffering in the pH range of 6.0 to 7.2.[4][7][9] The disodium salt form of ADA is commonly used due to its enhanced solubility in aqueous solutions compared to the free acid form.[7]

PropertyValueSource(s)
Full Chemical Name N-(2-Acetamido)iminodiacetic acid disodium salt[10]
CAS Number 41689-31-0[9][10]
Molecular Formula C₆H₈N₂O₅Na₂[9][10]
Molecular Weight 234.12 g/mol [10]
pKa (at 25°C) ~6.6[4][9]
Useful pH Range 6.0 - 7.2[7][9][11]
Mechanism of Action as a Buffer

ADA is a zwitterionic buffer, meaning it possesses both a positive and a negative charge, which minimizes its interaction with and passage through biological membranes.[1][8] Its buffering capacity stems from the protonation and deprotonation of its secondary amine group. Within its effective pH range, it can accept or donate protons (H⁺), thereby resisting significant shifts in the overall pH of the culture medium.

ADA Buffering Mechanism cluster_acid Acidic Shift (e.g., Lactic Acid) cluster_base Alkaline Shift Protonated_ADA ADA-H⁺ (Protonated) Deprotonated_ADA ADA (Deprotonated) Protonated_ADA->Deprotonated_ADA Equilibrium pKa ≈ 6.6 H_ion H⁺ Protonated_ADA->H_ion Donates H⁺ H_ion->Deprotonated_ADA Accepts H⁺ OH_ion OH⁻

Caption: Buffering equilibrium of ADA.

Application in Cell Culture

Advantages of Using this compound
  • Low Toxicity: ADA is generally considered non-toxic to cells at typical working concentrations.[4][8][12]

  • High Solubility: The disodium salt form is highly soluble in water, making it easy to prepare concentrated, sterile stock solutions.[7][8]

  • Membrane Impermeability: Its zwitterionic nature limits its ability to cross cell membranes, preventing interference with intracellular pH and metabolic processes.[1][6][8]

  • Chemical Stability: ADA is chemically stable and resistant to enzymatic degradation.[4][6][8]

Important Considerations
  • Metal Chelation: ADA is known to form complexes with some divalent metal ions, such as Ca²⁺ and Mg²⁺.[7][11] While this is generally minimal, it is a critical consideration in experiments where precise concentrations of these ions are important for cellular function or assay performance.

  • Assay Interference: ADA can interfere with certain colorimetric protein assays, such as the bicinchoninic acid (BCA) assay.[13] Researchers should validate the compatibility of ADA with their specific downstream applications.

  • Concentration Optimization: The optimal concentration of ADA can vary between cell lines. It is essential to perform a dose-response experiment (kill curve) to determine the ideal, non-cytotoxic concentration for your specific cells.[14]

Protocols for Preparation and Use

The following protocols provide a self-validating system for the preparation and application of this compound in cell culture media.

Protocol 3.1: Preparation of a 0.5 M Sterile Stock Solution

This protocol details the preparation of a concentrated stock solution, which can be stored and diluted into media as needed.

Materials:

  • This compound (High Purity/Cell Culture Grade) (e.g., MW = 234.12 g/mol )

  • Cell Culture Grade Water (e.g., WFI or equivalent)

  • Sterile 1 N NaOH and 1 N HCl for pH adjustment

  • Sterile Graduated Cylinders and Beakers

  • Sterile 0.22 µm Filter Unit

  • Sterile Storage Bottles

Procedure:

  • Weighing: To prepare 100 mL of a 0.5 M stock solution, weigh out 11.71 g of this compound (MW 234.12).

  • Dissolving: Add the powder to a sterile beaker containing approximately 80 mL of cell culture grade water. Stir gently with a sterile stir bar until fully dissolved. The solution should be clear and colorless.[9]

  • pH Adjustment: The pH of the dissolved salt will be alkaline. Carefully adjust the pH to the desired level (typically 7.2-7.4) by slowly adding sterile 1 N HCl. Monitor the pH continuously with a calibrated pH meter. Causality Note: Adjusting pH before bringing the solution to the final volume ensures the final molarity is accurate.

  • Final Volume: Once the target pH is reached, transfer the solution to a sterile 100 mL graduated cylinder and add cell culture grade water to bring the final volume to 100 mL.

  • Sterilization: Sterilize the 0.5 M ADA stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.[15][16]

  • Storage: Store the sterile stock solution in aliquots at 2-8°C. For long-term storage, aliquots can be stored at -20°C.[15]

Protocol 3.2: Supplementing Culture Media and Workflow

Procedure:

  • Calculation: Determine the volume of ADA stock solution needed. To supplement 500 mL of medium to a final concentration of 20 mM, use the C1V1 = C2V2 formula:

    • (500 mM) * V1 = (20 mM) * (500 mL)

    • V1 = (20 * 500) / 500 = 20 mL

    • You will need 20 mL of the 0.5 M (500 mM) stock solution.

  • Addition: Aseptically add 20 mL of the sterile 0.5 M ADA stock solution to 480 mL of your basal cell culture medium.

  • Final Check: After adding all supplements (e.g., serum, antibiotics), it is good practice to verify the pH of the final, complete medium before use.

Media Preparation Workflow cluster_prep Protocol 3.1: Stock Solution Prep cluster_supplement Protocol 3.2: Media Supplementation weigh 1. Weigh ADA Disodium Salt dissolve 2. Dissolve in 80% Final Volume Water weigh->dissolve ph_adjust 3. Adjust pH with 1N HCl to 7.2-7.4 dissolve->ph_adjust qs 4. QS to Final Volume ph_adjust->qs filter 5. Sterile Filter (0.22 µm) qs->filter store 6. Aliquot & Store (2-8°C or -20°C) filter->store calculate Calculate Volume of ADA Stock store->calculate Use Stock basal Basal Medium add Aseptically Add ADA Stock to Medium basal->add calculate->add final_medium Complete, Buffered Medium add->final_medium

Caption: Workflow for preparing and using ADA stock solution.

Optimization and Validation

Recommended Working Concentrations

The optimal concentration of ADA should be sufficient to stabilize pH without causing cytotoxicity. For most mammalian cell lines, a starting concentration range of 10-25 mM is recommended.

Cell TypeSuggested Starting Range (mM)Notes
Common Mammalian Lines (e.g., CHO, HEK293, HeLa)15 - 25 mMGenerally robust; start in the middle of this range.
Primary Cells & Sensitive Lines 5 - 15 mMThese cells can be more sensitive; start with a lower concentration.
Chick Embryo Fibroblasts Used effectively in protein-free media.[17]

Note: The concentrations in this table are suggested starting points. Empirical validation is required.

Protocol for Determining Optimal Concentration (Cytotoxicity Assay)

This protocol ensures the chosen ADA concentration is non-toxic and self-validates its use.

Procedure:

  • Cell Seeding: Seed your target cell line in a 96-well plate at a density that allows for several days of growth (~20-30% confluency).[14]

  • Prepare Dilutions: Prepare complete media containing a range of ADA concentrations (e.g., 0 mM, 5 mM, 10 mM, 15 mM, 20 mM, 25 mM, 50 mM). Include a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Replace the initial medium with the media containing the different ADA concentrations. Culture the cells for a period equivalent to your typical experiment duration (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as an MTT assay or Trypan Blue exclusion.[18][19]

  • Analysis: Plot cell viability against ADA concentration. The optimal working concentration is the highest concentration that shows no significant decrease in viability compared to the 0 mM control.

Conclusion

This compound is a highly effective and reliable zwitterionic buffer for maintaining stable pH in a variety of cell culture applications.[5][7][20][21] By following the detailed protocols for stock solution preparation, media supplementation, and cytotoxicity validation, researchers can confidently incorporate ADA into their workflows. This ensures physiological pH stability, which is foundational for generating reproducible, high-quality data in cell-based research and drug development.

References

Application Notes and Protocols for the Preparation and Use of ADA Disodium Salt Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of ADA (N-(2-Acetamido)iminoacetic acid) buffer. As one of the zwitterionic buffers developed by Good et al., ADA is particularly valuable for its buffering capacity in the physiological pH range of 6.0 to 7.2.[1][2] This guide elucidates the underlying principles of ADA buffer preparation, offers detailed, step-by-step protocols for creating stock solutions, and discusses critical application-specific considerations to ensure experimental success and reproducibility.

Introduction to ADA Buffer

N-(2-Acetamido)iminoacetic acid, commonly known as ADA, is a zwitterionic buffering agent widely used in biochemistry and molecular biology.[3][4] Its pKa of approximately 6.6 at 25°C makes it an excellent choice for maintaining a stable pH in a variety of biological assays, particularly those requiring a neutral to slightly acidic environment.[1] The free acid form of ADA is poorly soluble in water; therefore, it is typically converted to its more soluble monosodium or disodium salt by titrating with sodium hydroxide (NaOH) during preparation.[2][5] This enhanced solubility is crucial for its practical use in laboratory settings.[6]

ADA is valued for its ability to support various biological systems, including its use in protein-free media for chick embryo fibroblasts.[1][3] Beyond its primary buffering function, ADA also acts as a chelating agent for divalent metal ions such as Ca²⁺ and Mg²⁺, a property that must be considered during experimental design.[1][5][7] This guide will provide the necessary protocols and technical insights to leverage the advantages of ADA buffer while navigating its specific chemical characteristics.

Key Properties and Specifications

A clear understanding of the physicochemical properties of ADA is essential for its proper application. The following table summarizes its key specifications.

PropertyValueSource(s)
Full Chemical Name N-(2-Acetamido)iminoacetic acid[3]
Molecular Formula C₆H₁₀N₂O₅[1][8]
Molecular Weight 190.15 g/mol [1][8][9]
pKa at 25°C 6.59 - 6.6[1][3][8]
Useful pH Range 6.0 – 7.2[1][2][7]
ΔpKa/°C -0.011[1][10]
Appearance Off-white powder[11]
Solubility (Disodium Salt) Readily soluble in water[6]

Protocol: Preparation of 0.5 M ADA Disodium Salt Buffer Stock Solution

Principle of Preparation

The preparation of an ADA buffer relies on the titration of the sparingly soluble ADA free acid with a strong base, typically sodium hydroxide (NaOH). The addition of NaOH deprotonates the carboxylic acid groups of the zwitterionic ADA molecule, forming the highly soluble sodium salt.[2] The pH is carefully monitored and adjusted during this process until the desired pH is reached, ensuring the ADA is fully dissolved and the buffer is at its target pH.[7] This method allows for the precise creation of a buffer solution with a defined concentration and pH.

Materials and Equipment
  • N-(2-Acetamido)iminoacetic acid (ADA, FW: 190.15 g/mol )

  • Sodium hydroxide (NaOH), 10 N solution

  • High-purity, deionized (DI) or distilled water (dH₂O)

  • Calibrated pH meter with a standard electrode

  • Analytical balance

  • Glass beaker (appropriate volume)

  • Graduated cylinder

  • Volumetric flask (e.g., 1 L)

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

Step-by-Step Methodology

This protocol provides instructions for preparing 1 Liter of 0.5 M ADA buffer .

  • Weigh ADA Powder: Accurately weigh out 95.08 g of ADA free acid (190.15 g/mol × 0.5 mol/L × 1 L) and transfer it to a 1 L beaker.

  • Initial Suspension: Add approximately 800 mL of dH₂O to the beaker.[7] The ADA powder will not fully dissolve at this stage, forming a milky suspension. Place the beaker on a magnetic stirrer and add a stir bar to begin agitation.

  • pH Adjustment and Solubilization:

    • Immerse the calibrated pH electrode into the suspension.

    • Begin adding 10 N NaOH solution dropwise while continuously monitoring the pH.

    • As the NaOH is added and the pH rises, the ADA will begin to dissolve.[7]

    • Continue to add NaOH slowly until the ADA is completely dissolved and the desired pH (e.g., pH 7.0) is reached. Be cautious not to overshoot the target pH. If you do, you can use a small amount of 1 N HCl to adjust it back, but this should be avoided if possible.

  • Final Volume Adjustment: Once the target pH is stable, carefully transfer the clear buffer solution into a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask to ensure a complete transfer of the solute. Add dH₂O to bring the final volume to the 1 L mark.[7]

  • Sterilization and Storage:

    • For applications requiring sterility, pass the buffer solution through a 0.22 µm sterile filter unit.

    • Store the sterilized buffer in a clearly labeled, sterile bottle at room temperature.[2]

Buffer Preparation Workflow Diagram

G cluster_prep Step 1: Preparation cluster_titration Step 2: Titration & Solubilization cluster_final Step 3: Finalization weigh Weigh 95.08 g ADA Free Acid suspend Suspend in ~800 mL dH₂O weigh->suspend Transfer to beaker add_naoh Slowly add 10 N NaOH suspend->add_naoh Start stirring monitor_ph Monitor pH continuously add_naoh->monitor_ph Iterative Process dissolved Observe complete dissolution monitor_ph->dissolved Target pH reached adjust_vol Adjust volume to 1 L dissolved->adjust_vol Transfer to volumetric flask sterilize Sterile filter (0.22 µm) adjust_vol->sterilize store Store at Room Temperature sterilize->store

Caption: Workflow for preparing 0.5 M ADA buffer.

Application Notes and Best Practices

Metal Chelation Considerations

ADA is known to form complexes with several divalent metal ions, including Mn(II), Cu(II), Ni(II), Zn(II), Co(II), and Ca(II).[5][12] This chelating property can be advantageous in preventing metal-catalyzed oxidation but may interfere with experiments where these metal ions are critical components, such as in certain enzymatic reactions.

  • Expertise: When working with metalloenzymes or assays sensitive to divalent cation concentrations, it is crucial to calculate the stability constants of the ADA-metal complexes. If significant chelation is expected, consider using a non-chelating buffer or supplementing the buffer with a higher concentration of the required metal ion.

Assay Compatibility
  • Bicinchoninic Acid (BCA) Assay: A significant and well-documented limitation of ADA is its interference with the color development in the BCA protein assay.[1][3] This interaction can lead to inaccurate protein quantification.

    • Trustworthiness: For systems buffered with ADA, alternative protein quantification methods such as the Bradford assay should be employed to ensure data accuracy.

  • UV Absorbance: ADA exhibits significant absorbance in the low UV spectrum (below 260 nm).[2] This should be taken into account when performing spectrophotometric measurements in this range.

Common Applications
  • Cell Culture: ADA has been successfully used in protein-free media for the cultivation of chick embryo fibroblasts.[1][3][4] Its physiological pH range is ideal for many cell culture applications.

  • Protein Crystallization: The ability of ADA to maintain a stable pH without interfering with the crystallization process makes it a valuable buffer in structural biology.[13]

  • Electrophoresis: ADA is used in techniques like isoelectric focusing and capillary electrophoresis, where it helps maintain stable pH gradients and can aid in the separation of compounds with similar structures.[3][12][13]

Logical Considerations for Using ADA Buffer

G start Experiment Planned with ADA Buffer metal_check Is the assay sensitive to divalent metal ions? start->metal_check assay_check Is protein quantification needed via BCA assay? metal_check->assay_check No consider_alt Consider alternative buffer or adjust metal concentration metal_check->consider_alt Yes proceed Proceed with ADA Buffer assay_check->proceed No use_bradford Use alternative protein assay (e.g., Bradford) assay_check->use_bradford Yes use_bradford->proceed

Caption: Decision-making workflow for using ADA buffer.

References

Application Notes and Protocols for the Use of ADA Disodium Salt in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt in various enzymatic reactions. As a zwitterionic buffer, ADA offers distinct advantages in maintaining stable pH environments crucial for optimal enzyme activity. This document delineates the biochemical properties of ADA, its mechanism as a buffering agent, and detailed protocols for its application in common enzyme assays. Furthermore, to ensure clarity, a distinction is made between ADA as a buffering agent and the enzyme Adenosine Deaminase (ADA), with a brief overview of the latter's enzymatic reactions.

Part 1: Understanding ADA (N-(2-Acetamido)iminodiacetic acid) as a Buffering Agent

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is one of the zwitterionic buffers developed by Good and his colleagues to provide stable pH conditions for biochemical and biological research.[1][2] The disodium salt form of ADA is particularly useful due to its enhanced solubility in aqueous solutions.[3]

Key Properties of ADA Disodium Salt
PropertyValueSignificance in Enzymatic Reactions
pKa (at 25°C) 6.6Provides effective buffering capacity in the physiologically relevant pH range of 6.0 to 7.2.[4][5]
Molecular Formula C₆H₈N₂Na₂O₅---
Molecular Weight 234.12 g/mol Important for accurate preparation of buffer solutions.
Appearance White crystalline powderIndicates the purity of the reagent.[4]
Solubility Highly soluble in waterFacilitates the preparation of concentrated stock solutions.[4]
Metal Chelation Forms complexes with some metal ionsThis property can be advantageous in controlling the concentration of free metal ions, but must be considered in assays with metal-dependent enzymes.[1][3][6]
Mechanism of Buffering Action

ADA is a zwitterionic buffer, meaning it possesses both a positive and a negative charge, which allows it to effectively resist changes in pH. The iminodiacetic acid group can donate protons, while the acetamido group can accept protons, enabling it to buffer against both acidic and basic shifts in the reaction environment.

Part 2: Applications of this compound in Enzymatic Assays

The primary application of this compound in enzymatic reactions is to serve as a component of the assay buffer, ensuring a stable pH for optimal enzyme kinetics. Its pKa of 6.6 makes it particularly suitable for assays involving enzymes that function in a neutral to slightly acidic environment.[4][5]

General Considerations for Using ADA Buffer
  • Enzyme Compatibility: While ADA is compatible with a wide range of biological and biochemical systems, it is crucial to verify its compatibility with the specific enzyme under investigation.[4] Its minimal interference with metal-ion-dependent reactions due to low chelation tendency is a key advantage.[4]

  • Concentration: The working concentration of ADA buffer typically ranges from 20 mM to 200 mM. The optimal concentration should be determined empirically for each specific application.

  • Temperature Effects: The pKa of ADA is temperature-dependent. It is essential to adjust the pH of the buffer at the temperature at which the enzymatic assay will be performed.

  • Interference with Assays: ADA has been reported to interfere with the bicinchoninic acid (BCA) protein assay.[5][7] If protein concentration needs to be determined in samples containing ADA, alternative methods like the Bradford assay should be considered.

Workflow for Preparing and Using ADA Buffer

G cluster_prep Buffer Preparation cluster_assay Enzyme Assay calc Calculate Mass of This compound dissolve Dissolve in Deionized Water calc->dissolve ph_adjust Adjust pH with HCl or NaOH dissolve->ph_adjust qs Bring to Final Volume ph_adjust->qs filter Sterile Filter (Optional) qs->filter reagents Prepare Assay Mix: - ADA Buffer - Substrate - Cofactors filter->reagents pre_incubate Pre-incubate Mix at Assay Temperature reagents->pre_incubate initiate Initiate Reaction with Enzyme pre_incubate->initiate measure Measure Product Formation or Substrate Depletion initiate->measure analyze Analyze Kinetic Data measure->analyze

Figure 1: A generalized workflow for the preparation and use of ADA buffer in enzymatic assays.

Part 3: Detailed Protocol: Application of ADA Buffer in a Lactate Dehydrogenase (LDH) Assay

This protocol provides a detailed methodology for using ADA buffer in a colorimetric assay to determine the activity of Lactate Dehydrogenase (LDH). LDH is an enzyme that catalyzes the interconversion of lactate and pyruvate.[8]

Principle

The LDH assay measures the reduction of a tetrazolium salt, such as MTT or INT, to a colored formazan product.[8] This reaction is coupled to the LDH-catalyzed oxidation of lactate to pyruvate, where NAD+ is reduced to NADH. The resulting NADH then reduces the tetrazolium salt in the presence of a diaphorase. The rate of formazan formation is directly proportional to the LDH activity and can be measured spectrophotometrically.

Materials and Reagents
  • This compound

  • Sodium Lactate

  • β-Nicotinamide Adenine Dinucleotide (NAD+)

  • Iodonitrotetrazolium Chloride (INT) or similar tetrazolium salt

  • Diaphorase

  • Triton X-100 (for cell lysis, if applicable)

  • Lactate Dehydrogenase (as a positive control)

  • 96-well microplate

  • Microplate reader

Preparation of Reagents
  • ADA Buffer (100 mM, pH 7.2 at 37°C):

    • Dissolve the appropriate amount of this compound in deionized water to achieve a final concentration of 100 mM.

    • Adjust the pH to 7.2 using 1 M HCl or 1 M NaOH at 37°C.

    • Bring the solution to the final volume with deionized water.

  • Substrate Solution (200 mM Sodium Lactate):

    • Dissolve sodium lactate in ADA buffer to a final concentration of 200 mM.

  • Cofactor Solution (10 mM NAD+):

    • Dissolve NAD+ in ADA buffer to a final concentration of 10 mM. Prepare this solution fresh.

  • Colorimetric Reagent Mix:

    • Prepare a stock solution of INT (or other tetrazolium salt) and diaphorase in ADA buffer according to the manufacturer's instructions. This mix is often light-sensitive and should be prepared fresh and protected from light.

Experimental Protocol
  • Sample Preparation:

    • For purified enzyme, dilute the enzyme solution in ADA buffer to the desired concentration.

    • For cell lysates, lyse the cells using a buffer containing Triton X-100 and centrifuge to remove cellular debris. The supernatant will be used for the assay.

    • For cell culture supernatants, the medium can often be used directly.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of sample (or ADA buffer for blank)

      • 20 µL of Substrate Solution (Sodium Lactate)

      • 20 µL of Cofactor Solution (NAD+)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add 20 µL of the Colorimetric Reagent Mix to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 490 nm for INT formazan) in a kinetic mode for 10-30 minutes, taking readings every 1-2 minutes.[9] Alternatively, an endpoint reading can be taken after a fixed incubation time.

Data Analysis
  • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve for each sample.

  • Subtract the rate of the blank from the rate of each sample to correct for background absorbance changes.

  • The LDH activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the formazan product is known.

Part 4: Distinguishing ADA Buffer from Adenosine Deaminase (the Enzyme)

It is crucial to differentiate between ADA, the buffering agent, and Adenosine Deaminase (ADA), the enzyme.

Adenosine Deaminase (EC 3.5.4.4)

Adenosine Deaminase (ADA) is a key enzyme in purine metabolism.[10][11] Its primary function is to catalyze the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[10][11][12]

Reaction Catalyzed by Adenosine Deaminase:

Adenosine + H₂O → Inosine + NH₃

Deficiency in the ADA enzyme leads to severe combined immunodeficiency (SCID), highlighting its critical role in the immune system.[12] Conversely, elevated levels of ADA are associated with various diseases, including certain types of anemia and cancer.[11][13]

Assays for Adenosine Deaminase Activity

The activity of the ADA enzyme is often measured in clinical and research settings. These assays typically monitor the production of inosine or the consumption of adenosine. A common method involves a coupled enzymatic reaction where the inosine produced is further converted, leading to a detectable colorimetric or fluorometric signal.[14][15]

G cluster_ada_assay Coupled Assay for Adenosine Deaminase Activity adenosine Adenosine inosine Inosine adenosine->inosine ADA hypoxanthine Hypoxanthine inosine->hypoxanthine PNP uric_acid Uric Acid + H₂O₂ hypoxanthine->uric_acid XOD color Colored Product uric_acid->color Peroxidase

Figure 2: A common coupled enzymatic pathway for the colorimetric detection of Adenosine Deaminase (ADA) activity. PNP: Purine Nucleoside Phosphorylase, XOD: Xanthine Oxidase.

Part 5: Troubleshooting and Further Considerations

  • Precipitation: If precipitation occurs upon addition of reagents, ensure that all components are fully dissolved and that the pH is correctly adjusted. The concentration of metal ions in the sample should also be considered, as ADA can chelate them.

  • Low Enzyme Activity: If the measured enzyme activity is lower than expected, verify the pH and temperature of the assay. Also, ensure that the buffer components are not inhibiting the enzyme.

  • High Background Signal: A high background signal can be due to the non-enzymatic reduction of the tetrazolium salt. Preparing the colorimetric reagent mix fresh and protecting it from light can help minimize this.

References

Application Notes & Protocols: ADA Disodium Salt in Spectrophotometric Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt is a versatile zwitterionic buffer and chelating agent with significant applications in spectrophotometric analysis.[1][2][3][4][5] This guide provides an in-depth exploration of the principles, protocols, and best practices for utilizing ADA disodium salt in various spectrophotometric determinations. We will delve into the underlying chemical mechanisms that make this compound a valuable tool in enzymatic assays and the quantification of metal ions and other analytes. Detailed, step-by-step protocols are provided to ensure reliable and reproducible results in your laboratory.

Introduction: The Multifaceted Role of this compound

ADA, first described by Good et al., is a biological buffer effective in the pH range of 6.0 to 7.2.[2][6] The disodium salt form enhances its solubility in aqueous solutions, making it a convenient and practical choice for various biochemical and analytical applications.[1]

Key Properties of this compound:

PropertyValueReference
Chemical Name N-(2-Acetamido)iminodiacetic acid disodium salt[3]
CAS Number 41689-31-0[1][3]
Molecular Formula C6H8N2O5Na2[3]
Molecular Weight 234.12 g/mol [3]
pKa (25°C) 6.59[7]
Useful pH Range 6.0 - 7.4[6][7]
Appearance White crystalline powder[8]
Solubility Soluble in water[7]

The utility of this compound in spectrophotometry stems from two primary characteristics: its buffering capacity and its ability to form stable complexes with metal ions.[1][2][9] This dual functionality allows for precise pH control in enzymatic reactions while also enabling the direct or indirect quantification of various analytes.[1][8]

Principles of Spectrophotometric Determination

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance.[10][11] The fundamental principle behind this method is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

In the context of this compound, spectrophotometric methods can be broadly categorized into:

  • Direct Assays: Where the complex formed between ADA and the analyte of interest has a distinct absorbance at a specific wavelength.

  • Indirect or Coupled Assays: Where ADA serves as a crucial component of the reaction medium (e.g., a buffer in an enzymatic assay), and the change in absorbance is due to the consumption of a substrate or the formation of a product.[10][12]

Application in Enzymatic Assays

This compound is an excellent buffer for many enzymatic assays due to its pKa being near physiological pH and its minimal interference with many biological reactions.[7][8] Its ability to chelate divalent metal ions can be either an advantage or a consideration that needs to be carefully managed.[1][9]

Causality in Experimental Design: Why Choose ADA?
  • pH Stability: Many enzymes exhibit optimal activity within a narrow pH range. ADA's buffering capacity ensures that the pH of the reaction mixture remains stable throughout the assay, leading to more accurate and reproducible kinetic measurements.[8][13]

  • Metal Ion Chelation: For enzymes that are inhibited by trace metal contaminants, the chelating properties of ADA can be beneficial in removing these inhibitors from the reaction system.[1][9] Conversely, for metalloenzymes that require a specific metal ion for activity, the concentration of ADA must be carefully optimized to avoid stripping the essential cofactor. The stability constants of ADA with various metals should be considered during assay development.[2]

Generalized Protocol for a Spectrophotometric Enzyme Assay Using ADA Buffer

This protocol outlines a general workflow for measuring enzyme activity where the reaction product absorbs light at a specific wavelength.

Workflow for a Typical Enzyme Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - ADA Buffer (e.g., 0.1 M, pH 6.8) - Substrate Solution - Enzyme Solution Spectro_Setup Set Spectrophotometer to λmax of Product Reagent_Prep->Spectro_Setup Standard_Curve Prepare Standard Curve of Product Determine_Activity Determine Enzyme Activity using Standard Curve Standard_Curve->Determine_Activity Mix_Reagents Mix ADA Buffer and Substrate in Cuvette Spectro_Setup->Mix_Reagents Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Initiate_Reaction Initiate Reaction by Adding Enzyme Equilibrate->Initiate_Reaction Measure_Absorbance Measure Absorbance at Timed Intervals Initiate_Reaction->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Rate Calculate Initial Rate (ΔAbs/min) Plot_Data->Calculate_Rate Calculate_Rate->Determine_Activity

Caption: Workflow for a spectrophotometric enzyme assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • ADA Buffer: Prepare a stock solution of this compound (e.g., 1 M) and adjust the pH to the desired value (e.g., 6.8) using HCl or NaOH. Dilute to the final working concentration (e.g., 0.1 M).

    • Substrate Solution: Dissolve the substrate in the ADA buffer to the desired concentration.

    • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (which could also be the ADA buffer) and store it on ice. Dilute to the final working concentration just before use.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to the maximum absorbance (λmax) of the product.

    • Blank the instrument using a cuvette containing the ADA buffer and substrate solution.

  • Assay Procedure:

    • Pipette the required volume of ADA buffer and substrate solution into a cuvette.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate to the assay temperature (e.g., 25°C or 37°C).

    • To initiate the reaction, add a small volume of the enzyme solution, mix quickly by inverting the cuvette, and start the measurement.

    • Record the absorbance at regular time intervals (e.g., every 15 or 30 seconds) for a defined period (e.g., 3-5 minutes).

  • Data Analysis:

    • Plot the absorbance values against time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Convert the rate of change in absorbance to the rate of product formation using a standard curve of the product or the molar extinction coefficient of the product via the Beer-Lambert equation.

Application in the Determination of Metal Ions

The chelating nature of this compound allows for the spectrophotometric determination of various metal ions.[9] The formation of a metal-ADA complex often results in a change in the UV-Visible absorption spectrum, which can be correlated to the metal ion concentration.[14][15]

The Underpinning Mechanism

When this compound binds to a metal ion, it forms a coordination complex. This complexation can alter the electronic structure of the ligand and/or the metal ion, leading to a shift in the absorption wavelength or a change in the molar absorptivity. This spectral change is the basis for quantification.

Logical Relationship in Metal Ion Determination:

G Metal_Ion Metal Ion in Solution Complex_Formation Complex Formation Metal_Ion->Complex_Formation ADA This compound ADA->Complex_Formation Spectral_Change Change in UV-Vis Spectrum Complex_Formation->Spectral_Change Absorbance_Measurement Measure Absorbance at λmax Spectral_Change->Absorbance_Measurement Concentration_Determination Determine Metal Ion Concentration (via Beer-Lambert Law) Absorbance_Measurement->Concentration_Determination

Caption: Principle of metal ion determination using ADA.

Protocol for the Spectrophotometric Determination of a Metal Ion (e.g., Chromium(III))

This protocol is based on the principle that the Cr(III)-ADA complex has a characteristic absorbance.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Standard Metal Ion Solution: Prepare a stock solution of the metal ion (e.g., 1000 ppm Cr(III)). From this, prepare a series of working standards by serial dilution.

    • ADA Solution: Prepare a solution of this compound of a suitable concentration (e.g., 0.01 M).

    • Buffer Solution: Prepare a buffer to maintain the optimal pH for complex formation. The choice of buffer will depend on the specific metal ion being analyzed.

  • Standard Curve Construction:

    • To a series of volumetric flasks, add a fixed volume of the ADA solution and the buffer.

    • Add increasing volumes of the standard metal ion solution to each flask.

    • Dilute to the mark with deionized water and mix well.

    • Allow the solutions to stand for a sufficient time for the color to develop fully.

    • Measure the absorbance of each standard at the λmax of the metal-ADA complex against a reagent blank (containing all components except the metal ion).

    • Plot a calibration curve of absorbance versus metal ion concentration.

  • Sample Analysis:

    • Prepare the unknown sample by diluting it to fall within the concentration range of the standard curve.

    • Treat the sample in the same manner as the standards (add ADA solution and buffer, dilute to volume).

    • Measure the absorbance of the sample.

    • Determine the concentration of the metal ion in the sample from the standard curve.

Application in the Determination of Ammonia

This compound can also be used in the determination of ammonia, often as a component in the reagent mixture for colorimetric methods like the Berthelot (indophenol) reaction. While not the primary chromogenic agent, it can serve to buffer the reaction and chelate interfering ions. For instance, in some automated phenate methods for ammonia determination, a chelating agent like EDTA (which has a similar function to ADA in this context) is used to prevent the precipitation of hydroxides of calcium and magnesium.[17][18]

Protocol Outline for Ammonia Determination

This is a generalized protocol inspired by the phenate method.

  • Reagent Preparation:

    • Buffer-Chelating Solution: A solution containing a buffer (e.g., phosphate or borate) and this compound.

    • Sodium Phenolate Solution.

    • Sodium Hypochlorite Solution.

    • Oxidizing Solution: A mixture of the sodium phenolate and sodium hypochlorite solutions.

    • Standard Ammonia Solutions.

  • Procedure:

    • To samples and standards, add the buffer-chelating solution.

    • Add the oxidizing solution.

    • Mix and allow the color to develop at room temperature or with gentle heating.

    • Measure the absorbance of the resulting indophenol blue color at approximately 630-640 nm.

    • Quantify the ammonia concentration using a standard curve.

Trustworthiness and Self-Validation in Protocols

To ensure the trustworthiness of your results, each protocol should incorporate self-validating steps:

  • Standard Curve Linearity: A linear standard curve with a high correlation coefficient (r² > 0.995) validates the relationship between absorbance and concentration within the tested range.

  • Blanks: The use of reagent blanks is crucial to correct for any background absorbance from the reagents themselves.

  • Controls: Include positive and negative controls in your experimental runs. A positive control with a known concentration of the analyte should yield a result within an acceptable margin of error. A negative control should yield a result below the limit of detection.

  • Spike and Recovery: To assess for matrix effects in complex samples, a known amount of the analyte (a "spike") can be added to a sample. The percentage of the spike that is measured ("recovery") should ideally be within 90-110%.

References

Application Note & Protocol: Optimizing Enzyme Kinetics with ADA Disodium Salt Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Precise control of pH is fundamental to the success and reproducibility of enzyme kinetic assays.[1][2] The choice of buffering agent can significantly influence enzyme activity, stability, and the accuracy of kinetic parameter determination. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt as a biological buffer for enzyme kinetics. We will explore the physicochemical properties of ADA, detail its advantages in specific experimental contexts, and provide validated, step-by-step protocols for its preparation and use.

Introduction: The Case for ADA in Enzyme Kinetics

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is a zwitterionic buffer first described by Norman Good and colleagues.[3] It was developed to meet the needs of biological research for buffers with a pKa value near physiological pH, minimal interaction with biological components, and high solubility.[3] The disodium salt form of ADA is particularly useful due to its enhanced aqueous solubility over the free acid.[4]

ADA is an excellent choice for enzyme kinetic studies operating in the pH range of 6.0 to 7.2 .[5][6][7] Its utility is grounded in several key characteristics:

  • Optimal pH Range: Its pKa of ~6.6 at 20-25°C makes it ideal for assays requiring a stable pH in the slightly acidic to neutral range, which is the optimal environment for many intracellular enzymes.[3][8][9]

  • Low UV Absorbance: ADA exhibits low absorbance in the UV spectrum (above 260 nm), which is critical for kinetic assays that monitor reactions spectrophotometrically.[5]

  • Protein Stability: It has been shown to help prevent the oxidation and denaturation of proteins, which is valuable for maintaining enzyme integrity throughout an experiment.[7]

  • Defined Metal Chelation: ADA is a chelating agent that forms complexes with various metal ions, including Ca(II), Mg(II), Mn(II), and Cu(II).[4][7][10] While this requires careful consideration for metalloenzymes, it can be advantageous for preventing inhibition by trace heavy metal contaminants.[11]

Physicochemical Properties and Buffer Selection Logic

The selection of a buffer should be a deliberate choice based on empirical data. The properties of ADA make it a superior choice to buffers like Tris, which has a high-temperature dependency, or phosphate buffers, which can inhibit kinase activity.[1][12]

PropertyValueSignificance for Enzyme Kinetics
Chemical Formula C₆H₈N₂O₅Na₂Disodium salt form ensures high solubility in aqueous solutions.[4]
Molecular Weight 234.1 g/mol Required for accurate molarity calculations when preparing stock solutions.[4]
Useful pH Range 6.0 – 7.2Aligns with the optimal pH for many physiological enzymes.[7]
pKa at 20°C ~6.60The pH at which the buffer has maximum buffering capacity.[8]
ΔpKa/°C -0.011Indicates a moderate change in pH with temperature, less than Tris but more than PIPES.[8][13]
Metal Ion Binding Binds Ca²⁺, Mg²⁺ (weakly), Mn²⁺, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺Can be beneficial for chelating inhibitory trace metals but must be considered for metalloenzymes requiring these ions as cofactors.[7][10]
UV Absorbance Negligible >260 nmPrevents interference in common spectrophotometric assays that measure substrate/product absorbance.

Core Protocol: Preparation of ADA Buffer Stock Solution (0.5 M)

This protocol describes the preparation of a 0.5 M stock solution of ADA disodium salt, which can be diluted to the desired working concentration for enzyme assays.

Materials:

  • N-(2-Acetamido)iminodiacetic acid, disodium salt (ADA-Na₂) (MW: 234.1 g/mol )[4]

  • High-purity, deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weighing: Accurately weigh 117.05 g of this compound.

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of dH₂O. Stir until fully dissolved. The disodium salt form should dissolve readily.[4][6]

  • pH Adjustment: Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Monitor the pH. The initial pH will be alkaline.

  • Titration: Carefully add concentrated HCl dropwise to lower the pH to the desired value (e.g., 6.8). Allow the solution to equilibrate between additions. If you overshoot, use NaOH to adjust back. Causality Note: Adjusting the pH is critical as this sets the buffer's working point. Performing this step before bringing the solution to the final volume ensures accuracy.[14][15]

  • Final Volume: Transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with dH₂O and add the rinse water to the flask. Carefully add dH₂O to bring the final volume to the 1 L mark.

  • Sterilization & Storage: For long-term storage, filter-sterilize the solution through a 0.22 µm filter. Store in a sterile, sealed container at room temperature.[14]

Application Protocol: Determining Optimal ADA Concentration for an Enzyme Kinetic Assay

The optimal buffer concentration balances buffering capacity with potential ionic strength effects on the enzyme. A typical starting concentration for ADA in an enzyme assay is 25-50 mM. However, this must be empirically validated.

Objective: To determine the optimal ADA buffer concentration that maximizes enzyme activity while maintaining a stable pH.

Workflow:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis prep_stock Prepare 0.5 M ADA Stock (pH 6.8, see Protocol 3) prep_serial Create Serial Dilutions (e.g., 10, 25, 50, 100, 200 mM) prep_stock->prep_serial setup_wells Set up 96-well plate with each ADA concentration prep_serial->setup_wells Use in Assay prep_reagents Prepare Enzyme, Substrate, and Cofactor Solutions add_components Add Enzyme & Substrate to initiate reaction setup_wells->add_components measure_kinetics Measure Absorbance kinetically (e.g., every 30s for 10 min) add_components->measure_kinetics calc_rate Calculate Initial Velocity (V₀) for each concentration measure_kinetics->calc_rate Generate Data plot_data Plot V₀ vs. [ADA] calc_rate->plot_data determine_opt Identify Optimal [ADA] (Plateau of activity) plot_data->determine_opt conclusion Select Optimal ADA Concentration for future experiments determine_opt->conclusion

Caption: Workflow for optimizing ADA buffer concentration.

Detailed Steps:

  • Prepare Buffers: From your 0.5 M stock, prepare a series of working concentrations (e.g., 10, 25, 50, 100, 200 mM) at the desired final pH.

  • Assay Setup: In a 96-well microplate, set up replicate reactions for each ADA concentration. Each reaction should contain the enzyme, any necessary cofactors, and the buffer. Include a "no enzyme" control for each buffer concentration to check for background reaction.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of the substrate.

  • Measure Activity: Immediately place the plate in a spectrophotometer pre-set to the correct temperature and wavelength. Measure the rate of product formation (or substrate depletion) over time.

  • Calculate Initial Velocity (V₀): For each replicate, determine the initial reaction velocity from the linear portion of the kinetic curve.

  • Analyze and Select: Plot the average V₀ against the ADA concentration. The optimal concentration is typically the lowest concentration that provides the maximal and most stable enzyme activity (the beginning of the plateau on the curve). Using concentrations far beyond this point may introduce confounding ionic strength effects.[1]

Key Considerations and Potential Interferences

  • Metalloenzymes: ADA chelates divalent cations.[7][10] If your enzyme requires a metal ion for activity (e.g., Mg²⁺ for a kinase), the concentration of this cofactor may need to be titrated against the ADA concentration. In some cases, a non-chelating buffer like HEPES may be more appropriate.[11]

  • Temperature Effects: While relatively stable, the pH of an ADA buffer will decrease as temperature increases (ΔpKa/°C = -0.011).[8] For maximal accuracy, always adjust the buffer pH at the temperature at which the enzyme assay will be performed.[13][16][17]

  • Assay Compatibility: ADA has been reported to interfere with the bicinchoninic acid (BCA) protein assay.[7][18] If you need to determine protein concentration in your samples, use a compatible method like the Bradford assay.

  • Ionic Strength: Remember that a zwitterionic buffer like ADA still contributes to the overall ionic strength of the solution, which can affect enzyme conformation and activity.[1] This is why determining the minimal effective concentration is a critical step.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: ADA Disodium Salt Solubility in Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common solubility challenges encountered when using ADA disodium salt in buffer preparations. As a zwitterionic buffer, one of the original "Good's buffers," ADA is invaluable for many biological experiments due to its pKa of approximately 6.6, making it effective in the physiological pH range of 6.0 to 7.2.[1] However, like many buffers, its solubility can be influenced by several factors. This guide provides in-depth technical information and practical solutions to ensure successful buffer preparation for your critical experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the solubility of this compound.

Q1: I've noticed that my this compound is not dissolving easily. Is this normal?

A1: While the disodium salt of ADA is significantly more soluble than its free acid form, you may still encounter challenges depending on the concentration and pH of your solution. The free acid form of ADA is poorly soluble in water.[1][2] The disodium salt is marketed as "highly soluble," but this is context-dependent.[3] For complete dissolution, especially at high concentrations, adjustment of the pH may be necessary.

Q2: What is the expected solubility of this compound in water?

Q3: Can the temperature of the water affect the solubility of this compound?

A3: Yes, temperature can influence the solubility of this compound, as it does for most salts. For many salts, solubility increases with temperature. However, the exact temperature-solubility curve for this compound is not widely published. It is generally recommended to prepare buffer solutions at room temperature unless otherwise specified. If you encounter solubility issues, gentle warming of the solution can be attempted, but be mindful that this can also affect the pH of the final buffer solution.

Q4: Can this compound precipitate out of solution after it has been dissolved?

A4: Yes, precipitation can occur even after initial dissolution. This is often triggered by changes in the solution's conditions, such as a decrease in temperature, a shift in pH, or the addition of other components that interact with the ADA buffer.

Troubleshooting Guide: Resolving this compound Precipitation

This section provides a systematic approach to identifying and resolving issues with this compound precipitation in your buffer preparations.

Issue 1: White Precipitate Observed During Buffer Preparation

If you observe a white precipitate while dissolving this compound, consider the following causes and solutions:

  • Likely Cause 1: Low pH. The solubility of ADA is pH-dependent. If the pH of your solution is too low, the protonated form of ADA will predominate, which is less soluble.

    • Solution: Ensure the pH of your solution is within the desired buffering range (6.0-7.2). When preparing a stock solution, it is often helpful to dissolve the this compound in a slightly alkaline solution and then adjust the pH downwards with a suitable acid. A common practice for many "Good's" buffers with low solubility in their free-acid form is to dissolve them in a solution with a pH that ensures the deprotonated, more soluble form is present.[4]

  • Likely Cause 2: High Concentration. You may be attempting to prepare a solution that is above the solubility limit of this compound under your specific conditions.

    • Solution: Try preparing a more dilute solution. If a high concentration stock is necessary, you may need to adjust the pH or gently warm the solution to aid dissolution. Always filter your final buffer solution to remove any undissolved particles.

Issue 2: Precipitation After Adding Other Reagents

Precipitation that occurs after the addition of other components to your ADA buffer often points to an interaction between the buffer and the added substances.

  • Likely Cause 1: Presence of Divalent Cations. ADA is a chelating agent and can form complexes with metal ions.[5] While this is often a desired property, high concentrations of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can lead to the formation of insoluble ADA-metal complexes, causing precipitation.[1]

    • Solution: If your experimental system contains high concentrations of divalent cations, consider the following:

      • Reduce the concentration of the divalent cations if possible.

      • Test the compatibility of your ADA buffer with the required concentrations of metal ions in a small-scale pilot experiment before preparing a large batch.

      • If precipitation is unavoidable, you may need to select an alternative buffer with a lower affinity for the specific metal ions in your system.

  • Likely Cause 2: "Salting Out" Effect. The addition of high concentrations of other salts can decrease the solubility of the this compound, a phenomenon known as "salting out." This increases the ionic strength of the solution to a point where the solubility of the buffer is reduced.

    • Solution: If you suspect a "salting out" effect, try to reduce the concentration of other salts in your buffer. If this is not possible, you may need to work with a lower concentration of the ADA buffer.

Data Summary and Key Parameters

The following table summarizes the key physicochemical properties of ADA to aid in your buffer preparations.

ParameterValueSource(s)
Useful pH Range 6.0 - 7.2[1][2]
pKa (20 °C) 6.6[6]
ΔpKa/°C -0.011[1]
Solubility (Free Acid in Water) ~2.64 g/L
Solubility (in 1 M NaOH) 160 mg/mL[1]
Metal Chelation Forms complexes with Ca²⁺, Mg²⁺, and other divalent cations.[1][5]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M ADA Buffer Stock Solution (pH 6.6)

This protocol provides a reliable method for preparing a concentrated stock solution of ADA buffer.

Materials:

  • N-(2-Acetamido)iminodiacetic acid (ADA), Free Acid (FW: 190.15 g/mol )

  • 10 N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • To a beaker containing approximately 800 mL of deionized water, add 95.08 g of ADA free acid.

  • Place the beaker on a stir plate and begin stirring. The ADA will not fully dissolve at this point.

  • Slowly add 10 N NaOH dropwise while monitoring the pH.

  • Continue to add NaOH until the ADA is completely dissolved and the pH of the solution is 6.6.

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.

  • Filter the buffer solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

  • Store the stock solution at room temperature.

This protocol is adapted from a general procedure for preparing ADA buffer solutions.[4]

Protocol 2: Troubleshooting Precipitation with Divalent Cations

This protocol helps determine the compatibility of your ADA buffer with divalent cations.

Materials:

  • Prepared ADA buffer at the desired concentration and pH.

  • Stock solutions of CaCl₂ and MgCl₂ (e.g., 1 M).

  • Microcentrifuge tubes.

Procedure:

  • Aliquot your ADA buffer into several microcentrifuge tubes.

  • Create a dilution series of the divalent cation stock solutions in the ADA buffer to achieve a range of final cation concentrations relevant to your experiment.

  • Incubate the tubes at the temperature you will be using for your experiment for a set period (e.g., 1 hour, 4 hours, overnight).

  • Visually inspect the tubes for any signs of precipitation.

  • If precipitation is observed, note the concentration of the divalent cation at which it occurs. This will help you determine the tolerance of your ADA buffer to these ions.

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate important relationships and workflows.

G cluster_0 pH Effect on ADA Solubility Low_pH Low pH (e.g., < 6.0) Low_Solubility Low Solubility (Protonated Form) Low_pH->Low_Solubility Predominates Buffering_Range Buffering Range (pH 6.0 - 7.2) High_Solubility High Solubility (Deprotonated Form) Buffering_Range->High_Solubility Increasing High_pH High pH (e.g., > 7.2) High_pH->High_Solubility Predominates G start Precipitation Observed in ADA Buffer check_preparation During Initial Dissolution? start->check_preparation check_additives After Adding Other Reagents? start->check_additives cause_ph_conc Likely Cause: Low pH or High Concentration check_preparation->cause_ph_conc Yes cause_cations_salting Likely Cause: Divalent Cations or 'Salting Out' check_additives->cause_cations_salting Yes solution_ph_conc Solution: Adjust pH upwards or Dilute cause_ph_conc->solution_ph_conc solution_cations_salting Solution: Lower Cation/Salt Concentration or Choose Alternative Buffer cause_cations_salting->solution_cations_salting

References

Technical Support Center: ADA Disodium Salt Interference

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Colorimetric Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with colorimetric assays due to the presence of N-(2-Acetamido)iminoacetic acid (ADA) disodium salt. As a Senior Application Scientist, my goal is to provide you with the mechanistic insights and validated protocols necessary to diagnose, troubleshoot, and resolve these interferences effectively.

Frequently Asked Questions (FAQs)

Q1: I'm using a buffer containing ADA and my BCA protein assay is giving inconsistent and abnormally high background readings. What's happening?

This is a classic case of chemical interference. ADA is a zwitterionic buffer, but it is also a chelating agent. The core mechanism of the Bicinchoninic Acid (BCA) assay relies on the reduction of copper ions (Cu²⁺ to Cu¹⁺) by protein in an alkaline medium. These reduced Cu¹⁺ ions then chelate with two molecules of BCA, producing a purple-colored complex that absorbs light at 562 nm.

ADA's molecular structure contains an iminodiacetate group, which is highly effective at chelating metal ions like copper. When present in your sample, ADA directly competes with BCA for the copper ions, leading to a false color development even in the absence of protein. This results in a high background signal, reduced sensitivity, and a non-linear standard curve.

Q2: Which common colorimetric assays are affected by ADA, and are there any that are compatible?

The degree of interference depends entirely on the assay's chemistry.

  • Highly Affected: The BCA assay is the most susceptible to interference from ADA due to its reliance on copper chelation as the primary detection mechanism.

  • Moderately Affected: The Lowry assay also uses copper reduction as an initial step and is therefore prone to interference from ADA, though sometimes to a lesser extent than the BCA assay.

  • Generally Compatible: The Bradford assay is typically the recommended alternative when ADA is present. Its mechanism is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins (primarily arginine and lysine residues). Since this process does not involve metal ions, it is not susceptible to interference from chelating agents like ADA.

Q3: What are the typical visual indicators of ADA interference in a microplate assay?

The most common visual cue is a significant color change in the "zero protein" or blank wells. For a BCA assay, these wells will appear light to dark purple instead of the expected clear or very light green. This immediately indicates a reaction is occurring between your buffer components and the assay reagents, and any data generated will be unreliable.

Troubleshooting Workflows & Protocols

If you suspect ADA is interfering with your assay, it's crucial to confirm the interference and then select an appropriate mitigation strategy.

Workflow: Diagnosing and Resolving ADA Interference

This workflow provides a logical path from identifying the problem to implementing a solution.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Pathways cluster_3 No Interference A High background or non-linear standard curve in BCA/Lowry assay B Prepare 'Buffer-Only' Control (Assay Reagent + ADA Buffer, No Protein) A->B  Hypothesize  Interference C Does control show significant color change? B->C  Run Test D Interference Confirmed: ADA is the likely cause C->D  Yes H Interference Unlikely. Troubleshoot other variables (e.g., contamination, reagent age) C->H  No E Option 1: Switch to a Compatible Assay (e.g., Bradford) D->E F Option 2: Remove ADA from Sample (Buffer Exchange) D->F G Option 3: Create Matched Standards (Compensate for Interference) D->G

Caption: A troubleshooting flowchart for identifying and resolving ADA interference.

Mitigation Strategy Protocols

Here are detailed protocols for the most effective solutions.

Protocol 1: Switching to an ADA-Compatible Assay (Bradford)

This is often the simplest and most direct solution.

Principle: The Bradford assay's dye-binding mechanism is unaffected by the chelating properties of ADA.

Methodology:

  • Reagent Preparation: Prepare or acquire a commercial Bradford reagent. Allow the reagent to come to room temperature before use.

  • Standard Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) in the exact same ADA-containing buffer as your unknown samples. This is critical to ensure the buffer matrix is consistent.

  • Assay Execution (Microplate Format):

    • Pipette 5 µL of each standard and unknown sample into separate wells of a microplate.

    • Add 250 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

    • Read the absorbance at 595 nm using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of your unknown samples.

Protocol 2: ADA Removal via Spin Column Buffer Exchange

This method physically removes the interfering substance from your sample.

Principle: Size exclusion chromatography is used to separate the larger protein molecules from the smaller ADA molecules, effectively exchanging the buffer.

Methodology:

  • Column Selection: Choose a desalting spin column with a molecular weight cut-off (MWCO) appropriate for your protein of interest (e.g., a 7K MWCO column is suitable for proteins >20 kDa).

  • Column Equilibration:

    • Invert the column several times to resuspend the resin.

    • Twist off the bottom closure and place the column in a collection tube.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

    • Place the column in a new collection tube. Add 500 µL of your desired assay-compatible buffer (e.g., PBS) to the column.

    • Centrifuge again for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this equilibration step 2-3 times.

  • Sample Loading & Elution:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply your sample (containing protein and ADA) to the center of the resin bed.

    • Centrifuge for 3 minutes at 1,500 x g.

    • The collected flow-through is your desalted protein sample, now in the new assay-compatible buffer. The ADA is retained in the column resin.

  • Protein Quantification: Proceed with your desired colorimetric assay (e.g., BCA) using the desalted sample.

Mechanism of ADA Interference in BCA Assay

The following diagram illustrates how ADA disrupts the copper-chelation step of the BCA assay.

G cluster_0 Standard BCA Assay Reaction cluster_1 Interference by ADA A Protein C Cu¹⁺ (Reduced Copper) A->C  Reduces B Cu²⁺ (Copper Sulfate) E Purple Complex (Abs @ 562 nm) C->E  Chelates with G Cu¹⁺ (Reduced Copper) D BCA Reagent I BCA Reagent F ADA H ADA-Copper Complex (False Signal) F->H  Chelates with J Reduced Purple Complex Formation H->J  Prevents BCA Binding

Caption: The competitive chelation of copper ions by ADA in the BCA assay.

Data Summary: Assay Compatibility with ADA

The following table provides a general guideline for the tolerance of common protein assays to ADA. Note that specific concentrations can vary by manufacturer and reagent formulation.

AssayMechanismADA CompatibilityRecommended Action
BCA Copper ChelationVery Poor. Interference can begin at <1 mM.Avoid use. Switch to Bradford or remove ADA.
Lowry Copper ChelationPoor. Susceptible to interference.Not recommended.
Bradford Dye-BindingExcellent. Generally immune to interference.Recommended alternative.

Technical Support Center: ADA Disodium Salt Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-Acetamido)iminodiacetic acid disodium salt (ADA disodium salt). As a zwitterionic buffer, ADA is a critical component in many biological and biochemical assays. However, its unique chemical properties, particularly its ability to chelate metal ions, can sometimes lead to unexpected experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the principles behind the stability and degradation of ADA solutions.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?

This compound is the sodium salt form of N-(2-Acetamido)iminodiacetic acid. It is one of the original "Good's buffers," a series of compounds developed by Dr. Norman Good and colleagues to be biocompatible and effective for biological research.[1] Its pKa of approximately 6.6 (at 20°C) makes it an excellent choice for maintaining a stable pH in the physiological range of 6.0 to 7.2. [2, 14 from first search] The disodium salt form is favored for its high water solubility compared to the free acid.[2]

Key characteristics that make it suitable for biological applications include:

  • Physiological pH Range: Buffers effectively where many enzymatic reactions occur.

  • High Water Solubility: Easy to prepare and use in aqueous systems.[3]

  • Low Permeability: Does not readily cross biological membranes, preventing interference with intracellular processes.[2]

  • Chemical Stability: Generally resistant to enzymatic and non-enzymatic degradation under standard laboratory conditions.[1][3]

Q2: How should I prepare and store this compound solutions to prevent degradation?

Proper preparation and storage are critical to ensure the long-term stability and performance of your ADA buffer. Degradation is often not a rapid breakdown of the molecule but a slow process influenced by storage conditions.

Key Recommendations:

  • Use High-Purity Water: Always use deionized, distilled water (ddH₂O) or a higher purity grade to minimize contamination with metal ions and microorganisms.

  • pH Adjustment: Adjust the pH to your desired value using high-quality NaOH or HCl.

  • Sterilization: For applications requiring sterility, filter the final buffer solution through a 0.22 µm filter. [1 from first search] Autoclaving is generally not recommended without specific validation, as prolonged heat could potentially accelerate hydrolysis.

  • Storage: Store stock solutions in tightly sealed, sterile containers. To prevent degradation from repeated freeze-thaw cycles, aliquot the buffer into smaller, single-use volumes. [1 from first search]

Storage Conditions for this compound
Form Condition
Solid PowderRoom Temperature, sealed, away from moisture
Aqueous Stock Solution-20°C, sealed
Aqueous Stock Solution-80°C, sealed
Q3: What are the visual signs that my this compound solution may have degraded or become contaminated?

While ADA is chemically stable, improper handling can lead to issues. Regularly inspect your solutions for:

  • Cloudiness or Precipitate: This may indicate microbial growth, precipitation of an insoluble metal-ADA complex, or that the buffer concentration has exceeded its solubility limit at a lower temperature.

  • Discoloration (e.g., yellowing): This is a common sign of chemical degradation or contamination, potentially from oxidative processes or interaction with other reagents in your solution.

  • pH Drift: A significant change in the buffer's pH from its set point can indicate CO₂ absorption from the atmosphere (if alkaline) or chemical degradation such as hydrolysis.

If any of these signs are observed, it is best to discard the solution and prepare a fresh batch.

Troubleshooting Experimental Issues

This section addresses specific problems you might encounter when using this compound buffers. The following workflow can help diagnose the root cause of your issue.

G start Experimental Anomaly Observed (e.g., low enzyme activity, inconsistent results) check_metal Is your system dependent on metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺)? start->check_metal yes_metal YES check_metal->yes_metal  Yes no_metal NO check_metal->no_metal  No chelation_suspect Problem is likely due to ADA's metal chelation property. yes_metal->chelation_suspect check_uv Does your assay involve UV spectrophotometry below 260 nm? no_metal->check_uv protocol_2 Perform Control Experiment: Titrate supplemental metal ions into the assay. (See Protocol 2) chelation_suspect->protocol_2 yes_uv YES check_uv->yes_uv  Yes no_uv NO check_uv->no_uv  No uv_suspect High background or noise may be caused by ADA's UV absorbance. yes_uv->uv_suspect check_buffer_prep Review Buffer Preparation & Storage: - pH verified with calibrated meter? - Stored correctly (temp, aliquots)? - Signs of contamination? no_uv->check_buffer_prep uv_solution Solution: 1. Use a higher wavelength if possible. 2. Subtract a buffer blank. 3. Switch to a non-UV absorbing buffer. uv_suspect->uv_solution bad_prep IMPROPER check_buffer_prep->bad_prep Improper good_prep PROPER check_buffer_prep->good_prep Proper remake_buffer Remake buffer following Protocol 1 and repeat experiment. bad_prep->remake_buffer other_issue Issue is likely unrelated to the ADA buffer itself. Investigate other experimental variables. good_prep->other_issue

Figure 1: Troubleshooting workflow for issues involving ADA buffer.
Q4: My enzyme's activity is lower than expected in an ADA buffer. What's the cause?

Answer: The most likely cause is ADA's ability to chelate divalent metal ions. The iminodiacetic acid core of the ADA molecule can form stable complexes with metal ions like Mg²⁺, Mn²⁺, Ca²⁺, and Zn²⁺, which are essential cofactors for many enzymes (e.g., polymerases, kinases).[4] By binding these ions, the buffer effectively reduces their free concentration in the solution, making them unavailable to the enzyme and thus inhibiting its activity.

Causality: This is not a degradation of the buffer but rather a fundamental chemical property. The nitrogen and two carboxylate groups on the ADA molecule act as a tridentate ligand, sequestering the metal ion.

G cluster_0 ADA-Metal Ion Chelation ADA ADA Molecule (Iminodiacetate Core) Metal Metal Ion (e.g., Mg²⁺) ADA->Metal Chelates Enzyme Enzyme Active Site (Requires Metal Cofactor) Metal->Enzyme Required Cofactor Product Inhibited Reaction Enzyme->Product Leads to

Figure 2: ADA chelating a metal ion required for enzyme activity.

Solution:

  • Increase Cofactor Concentration: The simplest solution is to perform a titration experiment, adding increasing amounts of the required metal cofactor to your reaction until the enzyme activity is restored. See Protocol 2 for guidance.

  • Switch Buffers: If metal chelation remains a problem, consider switching to a Good's buffer with a known low affinity for metal ions, such as HEPES or MOPS, if it is suitable for your required pH range.

Q5: I'm seeing a high background signal in my UV-Vis spectrophotometry assay. Could the ADA buffer be the problem?

Answer: Yes, this is a known issue. ADA absorbs UV light at wavelengths below 260 nm.[2] If your assay measures changes in absorbance in this region (e.g., monitoring NADH at 340 nm is fine, but protein quantification at 280 nm or other assays below 260 nm may be affected), the buffer itself will contribute to the signal, leading to a high background and potentially reduced sensitivity.

Solution:

  • Use a Buffer Blank: Always run a control with just the buffer and any other reagents (minus your analyte) to measure the background absorbance. This value should be subtracted from your experimental readings.

  • Choose an Alternative Buffer: If the interference is too high, select a buffer that is transparent in your wavelength range of interest.

Q6: The pH of my ADA buffer is drifting, or it appears cloudy after sitting for a long time. Is this degradation?

Answer: While possible, rapid degradation is unlikely. Here are the more probable causes:

  • Precipitation of Metal Complexes: If your solution contains high concentrations of certain metal ions, they can form insoluble complexes with ADA, leading to cloudiness or precipitation. This is more common in concentrated stock solutions or when working with hard water.

  • Slow Hydrolysis: The acetamido group in the ADA molecule is an amide. Under conditions of extreme pH (either highly acidic or basic) and/or elevated temperature over long periods, this amide bond can undergo slow hydrolysis.[5][6] This would break the molecule into iminodiacetic acid and acetamide, altering the buffering properties and causing a pH shift.

G ADA ADA N-(2-Acetamido)iminodiacetic acid H2O + H₂O ADA->H2O Condition Slowly, under non-ideal pH or Temp H2O->Condition Products Iminodiacetic Acid + Acetamide Condition->Products

Figure 3: Potential slow hydrolysis pathway of ADA.

Solution:

  • Always prepare buffers using high-purity water to avoid metal contamination.

  • Store buffers at the recommended temperature and for the recommended duration (see Q2).

  • Avoid exposing buffer solutions to high temperatures for extended periods.

  • If you suspect degradation, verify the pH with a calibrated meter. If it has shifted significantly, discard the solution.

Experimental Protocols
Protocol 1: Preparation and Storage of a Stable 0.5 M ADA Buffer Stock Solution

This protocol provides a reliable method for preparing a concentrated stock solution.

Materials:

  • This compound (powder)

  • High-purity, nuclease-free water

  • Concentrated HCl and/or NaOH for pH adjustment

  • Calibrated pH meter

  • Sterile 0.22 µm bottle-top filter

  • Sterile storage bottles

  • Stir plate and stir bar

Procedure:

  • Weighing: Weigh out the appropriate mass of this compound (MW: 234.12 g/mol ) to make a 0.5 M solution. For 100 mL, this would be 11.71 g.

  • Dissolving: Add the powder to approximately 80% of the final desired volume of high-purity water in a beaker with a stir bar. Stir until fully dissolved. Gentle warming or brief sonication can aid dissolution but is often not necessary for the disodium salt.

  • pH Adjustment: Place the beaker in a water bath at your intended experimental temperature (e.g., 25°C), as the pKa of Good's buffers is temperature-dependent.[2] Place the calibrated pH electrode in the solution.

  • Titration: Slowly add concentrated HCl or NaOH dropwise while stirring to bring the solution to the desired pH (e.g., 6.6). Allow the pH reading to stabilize before adding more titrant.

  • Final Volume: Once the target pH is reached and stable, transfer the solution to a graduated cylinder and add high-purity water to reach the final volume. Mix thoroughly.

  • Sterilization: Attach a 0.22 µm filter unit to a sterile storage bottle and filter the buffer solution to remove any potential microbial contamination. [1 from first search]

  • Aliquoting and Storage: Dispense the sterile buffer into smaller, single-use sterile tubes or bottles. Label clearly with the name, concentration, pH, and date of preparation. Store at -20°C for up to one month or -80°C for up to six months. [1 from first search]

Protocol 2: Control Experiment to Test for Metal Ion Interference

Use this protocol to determine if the chelating property of ADA is inhibiting a metal-dependent enzyme.

Objective: To find the optimal concentration of a supplemental metal ion (e.g., MgCl₂) required to overcome the chelating effect of a fixed concentration of ADA buffer.

Procedure:

  • Set up Reactions: Prepare a series of reaction tubes. Each tube should contain your standard assay mixture (substrate, enzyme, etc.) buffered with your working concentration of ADA buffer.

  • Create a Metal Ion Gradient: To each tube, add a different concentration of the metal cofactor. For example, if your standard assay uses 10 mM MgCl₂, set up tubes with 10 mM, 12 mM, 15 mM, 20 mM, and 25 mM MgCl₂.

  • Include Controls:

    • Negative Control: A reaction with no supplemental metal ion.

    • Positive Control: A reaction using a non-chelating buffer (like HEPES) with the standard 10 mM MgCl₂, to represent the expected maximum activity.

  • Run Assay: Initiate the reactions and measure the activity according to your established protocol.

  • Analyze Results: Plot enzyme activity versus the concentration of the added metal ion. You should see activity increase with higher metal ion concentrations until it reaches a plateau. The point at which the activity plateaus indicates the concentration of metal ion needed to saturate both the ADA buffer and the enzyme, restoring full activity.

References

Technical Support Center: The Effect of Temperature on ADA Disodium Salt Stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of ADA buffer in their experiments. We understand that buffer stability is critical for experimental reproducibility. This document provides in-depth answers to frequently asked questions, troubleshooting for common issues related to temperature effects, and detailed protocols for ensuring the integrity of your ADA solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of ADA disodium salt in both solid and solution forms.

Q1: What is this compound and why is its stability important?

A: this compound is the salt of N-(2-Acetamido)iminodiacetic acid, a zwitterionic buffer commonly used in biochemistry and molecular biology. Like other "Good's" buffers, it is selected for its pKa value (6.6 at 25°C), which is near physiological pH, minimal reactivity with biological components, and high water solubility. The stability of the buffer is paramount because degradation can lead to a shift in pH, loss of buffering capacity, or the introduction of reactive impurities, all of which can compromise experimental results.

Q2: What are the recommended storage conditions for solid this compound?

A: To ensure its long-term stability, solid this compound should be stored in a cool, dry place, ideally between 15°C and 25°C[1][2]. It is crucial to keep the container tightly sealed to protect it from moisture, as the salt can be hygroscopic[3]. Exposure to high humidity can lead to clumping and may initiate degradation pathways even at room temperature.

Q3: How does temperature affect the stability of aqueous ADA buffer solutions?

A: Temperature is a critical factor affecting the stability of ADA solutions.

  • Short-Term (Working Solutions): For daily use, solutions are generally stable at room temperature (18-25°C)[4]. However, for periods longer than a day, refrigeration at 2-8°C is recommended to inhibit microbial growth and slow down potential chemical degradation.

  • Long-Term Storage: For long-term storage (weeks to months), freezing at -20°C is a common practice. However, it is advisable to store it in single-use aliquots to avoid repeated freeze-thaw cycles, which can affect buffer integrity[5].

  • Elevated Temperatures: Exposing ADA solutions to elevated temperatures (e.g., >37°C) for prolonged periods can accelerate degradation, potentially through hydrolysis[6][7]. Autoclaving, while effective for sterilization, may cause significant degradation and is generally not recommended without specific validation. If sterilization is required, sterile filtration is the preferred method.

Q4: Does the pH of an ADA buffer solution change with temperature?

A: Yes. The pKa of most amine-based buffers, including ADA, is temperature-dependent. The change in pKa per degree Celsius (d(pKa)/dT) for ADA is approximately -0.011. This means that for every 1°C increase in temperature, the pH of the solution will decrease by about 0.011 units. It is crucial to adjust the pH of your ADA buffer at the temperature at which you will be conducting your experiment to ensure accuracy.

Q5: What are the visible signs of this compound degradation?

A: In its solid form, signs of degradation include clumping (due to moisture absorption), discoloration, or a noticeable odor. In solution, degradation may be indicated by a change in color (e.g., yellowing), the appearance of turbidity or precipitates, or a significant deviation from the expected pH value. If any of these signs are observed, the solution should be discarded.

Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific problems you might encounter during your experiments.

Problem: My assay results are inconsistent. I suspect the ADA buffer is the cause.

  • Question: Could temperature fluctuations during storage be the reason for my inconsistent results?

  • Answer: Absolutely. Inconsistent storage temperatures can lead to several problems. Storing the buffer at elevated room temperatures can accelerate slow chemical degradation, altering its properties over time. If the buffer was not pH-adjusted at the experimental temperature, you will see variability in results as the lab temperature changes. Furthermore, repeated freeze-thaw cycles can lead to concentration gradients as the solution thaws, especially if not mixed thoroughly afterward.

    Troubleshooting Workflow for Inconsistent Results

    start Inconsistent Experimental Results check_age Is the buffer solution more than a week old? start->check_age check_storage Was the buffer stored consistently at 2-8°C? check_age->check_storage No prepare_fresh Root Cause Identified: Prepare fresh buffer from solid stock. Verify pH at working temperature. check_age->prepare_fresh Yes check_ph Was pH verified at the experimental temperature? check_storage->check_ph Yes check_storage->prepare_fresh No check_visual Is the solution clear, colorless, and free of precipitates? check_ph->check_visual Yes re_ph Root Cause Identified: Re-equilibrate buffer to working temp and adjust pH if necessary. check_ph->re_ph No check_visual->prepare_fresh Yes (as final check) discard Root Cause Identified: Degradation likely. Discard and prepare fresh buffer. check_visual->discard No

    Caption: Troubleshooting flowchart for buffer-related inconsistencies.


Problem: My ADA buffer solution turned yellow after being left on the bench for a few days.

  • Question: What causes this discoloration and is the buffer still usable?

  • Answer: A yellow discoloration is a common indicator of chemical degradation in amine-containing buffer solutions, often due to oxidation or reactions with impurities. This process is accelerated by exposure to light and elevated temperatures. A discolored buffer should not be used, as its chemical properties (including pH and buffering capacity) have likely changed, and the degradation products could interfere with your experiment. Discard the solution and prepare a fresh batch.

Problem: I need to work under sterile conditions. Can I autoclave my ADA buffer solution?

  • Question: Will autoclaving degrade the ADA buffer?

  • Answer: Autoclaving (typically at 121°C) exposes the buffer to high temperatures, which can cause significant degradation of ADA. While some robust salts can be autoclaved, it is generally not recommended for complex organic molecules like Good's buffers without specific validation. The heat can lead to hydrolysis or decomposition, fundamentally altering the buffer's characteristics.

    Recommended Action: The safest method for sterilizing an ADA buffer solution is by filtration through a 0.22 µm sterile filter. This removes microorganisms without the risk of thermal degradation.

Experimental Protocols

To ensure maximum reproducibility, follow these detailed protocols for buffer preparation and stability testing.

Protocol 1: Preparation of a Standard 0.5 M ADA Buffer Stock Solution (pH 7.0)

Objective: To prepare a reliable and consistent ADA buffer stock solution.

Materials:

  • This compound (High Purity Grade)

  • Deionized or Milli-Q water

  • Concentrated HCl or NaOH for pH adjustment

  • Calibrated pH meter

  • Volumetric flask and magnetic stirrer

Procedure:

  • Calculate Required Mass: To make 1 L of a 0.5 M solution, you will need the molecular weight (MW) of the this compound you are using. (Note: The MW can vary slightly depending on hydration). Let's assume an anhydrous MW of 234.15 g/mol .

    • Mass = 0.5 mol/L * 234.15 g/mol * 1 L = 117.08 g

  • Dissolution: Add approximately 800 mL of deionized water to a beaker with a magnetic stir bar. Slowly add the weighed 117.08 g of this compound while stirring. The salt should dissolve readily.

  • pH Adjustment: Place the calibrated pH probe into the solution. Monitor the pH. Adjust to the desired pH (e.g., 7.0) by adding small volumes of concentrated HCl (to lower pH) or NaOH (to raise pH) dropwise.

    • Causality Note: It is critical to allow the solution to equilibrate after each addition before recording the pH. The pH should be adjusted at the temperature at which the buffer will be used.

  • Final Volume Adjustment: Once the target pH is reached and stable, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to bring the final volume to the 1 L mark.

  • Final Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If required, pass the buffer through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the solution at 2-8°C, clearly labeled with the name, concentration, pH, and date of preparation. For longer-term storage, create single-use aliquots and store at -20°C.

Protocol 2: Accelerated Stability Study of an ADA Buffer Solution

Objective: To assess the stability of a prepared ADA buffer solution under elevated temperature conditions.

Methodology: This protocol uses elevated temperature to simulate long-term storage at room temperature. The primary metrics for stability are pH and visual appearance.

Procedure:

  • Prepare a Batch: Prepare a 1 L batch of ADA buffer as described in Protocol 1.

  • Initial Measurement (T=0): Immediately after preparation, measure and record the initial pH (to two decimal places). Record visual observations (e.g., "clear, colorless solution"). This is your baseline.

  • Aliquoting: Dispense the buffer into several sterile, tightly sealed tubes. Create at least three replicates for each condition.

  • Incubation: Place the sample sets into controlled temperature environments. A typical accelerated study might use:

    • Control: 4°C

    • Condition 1: 25°C (Room Temperature)

    • Condition 2: 40°C (Accelerated)

  • Time-Point Analysis: At specified time points (e.g., Day 1, Day 3, Day 7, Day 14, Day 30), remove one aliquot from each temperature condition.

  • Equilibration and Measurement: Allow the aliquots to return to the initial measurement temperature (e.g., 25°C). This is critical for accurate pH comparison.

  • Data Collection: Once equilibrated, measure and record the pH and make visual observations for each sample.

  • Data Analysis: Compile the data into a table to compare the change in pH and appearance over time at different temperatures. A significant change in pH (e.g., >0.1 units) or a change in appearance indicates instability under those conditions.

TemperatureTime PointAvg. pH (±SD)Visual Observation
4°C Day 07.01 (±0.01)Clear, Colorless
Day 307.00 (±0.02)Clear, Colorless
25°C Day 07.01 (±0.01)Clear, Colorless
Day 306.95 (±0.03)Clear, Colorless
40°C Day 07.01 (±0.01)Clear, Colorless
Day 306.82 (±0.05)Faint Yellow Tint

This table presents hypothetical data for illustrative purposes.

Technical Deep Dive: Analytical Assessment of Thermal Stability

For a more rigorous, quantitative assessment of thermal stability, advanced analytical techniques can be employed.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal the temperatures at which it loses adsorbed water and, more importantly, the onset temperature of thermal decomposition.[8][9] A higher decomposition temperature indicates greater thermal stability of the solid material.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[10][11] This can identify phase transitions, such as melting, and the energy associated with them. For this compound, a sharp, high-temperature melting point followed immediately by decomposition would be indicative of a pure, stable compound. Broad peaks or transitions at lower temperatures could suggest the presence of impurities or a less stable form.[12]

Conceptual Workflow for Thermal Analysis

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Output & Interpretation cluster_3 Stability Conclusion prep Accurately weigh ~5-10 mg of solid This compound tga TGA Analysis (Ramp temp, e.g., 10°C/min under N2 atmosphere) prep->tga dsc DSC Analysis (Ramp temp, e.g., 10°C/min under N2 atmosphere) prep->dsc tga_out TGA Thermogram (Mass % vs. Temp) Determine onset of mass loss (decomposition temp) tga->tga_out dsc_out DSC Thermogram (Heat Flow vs. Temp) Identify melting point (endotherm) and decomposition (exotherm) dsc->dsc_out conclusion Combine TGA & DSC data to define the upper temperature limit for the solid compound's stability. tga_out->conclusion dsc_out->conclusion

Caption: Workflow for assessing solid-state thermal stability.


References

Technical Support Center: Purification of ADA Disodium Salt Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ADA (N-(2-Acetamido)iminodiacetic acid) Disodium Salt solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity of this essential biological buffer for the integrity of their experimental outcomes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to identify and remove common contaminants, ensuring the reproducibility and accuracy of your results.

Introduction: The Critical Role of Purity in Biological Buffers

ADA is a zwitterionic buffer, one of the series of "Good's buffers," valued for its pKa of 6.6 (at 20°C), making it highly effective for maintaining a stable pH in the physiological range of 6.0-7.2.[1] It is widely used in cell culture, enzyme assays, and protein isolation protocols.[2][3][4] However, like any synthetic chemical, commercial preparations of ADA disodium salt can contain impurities that may adversely affect sensitive biological systems. These contaminants typically fall into two categories: heavy metal ions and residual organic impurities from the synthesis process.

The presence of these impurities can lead to a range of issues, from inhibition of metalloenzymes to the generation of artifacts in spectrophotometric assays.[5][6] This guide will equip you with the knowledge to diagnose potential contamination issues and the practical steps to purify your this compound solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound solutions and provides initial troubleshooting steps.

Q1: My enzyme, which requires divalent cations (e.g., Mg²⁺, Mn²⁺), is showing lower than expected activity in an ADA buffer. What could be the cause?

A1: The most likely culprit is the inherent chelating ability of ADA itself, potentially exacerbated by heavy metal contaminants.[7][8] ADA is known to form complexes with various metal ions.[5] If your ADA salt contains trace heavy metals like lead (Pb), iron (Fe), or others, these can compete with essential cofactor metals for binding sites on the enzyme. Furthermore, ADA itself can chelate the essential divalent cations you've added, reducing their bioavailability for the enzyme.

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Check the supplier's CoA for your batch of this compound. Look for specifications on heavy metal content (often listed as "heavy metals (as Pb)").[9]

    • Use a Metal-Free Buffer as a Control: If possible, run your assay using a buffer with very low metal-binding constants, such as HEPES or PIPES, as a control to see if enzyme activity is restored.[10]

    • Purify the ADA Solution: If you suspect heavy metal contamination, proceed with the Chelex® 100 resin treatment protocol outlined in Part 3.

Q2: I'm observing a high background absorbance in my colorimetric assay (e.g., BCA protein assay) when using my ADA buffer.

A2: This issue can stem from two sources:

  • Inherent Buffer Interference: ADA has been reported to interfere with the color development in bicinchoninic acid (BCA) assays. This is a known chemical interaction and not necessarily a contamination issue.

  • Organic Impurities: Residual organic impurities from the manufacturing process can absorb light in the UV-visible spectrum.[1] ADA itself absorbs light below 260 nm, but other organic molecules could absorb at higher wavelengths.

  • Troubleshooting Steps:

    • Run a Buffer Blank: Measure the absorbance of the ADA buffer alone at the wavelength of your assay. This will determine the baseline contribution of the buffer.

    • Consult Assay Compatibility Charts: Review the technical literature for your specific assay to check for known incompatibilities with ADA.

    • Treat with Activated Carbon: To remove potential organic impurities, use the Activated Carbon Treatment protocol in Part 3.

Q3: My cell culture is showing signs of toxicity or reduced viability after switching to a new batch of ADA buffer.

A3: Cell health is highly sensitive to the purity of the culture medium. Heavy metal contamination is a primary suspect for cytotoxicity.[11] Even at low concentrations, heavy metals can disrupt cellular processes. Lot-to-lot variability in buffer quality can also be a factor.[5]

  • Troubleshooting Steps:

    • Test a Different Lot: If available, test a different lot of this compound to see if the issue persists.

    • Perform a Toxicity Assay: Conduct a simple viability assay (e.g., Trypan Blue exclusion) on cells incubated with the suspect buffer versus a trusted control buffer.

    • Purify the Solution: Implement both the Chelex® 100 and activated carbon purification protocols to remove a broad spectrum of potential contaminants.

Q4: I've prepared a concentrated stock solution of this compound, and it has a slight yellow tint. Is this normal?

A4: A high-purity this compound solution should be clear and colorless. A yellow tint often indicates the presence of organic impurities, which may have arisen during synthesis or from degradation over time.[12]

  • Troubleshooting Steps:

    • Check the Age and Storage of the Solid: Ensure the solid this compound has been stored in a cool, dry place and is within its shelf life.

    • Treat with Activated Carbon: The Activated Carbon Treatment protocol is specifically designed to remove color-causing organic impurities.

Part 2: Understanding the Contaminants

A deeper understanding of the potential contaminants is crucial for effective removal.

Contaminant Class 1: Heavy Metals
  • Source: These can be introduced from raw materials, reactors, and processing equipment during the manufacturing of this compound.[13]

  • Impact: Heavy metals like lead, mercury, cadmium, and arsenic are toxic to most biological systems.[11] Others, like iron, copper, and zinc, while essential in trace amounts, can be inhibitory at higher concentrations or interfere with experiments involving specific metal-dependent enzymes. Given ADA's chelating nature, it can concentrate these metals in your solution.[7]

  • Detection: The most reliable method is to check the manufacturer's Certificate of Analysis, which should provide the maximum allowable concentration of heavy metals. For in-house verification, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used, though this is often beyond the scope of a standard biology lab.

Contaminant Class 2: Organic Impurities
  • Source: These are typically byproducts or unreacted starting materials from the chemical synthesis of ADA.[12][14] The synthesis of iminodiacetic acid derivatives can involve several steps, each with the potential to generate related organic substances.[15][16]

  • Impact: The effects of organic impurities are varied. They can act as enzyme inhibitors, interfere with spectrophotometric readings, or have unforeseen interactions with your biological system.[17]

  • Detection: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product and detecting related organic substances.[18] A slight color or odor in the solid or solution can also be an indicator.

Purity Comparison of Typical Commercial Grades
GradeTypical PurityCommon Impurity SpecificationsRecommended Use
Reagent Grade ≥98%May have higher limits for heavy metals and water.General laboratory use where high purity is not critical.
Biotechnology/Molecular Biology Grade ≥99%Low heavy metals (e.g., ≤10 ppm), low water content, tested for DNase/RNase/protease activity.[5]Cell culture, enzyme kinetics, protein purification, and other sensitive applications.
Pharmacopoeia Grade (e.g., USP) Meets specific monograph standards (e.g., 99.0-101.0% assay).[19]Strict limits on specific impurities like heavy metals, arsenic, and related substances (e.g., nitrilotriacetic acid).[19][20]Pharmaceutical formulation and drug development.

Part 3: Experimental Protocols for Purification

Here we provide detailed, step-by-step methodologies for removing the two main classes of contaminants from your this compound solutions.

Workflow for Purifying this compound Solutions

The following diagram illustrates the decision-making process and workflow for purifying your buffer solution.

PurificationWorkflow cluster_0 Problem Identification cluster_1 Purification Path cluster_2 Validation & Use Start Start with This compound Solution Issue Observe Experimental Issue? (e.g., low enzyme activity, high background, cell toxicity) Start->Issue CheckCoA Review Certificate of Analysis (CoA) Issue->CheckCoA Yes End Use in Experiment Issue->End No Contaminant Suspected Contaminant? CheckCoA->Contaminant HeavyMetals Protocol 1: Chelex® 100 Resin Treatment Contaminant->HeavyMetals Heavy Metals OrganicImp Protocol 2: Activated Carbon Treatment Contaminant->OrganicImp Organic Impurities/ Color Both Perform Protocol 1 THEN Protocol 2 Contaminant->Both Both / Unsure Validate Validate Purified Solution (e.g., re-run control experiment) HeavyMetals->Validate OrganicImp->Validate Both->Validate Filter Sterile Filter (0.22 µm) if required Validate->Filter Filter->End

Caption: Workflow for troubleshooting and purifying ADA solutions.

Protocol 1: Removal of Divalent Heavy Metal Cations using Chelex® 100 Resin

Principle: Chelex® 100 is a chelating resin containing iminodiacetic acid groups, similar to EDTA. It exhibits a very high affinity for divalent and trivalent metal ions, effectively sequestering them from the solution while having a low affinity for sodium ions.

Materials:

  • This compound solution (e.g., 0.5 M stock)

  • Chelex® 100 chelating resin (sodium form)

  • Glass beaker or flask

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper (e.g., Whatman No. 1) or a chromatography column

  • pH meter

Methodology:

  • Prepare the Resin:

    • For every 100 mL of buffer solution to be treated, weigh out 5-10 grams of Chelex® 100 resin.

    • Wash the resin by creating a slurry with deionized, metal-free water in a clean beaker. Allow the resin to settle and decant the supernatant containing fine particles. Repeat 2-3 times.

    • Equilibrate the resin to the approximate pH of your buffer. For a 0.5 M this compound solution (pH ~7-8), a final wash with water is usually sufficient.

  • Chelation (Batch Method):

    • Add the washed and settled resin to your this compound solution in a glass beaker.

    • Place the beaker on a stir plate and stir the slurry gently at room temperature for 1-2 hours. Avoid vigorous stirring that could fragment the resin beads.

  • Removal of Resin:

    • Separate the resin from the buffer solution by either:

      • Gravity Filtration: Allow the resin to settle, then carefully decant the supernatant. Pass the remaining solution through a gravity-fed column plugged with glass wool.

      • Vacuum Filtration: Use a Buchner funnel with filter paper to separate the resin. This is faster but may require washing the resin on the filter with a small amount of deionized water to recover all the buffer.

  • Final pH Adjustment and Storage:

    • Measure the pH of the treated ADA solution. The chelation process can slightly alter the pH. Adjust as necessary with high-purity NaOH or HCl.

    • Store the purified solution in a metal-free container (e.g., polypropylene or polycarbonate). If required for cell culture, sterile filter through a 0.22 µm membrane.

Protocol 2: Removal of Organic Impurities and Color using Activated Carbon

Principle: Activated carbon has a highly porous structure with a large surface area, allowing it to adsorb a wide range of organic molecules through van der Waals forces.[7][20] This process is effective at removing colored impurities and other trace organic contaminants.

Materials:

  • This compound solution (e.g., 0.5 M stock)

  • Activated carbon, powder (high purity, acid-washed)

  • Glass beaker or flask

  • Stir plate and magnetic stir bar

  • Buchner funnel with two layers of filter paper (e.g., Whatman No. 1) or a 0.45 µm membrane filter

  • Celatom® or Celite® (diatomaceous earth) (optional, as a filter aid)

Methodology:

  • Carbon Addition:

    • For every 100 mL of buffer solution, weigh out 1-2 grams of activated carbon. Note: Using excessive carbon can lead to adsorption of the ADA salt itself.

    • Add the activated carbon to the ADA solution in a glass beaker.

  • Adsorption:

    • Place the beaker on a stir plate and stir the suspension at room temperature for 30-60 minutes.

  • Removal of Carbon:

    • The fine particles of activated carbon can be challenging to remove. The most effective method is vacuum filtration.

    • Set up a Buchner funnel with two layers of filter paper.

    • Optional (Recommended): To prevent carbon fines from passing through the filter, prepare a small pad of Celite® on top of the filter paper. To do this, wet the filter paper with deionized water, pour a small slurry of Celite® in water onto the filter, and apply a gentle vacuum to form an even pad.

    • Filter the carbon-treated ADA solution through the prepared funnel under vacuum. The solution should be clear and colorless. If any carbon particles are visible in the filtrate, filter it a second time through a fresh filter or a 0.45 µm membrane.

  • Storage:

    • Store the purified solution in a clean, appropriate container. If needed for sterile applications, perform a final sterile filtration using a 0.22 µm filter.

Conclusion

The integrity of your research is paramount and is directly linked to the quality of the reagents you use. While high-purity grades of this compound are commercially available, lot-to-lot variability and specific experimental sensitivities can necessitate additional purification steps. By understanding the nature of potential contaminants and employing the straightforward protocols described in this guide, you can ensure your ADA buffer is free from interferences, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Adjusting Ionic Strength of ADA Disodium Salt Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt buffers. This guide is designed for researchers, scientists, and drug development professionals who utilize ADA buffers and require precise control over their experimental conditions. Here, we will delve into the critical, yet often overlooked, aspect of adjusting and maintaining ionic strength in your buffer systems. As experienced scientists know, seemingly minor variations in ionic strength can have profound impacts on experimental outcomes, from enzyme kinetics to protein stability.

This resource provides a combination of frequently asked questions (FAQs) for quick answers and in-depth troubleshooting guides for more complex issues. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is ADA disodium salt and why is it used as a buffer?

A1: ADA, or N-(2-Acetamido)iminodiacetic acid, is a zwitterionic organic chemical buffering agent, one of the series of "Good's buffers".[1] Its disodium salt is commonly used to prepare buffer solutions. ADA is valued for its effective buffering range of pH 6.0-7.2, which is highly relevant for many physiological and biochemical studies.[1][2] Its pKa is approximately 6.6 at 25°C.[1] ADA is frequently employed in applications like protein crystallization, microtubule polymerization studies, and capillary electrophoresis because it provides a stable pH environment essential for these sensitive processes.[3][4][5]

Q2: What is ionic strength and why is it a critical parameter in my experiments?

A2: Ionic strength (I) is a measure of the total concentration of ions in a solution. It is a fundamental property of a buffer that can significantly influence biological and chemical systems in several ways:

  • Protein Stability and Solubility: Ionic strength affects the electrostatic interactions both within a protein and between protein molecules. At low salt concentrations, increasing ionic strength can enhance solubility ("salting in"), while at very high concentrations, it can lead to precipitation ("salting out").[6][7] Controlling ionic strength is therefore crucial for maintaining the native conformation and function of proteins.

  • Enzyme Kinetics: The activity of enzymes can be highly dependent on the ionic strength of their environment.[8] Ions can interact with the enzyme or its substrate, altering catalytic efficiency.

  • Ligand Binding and Molecular Interactions: The strength of interactions, such as those between an antibody and antigen or a drug and its target, can be modulated by the ionic environment.[9]

  • Chromatography and Electrophoresis: In techniques like ion-exchange chromatography and capillary electrophoresis, adjusting the ionic strength of the mobile phase or running buffer is a key mechanism for separating molecules.[3][10]

Q3: How do I calculate the ionic strength of my this compound buffer?

A3: The ionic strength (I) is calculated using the formula: I = ½ Σ(cᵢzᵢ²), where cᵢ is the molar concentration of an individual ion and zᵢ is its charge.[9][11] For an this compound buffer, you must consider all ionic species present: the ADA anion(s), sodium ions (Na⁺), and any ions from the acid or base used for pH adjustment (e.g., Cl⁻ from HCl or additional Na⁺ from NaOH).

Because ADA is a zwitterionic buffer, its own contribution to the ionic strength changes with pH as the ratio of its different charged forms shifts.[11] For precise calculations, you would use the Henderson-Hasselbalch equation to determine the concentrations of the different ionic forms of ADA at your target pH.[12][13]

Q4: Can I just add a salt like NaCl to adjust the ionic strength?

A4: Yes, adding a neutral, inert salt like sodium chloride (NaCl) or potassium chloride (KCl) is the most common and effective method for adjusting the ionic strength of a buffer solution.[14][15] This approach allows you to set the ionic strength to a desired level independently of the buffer concentration. It is crucial to add the salt after preparing the buffer and setting the pH, as the addition of salt can cause a slight shift in the measured pH.[9]

Q5: Will adjusting the ionic strength change the pH of my ADA buffer?

A5: Adding a neutral salt can cause a small but measurable shift in pH.[9] This occurs because the high concentration of ions affects the activity coefficients of the H⁺ ions, and a pH meter measures activity, not concentration. For most applications, this shift is minor. However, for highly sensitive experiments, it is best practice to prepare the ADA buffer to the desired pH first, then add the salt to adjust the ionic strength, and finally, re-verify and make any minor final pH adjustments.[9]

Troubleshooting and Optimization Guide

This section addresses common problems encountered when preparing and using this compound buffers with adjusted ionic strength.

Problem 1: Inconsistent or unexpected experimental results.
  • Underlying Cause: Uncontrolled variations in ionic strength between experiments are a frequent source of irreproducibility. This can happen if the buffer is prepared volumetrically without precise pHing, or if different batches of reagents have varying water content. The ionic strength of a buffer is also pH-dependent.[11]

  • Solution Workflow:

    • Standardize Buffer Preparation: Always prepare your ADA buffer by dissolving the disodium salt in a volume of high-purity water, adjusting to the final desired pH with a strong acid (like HCl) or base (like NaOH), and then bringing it to the final volume.

    • Calculate and Adjust Ionic Strength: After pH adjustment, calculate the ionic strength contributed by the buffer components. Then, add a calculated amount of a neutral salt (e.g., NaCl) to reach your target ionic strength.

    • Verify and Document: Always re-measure the pH after adding the salt and make minor adjustments if necessary. Document the final pH and the calculated ionic strength for every experiment.

Problem 2: Precipitation or cloudiness in the buffer after adding salt.
  • Underlying Cause: The solubility of ADA or other components in your experimental system may be exceeded at the target ionic strength and temperature. ADA itself has good solubility, but interactions with other molecules could lead to precipitation.

  • Solution Workflow:

    • Check Component Solubility: Ensure all individual components are soluble at the concentrations you are using.

    • Prepare at Room Temperature: Ensure all components are fully dissolved before adding the next. Preparing the buffer at room temperature can help.

    • Consider a Different Salt: If precipitation persists, consider using an alternative neutral salt with potentially higher solubility in your system.

    • Filter the Final Buffer: For critical applications, filter the final buffer solution through a 0.22 µm filter to remove any particulates.[9]

Problem 3: Significant pH shift after adding salt.
  • Underlying Cause: While a small pH shift is expected, a large shift could indicate an issue with the initial buffer preparation or the purity of the salt used.

  • Solution Workflow:

    • Verify Reagent Purity: Ensure you are using high-purity this compound and a high-grade neutral salt (e.g., ACS grade NaCl).

    • Confirm Initial pH: Double-check that the initial pH of the ADA buffer was accurately set before the salt was added.

    • Follow the Correct Order of Operations: As a rule, pH the buffer first, then add the salt, and then perform a final pH check and minor adjustment.[9]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Buffer, pH 6.8
  • Weigh the this compound: For 1 liter of buffer, weigh out the appropriate amount of this compound (MW: 234.12 g/mol for the anhydrous form).[16]

    • 0.050 mol/L * 234.12 g/mol = 11.706 g

  • Dissolve in High-Purity Water: Dissolve the weighed powder in approximately 800 mL of deionized or distilled water in a beaker with a magnetic stir bar.

  • Adjust the pH: Calibrate your pH meter. Slowly add a 1 M HCl solution dropwise while monitoring the pH until it reaches 6.8. Note: Since you are starting with the disodium salt, the initial pH will be alkaline, requiring the addition of acid.

  • Bring to Final Volume: Transfer the solution to a 1 L volumetric flask and add high-purity water to the mark.

  • Final Check: Mix thoroughly and verify the final pH.

Protocol 2: Adjusting the Ionic Strength of the 50 mM ADA Buffer to 150 mM with NaCl
  • Prepare the Buffer: First, prepare the 50 mM ADA buffer at pH 6.8 as described in Protocol 1.

  • Calculate Existing Ionic Strength: This step requires knowing the concentrations of all ions from the buffer preparation. For a simplified estimation, you can assume the major contributors are Na⁺ and the ADA anions. A more precise calculation would involve the Henderson-Hasselbalch equation.

  • Calculate Required NaCl: Determine the amount of NaCl needed to reach the target ionic strength of 150 mM (0.150 M).

    • Ionic Strength to Add = Target Ionic Strength - Existing Ionic Strength

    • Since the ionic strength of NaCl is equal to its molar concentration, you will add NaCl to a final concentration equal to the "Ionic Strength to Add".

  • Add NaCl: Weigh the calculated amount of NaCl (MW: 58.44 g/mol ) and add it to the 1 L of prepared ADA buffer. Stir until completely dissolved.

  • Final pH Check and Storage:

    • Re-measure the pH of the final solution. If necessary, make small adjustments back to pH 6.8 using dilute HCl or NaOH.

    • For long-term storage or sensitive applications, filter the buffer through a 0.22 µm filter and store at 4°C.[9]

Visualizing the Workflow

The following diagram illustrates the logical flow for preparing an ADA buffer with a precisely adjusted ionic strength.

G cluster_prep Buffer Preparation cluster_is Ionic Strength Adjustment cluster_final Final Steps weigh Weigh this compound dissolve Dissolve in ~80% Final Volume weigh->dissolve ph_adjust Adjust pH with HCl/NaOH dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol calc_is Calculate Existing Ionic Strength final_vol->calc_is Buffer Ready calc_nacl Calculate Required NaCl calc_is->calc_nacl add_nacl Add and Dissolve NaCl calc_nacl->add_nacl final_ph Final pH Check & Minor Adjustment add_nacl->final_ph filter Filter (0.22 µm) final_ph->filter Final Buffer store Store at 4°C filter->store

Caption: Workflow for preparing an ADA buffer with adjusted ionic strength.

Data Summary Table

ParameterThis compound Buffer
CAS Number 41689-31-0[16][17][18]
Molecular Weight 234.12 g/mol (anhydrous)[16]
pKa (25°C) ~6.6[1]
Useful pH Range 6.0 - 7.2[1][2]
Common Applications Protein crystallization, microtubule polymerization, capillary electrophoresis[3][4][5]
Ionic Strength Adjustment Typically with neutral salts like NaCl or KCl[14][15]

Conclusion

Precise control over buffer parameters is fundamental to robust and reproducible scientific research. For users of this compound buffers, understanding and adjusting ionic strength is not a trivial step but a critical component of experimental design. By following the principles and protocols outlined in this guide, researchers can minimize variability and enhance the reliability of their findings. Always remember the core workflow: prepare the buffer and set the pH first, then add your inert salt to adjust the ionic strength, and finish with a final verification of the pH.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Experimental Results in Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. This guide provides an in-depth comparison of methodologies for validating results in the context of adenosine receptor signaling. We will dissect the roles of key reagents, clarify common points of confusion, and provide actionable protocols to ensure the robustness and reliability of your findings.

A crucial point of clarification is the distinction between Adenosine Deaminase (ADA), the enzyme, and N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt, a biological buffer. While both are relevant in biological assays, they serve fundamentally different purposes. The enzyme ADA is a powerful tool for validating adenosine-dependent effects by selectively degrading adenosine.[1][2][3][4] Conversely, ADA disodium salt is a zwitterionic buffer used to maintain a stable pH in experimental systems, which is critical for consistent results in sensitive assays like those involving receptor-ligand interactions.[5][6][7][8][9] This guide will focus on the broader, more functionally impactful topic of validating experimental outcomes in adenosine signaling, where both enzymatic activity and stable buffering are key considerations.

The Central Role of Validation in Adenosine Receptor Signaling Studies

Comparative Analysis of Validation Strategies

Validation Strategy Principle Primary Application Advantages Limitations
Pharmacological Antagonism A selective antagonist for the receptor of interest should block or reverse the effect of an agonist or the endogenous ligand (adenosine).Confirming the involvement of a specific adenosine receptor subtype in a cellular or physiological response.Provides direct evidence of receptor mediation. A wide range of selective antagonists are available.[10][11][13][14]The antagonist's selectivity is crucial; off-target effects can confound results. Requires careful dose-response analysis.
Enzymatic Degradation of Endogenous Ligand Adenosine deaminase (ADA) is used to degrade extracellular adenosine, thereby abolishing any effects mediated by endogenous adenosine acting on its receptors.Determining if an observed baseline effect is due to tonic activation of adenosine receptors by endogenous adenosine.Highly specific for adenosine. A direct and clean way to remove the endogenous ligand.[15]Does not validate the effect of an exogenously applied agonist. The enzyme itself could have unforeseen effects in some systems.
Receptor Knockdown/Knockout Genetic techniques (e.g., siRNA, CRISPR, knockout mice) are used to reduce or eliminate the expression of the target receptor. The experimental effect should be diminished or absent in the knockdown/knockout system.Gold-standard validation for confirming the necessity of a specific receptor for a given response.Provides the most definitive evidence for the involvement of a particular receptor.[10]Can be time-consuming and expensive. Potential for compensatory changes in other receptor systems.
Receptor Overexpression in a Null Background The receptor of interest is expressed in a cell line that does not endogenously express it. The effect should only be observed in the cells expressing the receptor.Characterizing the signaling properties of a specific receptor in a controlled environment.Clean system for studying a single receptor subtype. Allows for detailed mechanistic studies.Overexpression may not fully recapitulate the signaling of endogenously expressed receptors. The cellular context may differ from the primary cells of interest.

Experimental Protocols

Here, we provide detailed protocols for two key validation experiments: pharmacological antagonism and enzymatic degradation of adenosine.

Protocol 1: Validating an Agonist Effect using a Selective Antagonist

This protocol describes how to use a selective antagonist to validate that the effect of an adenosine receptor agonist is mediated by a specific receptor subtype in a cell-based assay measuring cyclic AMP (cAMP) accumulation.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., HEK293 cells stably expressing the A2A receptor)

  • Adenosine A2A receptor agonist (e.g., CGS 21680)

  • Selective adenosine A2A receptor antagonist (e.g., ZM 241385)

  • Adenosine deaminase (ADA)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4; a buffer like this compound could be used here to maintain pH)

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based)

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Pre-treatment with ADA: One hour before the assay, add adenosine deaminase (1-2 U/mL) to the cell culture medium to degrade any endogenous adenosine that could interfere with the assay.[15]

  • Antagonist Incubation: Remove the culture medium and wash the cells once with assay buffer. Add the selective antagonist (e.g., ZM 241385) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the agonist (e.g., CGS 21680) at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing the antagonist and to control wells. Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration. The antagonist should produce a concentration-dependent inhibition of the agonist-induced cAMP response. Calculate the IC50 of the antagonist.

Expected Outcome: A selective antagonist will inhibit the agonist-induced response, shifting the agonist's dose-response curve to the right. This confirms that the agonist's effect is mediated by the target receptor.

Protocol 2: Validating the Role of Endogenous Adenosine

This protocol determines if a baseline physiological measurement (e.g., cell proliferation, cytokine release) is regulated by endogenous adenosine.

Materials:

  • Primary cells or cell line of interest

  • Adenosine deaminase (ADA)

  • Assay medium appropriate for the cells

  • Method for measuring the physiological endpoint (e.g., cell counting kit, ELISA for cytokine)

Procedure:

  • Cell Culture: Culture the cells under their normal conditions.

  • ADA Treatment: Add adenosine deaminase (1-2 U/mL) to the culture medium of the treated group. For the control group, add an equivalent volume of vehicle.

  • Incubation: Incubate the cells for a period relevant to the physiological endpoint being measured (e.g., 24-72 hours for proliferation).

  • Endpoint Measurement: Measure the physiological endpoint in both the control and ADA-treated groups.

  • Data Analysis: Compare the results from the control and ADA-treated groups using an appropriate statistical test (e.g., t-test).

Expected Outcome: If endogenous adenosine is influencing the measured parameter, there will be a statistically significant difference between the control and ADA-treated groups. For example, if endogenous adenosine is inhibiting proliferation, the ADA-treated cells may show increased proliferation.

Visualizing Experimental Workflows

Pharmacological Validation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Plate Cells ada_pretreat Add Adenosine Deaminase cell_culture->ada_pretreat antagonist_inc Incubate with Antagonist ada_pretreat->antagonist_inc agonist_stim Stimulate with Agonist antagonist_inc->agonist_stim camp_measure Measure cAMP agonist_stim->camp_measure data_analysis Analyze Data camp_measure->data_analysis G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space adenosine Adenosine ada_enzyme Adenosine Deaminase adenosine->ada_enzyme Degraded by receptor Adenosine Receptor (GPCR) adenosine->receptor Binds agonist Exogenous Agonist agonist->receptor Binds antagonist Antagonist antagonist->receptor Blocks inosine inosine ada_enzyme->inosine Produces Inosine g_protein G Protein receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

A Senior Application Scientist's Guide to Biological Buffers: Comparing ADA Disodium Salt to Common Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, maintaining a stable pH is not merely a procedural step; it is the foundation upon which reliable and reproducible experimental data are built. The choice of a buffering agent can profoundly influence experimental outcomes, from enzyme kinetics to cell viability. This guide provides an in-depth comparison of N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt with other widely used biological buffers, offering technical insights and supporting data to inform your selection process.

The Foundation: Understanding "Good's Buffers"

In the mid-20th century, Norman Good and his colleagues established a set of criteria for ideal biological buffers. These criteria, now the gold standard, include high water solubility, minimal membrane permeability, limited effects of ionic composition and temperature on buffering capacity, and chemical and enzymatic stability.[1] Buffers like ADA, HEPES, and Tris belong to this class of zwitterionic agents, designed to overcome the limitations of traditional buffers like phosphate and carbonate, which can precipitate with divalent cations or are ineffective above pH 7.5.[1][2]

A Profile of ADA Disodium Salt

ADA, or N-(2-Acetamido)iminodiacetic acid, is a zwitterionic buffer effective in the slightly acidic to neutral pH range of 6.0-7.2, with a pKa of 6.6 at 25°C.[3][4] Its structure is key to its function and its primary point of differentiation from other buffers.

Key Properties of ADA:

  • Zwitterionic Nature: Possesses both positive and negative charges, which generally minimizes interactions with biological macromolecules.

  • pH Range: Its buffering range makes it suitable for studies of certain cellular compartments and enzymatic reactions that function optimally just below physiological pH.[3]

  • Metal Ion Chelation: ADA is known to form complexes with divalent metal cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[3][5] This is a critical feature that can be either an advantage or a disadvantage depending on the experimental context.

This chelating property means that when working with metal-dependent enzymes or cellular processes, the effective concentration of free metal ions will be reduced in the presence of ADA. This must be accounted for in the experimental design.

Comparative Analysis: ADA vs. The Field

The selection of a buffer should be a deliberate choice based on the specific requirements of the assay. Here, we compare this compound to three of the most common buffers in life science research: HEPES, Tris, and Phosphate-Buffered Saline (PBS).

Table 1: Physicochemical Properties of Common Biological Buffers
PropertyThis compoundHEPESTrisPhosphate-Buffered Saline (PBS)
Useful pH Range 6.0 – 7.2[6]6.8 – 8.2[7]7.0 – 9.2[8]5.8 – 8.0 (component dependent)[1]
pKa (25°C) 6.6[3]7.5[9]8.1[8]7.2 (for H₂PO₄⁻)
ΔpKa/°C -0.011[3]-0.014-0.028-0.0028
Divalent Cation Binding Yes (forms complexes with Ca²⁺, Mg²⁺)[5]Negligible[9]Minimal, but can interact with some metal ions[10]Yes (forms precipitates with Ca²⁺, Mg²⁺)[1][11]
Common Assay Interference Bicinchoninic acid (BCA) assay[3]Folin-Ciocalteu (Lowry) assay[9]Can interfere with some pH electrodes; not for BCA assay[12]May inhibit some enzymatic reactions[1]
Primary Amine Group NoNoYesNo
ADA vs. HEPES: The Cell Culture Contenders

HEPES is a stalwart in cell culture media, prized for its ability to maintain physiological pH (7.2-7.4) even outside of a CO₂ incubator.[13]

  • Expertise & Experience: When experiments require prolonged manipulation of cells in ambient air, HEPES is often the superior choice due to its pKa being closer to the target physiological pH.[14] ADA's lower pKa makes it less suitable for maintaining pH in the 7.2-7.6 range required by most mammalian cell lines. However, for studying specific cellular processes that occur in more acidic microenvironments, or for certain non-mammalian cell types, ADA could be a viable option. It is important to note that HEPES can exhibit toxicity at concentrations above 40 mM, a factor that must be evaluated for each specific cell line.[15]

ADA vs. Tris: A Tale of Two Enzyme Assays

Tris is arguably one of the most common buffers in molecular biology and protein biochemistry, used extensively in electrophoresis and enzyme assays. However, it has significant limitations.

  • Expertise & Experience: The primary drawback of Tris is its high temperature sensitivity (ΔpKa/°C = -0.028). A Tris buffer prepared at 25°C to pH 7.8 will shift to approximately pH 8.4 at 4°C and pH 7.4 at 37°C.[16] This can dramatically affect enzyme kinetics. ADA is significantly more temperature-stable, making it a more reliable choice for experiments involving temperature shifts, such as thermal denaturation studies or enzyme assays performed at different temperatures. Furthermore, Tris contains a primary amine group, which can react with aldehydes, ketones, and certain crosslinking agents, potentially interfering with experimental results.[12] ADA's structure lacks this reactive group.

ADA vs. Phosphate-Buffered Saline (PBS): Isotonicity vs. Functionality

PBS is not a single buffer but a family of isotonic salt solutions designed to be non-toxic and match the osmotic pressure of most cells.[11][17]

  • Expertise & Experience: The primary function of PBS is to provide a stable osmotic environment for washing cells and tissues.[18] While it contains a phosphate buffer system, its buffering capacity is limited, especially when compared to zwitterionic buffers like ADA.[17] A major drawback of PBS is that phosphate ions will precipitate in the presence of divalent cations like Ca²⁺ and Zn²⁺.[1][11] This makes it unsuitable for many enzyme assays or for resuspending cells in media containing these ions. ADA, while it chelates these ions rather than precipitating them, offers a soluble system where the ion concentration can still be controlled, albeit with careful calculation.

Experimental Design & Protocols

To translate these comparisons into practice, we present a logical workflow for buffer selection and two experimental protocols that highlight the functional differences between these buffers.

Workflow for Biological Buffer Selection

The following diagram outlines a decision-making process for choosing an appropriate buffer for your experiment.

Buffer_Selection_Workflow start Define Experimental Needs q1 Is the experiment cell-based or biochemical? start->q1 cell_based Cell-Based Assay q1->cell_based Cell-Based biochemical Biochemical Assay q1->biochemical Biochemical q2_cell Requires work outside CO2 incubator? cell_based->q2_cell q2_biochem Is a specific pH range required? biochemical->q2_biochem hepes Choose HEPES (10-25 mM) q2_cell->hepes Yes pbs Consider PBS (for washing/short-term) q2_cell->pbs No (washing only) ph_range pH 6.0-7.2 q2_biochem->ph_range Yes ph_range2 pH 7.0-9.0 q2_biochem->ph_range2 Yes ada Consider ADA ph_range->ada tris Consider Tris ph_range2->tris q3_biochem Are divalent metal ions (Mg2+, Ca2+) critical AND must be free? ada->q3_biochem tris->q3_biochem q3_biochem->hepes Yes q4_biochem Does assay involve temperature shifts? q3_biochem->q4_biochem No q4_biochem->ada Yes (ADA is stable) q4_biochem->tris No (Tris is sensitive)

A decision-making workflow for selecting an appropriate biological buffer.
Protocol 1: Preparation of a 0.5 M ADA Stock Solution (pH 6.6)

This protocol provides a method for creating a concentrated, sterile stock solution of ADA buffer.

Materials:

  • ADA (N-(2-Acetamido)iminodiacetic acid), free acid form (M.W. 190.16 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Sterile 0.22 µm filter unit

Procedure:

  • To prepare 1 L of 0.5 M ADA stock, add approximately 800 mL of dH₂O to a beaker.

  • Weigh out 95.08 g of ADA free acid and add it to the water while stirring.

  • Causality Note: The free acid form of ADA is poorly soluble in water.[5][19] It will not fully dissolve until the pH is raised by the addition of a base.

  • Slowly add 10 N NaOH dropwise while monitoring the pH with a calibrated meter. Continue adding NaOH until the ADA is fully dissolved and the pH reaches 6.6.

  • Once the target pH is stable, transfer the solution to a graduated cylinder and add dH₂O to a final volume of 1 L.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store in sterile aliquots at 4°C.

Experiment: Evaluating the Impact of Buffer Choice on a Metal-Dependent Enzyme

This experiment is designed to demonstrate the practical consequences of ADA's metal-chelating properties on the activity of a Mg²⁺-dependent enzyme, such as Na⁺/K⁺-ATPase, compared to a non-chelating buffer like HEPES.

Objective: To quantify the difference in Na⁺/K⁺-ATPase activity when assayed in a buffer that chelates Mg²⁺ (ADA) versus one that does not (HEPES).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_enzyme Prepare Enzyme Stock (e.g., Na+/K+-ATPase) reaction_ada Incubate Enzyme in Buffer A + ATP prep_enzyme->reaction_ada reaction_hepes Incubate Enzyme in Buffer B + ATP prep_enzyme->reaction_hepes prep_ada Prepare Assay Buffer A (50 mM ADA, pH 7.0, 5 mM MgCl2) prep_ada->reaction_ada prep_hepes Prepare Assay Buffer B (50 mM HEPES, pH 7.0, 5 mM MgCl2) prep_hepes->reaction_hepes measure_pi_ada Measure Inorganic Phosphate (Pi) Released reaction_ada->measure_pi_ada measure_pi_hepes Measure Inorganic Phosphate (Pi) Released reaction_hepes->measure_pi_hepes compare Compare Activity (nmol Pi/min/mg) measure_pi_ada->compare measure_pi_hepes->compare

Experimental workflow for comparing enzyme activity in different buffers.

Methodology:

  • Buffer Preparation: Prepare two assay buffers at pH 7.0:

    • Buffer A: 50 mM ADA, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

    • Buffer B: 50 mM HEPES, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • Enzyme Reaction: For each buffer condition, pipette the assay buffer into microcentrifuge tubes. Add a known quantity of Na⁺/K⁺-ATPase enzyme preparation.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP (e.g., 3 mM final concentration). Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Stop Reaction: Terminate the reaction by adding a solution like trichloroacetic acid (TCA).

  • Quantify Activity: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as a malachite green assay.

  • Calculate Specific Activity: Express the results as specific activity (e.g., nmol of Pi released per minute per mg of protein).

Expected Results and Interpretation:

Table 2: Hypothetical Na⁺/K⁺-ATPase Activity Data
Buffer System (pH 7.0)Specific Activity (nmol Pi/min/mg)Percent of HEPES Activity
50 mM HEPES + 5 mM MgCl₂150.4 ± 8.2100%
50 mM ADA + 5 mM MgCl₂35.1 ± 4.523.3%

The expected outcome is a significant reduction in enzyme activity in the ADA buffer. This is not because ADA directly inhibits the enzyme, but because its chemical properties lead to the chelation of Mg²⁺ ions. [3][5] Magnesium is an essential cofactor for ATPases. By binding Mg²⁺, ADA reduces the concentration of free, bioavailable cofactor, thus limiting the enzyme's catalytic rate. This experiment provides a self-validating system demonstrating the importance of considering buffer-ion interactions. To rescue the activity in the ADA buffer, one would need to titrate in significantly higher concentrations of MgCl₂ to overcome the chelation effect.

Summary and Recommendations

The choice of a biological buffer is a critical parameter in experimental design that should not be overlooked.

  • Choose this compound when:

    • Your experiment requires a buffer in the pH 6.0-7.2 range .

    • You need a temperature-stable buffer for assays involving temperature shifts.

    • The system must be free of reactive primary amines.

    • You need to control or limit the concentration of free divalent cations through chelation.

  • Avoid this compound when:

    • Your experiment requires a stable pH in the physiological range of 7.2-7.6 for applications like mammalian cell culture. HEPES is a better choice.[13]

    • Your enzyme or protein of interest is highly dependent on a specific concentration of free Ca²⁺ or Mg²⁺, and you do not want to account for chelation. A non-chelating buffer like HEPES would be more straightforward.[9]

    • You are performing protein quantification using the BCA assay, as ADA can interfere with the results.[3]

By understanding the unique chemical properties of this compound and comparing them logically to common alternatives, researchers can make more informed decisions, leading to more robust and reliable scientific outcomes.

References

A Senior Application Scientist's Guide: ADA Disodium Salt vs. HEPES Buffer in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the success of cell culture experiments hinges on meticulous control of the cellular environment. Among the most critical parameters is the maintenance of a stable physiological pH. While the bicarbonate-CO₂ system is the cornerstone of pH regulation in incubators, the use of supplementary chemical buffers is often essential for maintaining pH stability during manipulations outside of a controlled CO₂ environment. For decades, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has been the go-to zwitterionic buffer for many researchers. However, a lesser-known alternative, ADA (N-(2-Acetamido)iminodiacetic acid) disodium salt, also a "Good's buffer," presents another option.

This comprehensive guide provides an in-depth, objective comparison of ADA disodium salt and HEPES buffer for cell culture applications. We will delve into their core chemical properties, discuss their known and potential impacts on cellular systems, and provide detailed experimental protocols for their direct comparison in your laboratory. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions about the most suitable buffering agent for their specific experimental needs.

I. The Foundation: Understanding "Good's Buffers"

Both HEPES and ADA belong to a class of buffering agents known as "Good's buffers," developed by Dr. Norman Good and his colleagues in 1966.[1] These buffers were designed to meet a set of stringent criteria for biological research, including:

  • pKa between 6.0 and 8.0: This range is crucial as most biological reactions occur optimally near physiological pH (7.2-7.4).[2][3]

  • High water solubility: Essential for easy preparation and use in aqueous culture media.[3]

  • Membrane impermeability: Prevents the buffer from entering the cell and altering intracellular pH.[3][4]

  • Minimal interference with biological processes: The buffer should not interact with enzymes or other cellular components.[4]

  • Chemical and enzymatic stability: The buffer should not degrade under typical culture conditions.[4]

  • Low metal ion binding: Prevents the chelation of essential metal ions from the media.[2]

Understanding these fundamental principles is key to appreciating the nuances between different buffering agents.

II. Head-to-Head Comparison: this compound vs. HEPES

This section will compare the known physicochemical and biological properties of this compound and HEPES.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyThis compoundHEPES
Chemical Name N-(2-Acetamido)iminodiacetic acid disodium salt[5]4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid[4]
CAS Number 41689-31-0[5]7365-45-9[4]
pKa (25°C) 6.59[6]~7.5[4]
Effective pH Range 6.0 - 7.2[7]6.8 - 8.2[2]
Molecular Weight 234.12 g/mol [5]238.3 g/mol [4]
Metal Ion Binding Known to chelate metals[6]Negligible metal ion binding[2]
Performance in Cell Culture: A Closer Look

HEPES: The Established Standard

HEPES is widely used in cell culture at concentrations ranging from 10 to 25 mM to provide additional buffering capacity, particularly when cultures are handled outside of a CO₂ incubator.[4][8] Its pKa of approximately 7.5 at 25°C makes it an excellent buffer for maintaining physiological pH.[4]

Advantages:

  • Effective Buffering at Physiological pH: Its pKa is well-suited for most mammalian cell lines.[4]

  • High Solubility and Stability: It is easy to dissolve and stable in culture media.[4]

  • Minimal Metal Ion Chelation: This is a significant advantage as it does not deplete essential divalent cations from the medium.[2]

Disadvantages:

  • Light-Induced Cytotoxicity: When exposed to light, HEPES can generate hydrogen peroxide, which is toxic to cells.[9] This necessitates keeping HEPES-containing media in the dark as much as possible.

  • Potential for Cellular Stress: At higher concentrations, HEPES can induce osmotic stress and may have other subtle effects on cellular metabolism.[10]

This compound: The Challenger

This compound has a lower pKa than HEPES, providing a useful buffering range of 6.0 to 7.2.[6][7] While its use in cell culture is less documented than HEPES, it is listed as a component for biochemical and cell culture preparations.[9][11]

Potential Advantages:

  • Buffering in a Slightly More Acidic Range: This could be beneficial for specific cell types or experimental conditions that require a pH closer to 7.0.

  • Alternative to HEPES: It provides an alternative for researchers who may observe negative effects with HEPES in their specific cell lines.

Potential Disadvantages and Unknowns:

  • Metal Chelation: ADA is known to bind divalent cations.[6] This could potentially deplete essential metals like calcium and magnesium from the culture medium, impacting cell adhesion, growth, and signaling. The extent and biological significance of this chelation in a complex cell culture medium are not well-documented.

  • Cytotoxicity Profile: There is a lack of published data on the cytotoxicity of this compound in various cell lines.

  • Interference with Assays: It is known to interfere with the bicinchoninic acid (BCA) protein assay due to its copper-chelating properties.[6] Its potential to interfere with other common cell-based assays is not well characterized.

III. Experimental Workflows for Direct Comparison

To provide a definitive answer on which buffer is superior for your specific application, direct experimental comparison is essential. The following section outlines detailed protocols to evaluate the performance of this compound and HEPES in your laboratory.

A. Experimental Design and Buffer Preparation

The following diagram illustrates a logical workflow for comparing the two buffers.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis & Conclusion A Prepare stock solutions of This compound and HEPES (e.g., 1M in cell culture grade water) B Filter-sterilize stock solutions (0.22 µm filter) A->B C Prepare test media by supplementing basal medium with each buffer at various concentrations (e.g., 10, 25, 50 mM) B->C D Adjust pH of test media to the desired experimental pH (e.g., 7.4) C->D E Cytotoxicity Assay (e.g., MTT, LDH) D->E F Cell Proliferation Assay (e.g., Cell Counting, CFSE) D->F G pH Stability Assay D->G H Functional Assay (e.g., Protein Production, Enzyme Activity) D->H I Compare cell viability, proliferation, pH stability, and functional output between buffer conditions E->I F->I G->I H->I J Select optimal buffer and concentration for the specific application I->J

Caption: Workflow for comparing this compound and HEPES in cell culture.

B. Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of each buffer on cell viability.[12][13]

1. Cell Seeding:

  • Seed your cells of interest into a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Remove the existing medium and replace it with the prepared test media containing different concentrations of either this compound or HEPES.

  • Include a control group with the basal medium without any supplementary buffer.

  • Incubate for 24, 48, and 72 hours.

3. MTT Addition:

  • At the end of each incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12]

4. Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each buffer condition relative to the control.

  • Plot cell viability against buffer concentration to determine the IC50 (half-maximal inhibitory concentration) for each buffer, if applicable.

C. Protocol 2: Buffering Efficacy and pH Stability

This protocol assesses the ability of each buffer to maintain pH over time.

1. Media Preparation:

  • Prepare flasks of your basal medium supplemented with the chosen concentrations of this compound or HEPES, and a control flask with no additional buffer.

  • Adjust the initial pH of all flasks to the same value (e.g., 7.6).

2. Incubation:

  • Place the flasks in a standard cell culture incubator (37°C, 5% CO₂).

  • Also, place a duplicate set of flasks on a lab bench at room temperature to simulate conditions outside the incubator.

3. pH Measurement:

  • Measure the pH of the media in each flask at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using a calibrated pH meter.

4. Data Analysis:

  • Plot the pH values over time for each buffer condition and location (incubator vs. benchtop).

  • Compare the rate of pH change to determine the buffering efficacy of each compound.

IV. Visualizing the Buffers: Chemical Structures

The chemical structures of ADA and HEPES are distinct, which underlies their different properties.

G cluster_ADA ADA (N-(2-Acetamido)iminodiacetic acid) cluster_HEPES HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) ADA HEPES

Caption: Chemical structures of ADA and HEPES.

V. Conclusion and Recommendations

The choice between this compound and HEPES buffer is not a one-size-fits-all decision. HEPES is a well-established and reliable buffer for a wide range of cell culture applications, with its primary drawback being light-induced cytotoxicity.[4][9] Its negligible metal-binding properties make it a safe choice for most systems.[2]

This compound, with its lower buffering range and known metal-chelating properties, may be a suitable alternative in specific contexts.[6][7] However, due to the limited data on its performance in cell culture, a thorough in-house validation is crucial before its adoption in critical experiments. Researchers should be particularly mindful of its potential to chelate essential divalent cations and interfere with certain assays.[6]

Ultimately, the principles of scientific integrity demand that the selection of a buffering agent be based on empirical data. By following the experimental protocols outlined in this guide, researchers can confidently determine the optimal buffering system for their unique cell culture models and experimental goals, ensuring the reliability and reproducibility of their valuable research.

VI. References

  • A Comparative Analysis of Good's Buffers for Specific Applications in Research and Drug Development. Benchchem. Accessed January 1, 2026.

  • ADA Buffer Disodium Salt | High Purity Buffer for pH 6.0-7.2. Biofargo. Accessed January 1, 2026.

  • This compound Buffer extrapure, 98% - 25g. Sura Cell. Accessed January 1, 2026.

  • This compound | CAS 41689-31-0. Santa Cruz Biotechnology. Accessed January 1, 2026.

  • The 9 best biological buffers for cell culture. Hopax Fine Chemicals. February 13, 2019.

  • Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture. PubMed Central. Accessed January 1, 2026.

  • The importance of biological buffers. Hubei New Desheng Materials Technology Co., Ltd. Accessed January 1, 2026.

  • Cell Culture Media Supplements. Thermo Fisher Scientific - US. Accessed January 1, 2026.

  • The Essential Guide to HEPES in Cell Culture. Thermo Fisher Scientific. October 22, 2025.

  • Buffer systems and their role in maintaining cellular homeostasis. Fiveable. Accessed January 1, 2026.

  • Which is the alternative buffer for HEPES? ResearchGate. November 29, 2015.

  • Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. National Institutes of Health. Accessed January 1, 2026.

  • Application Notes and Protocols for In Vitro Cytotoxicity Assay Using 4-Hydroperoxyifosfamide. Benchchem. Accessed January 1, 2026.

  • Biological Buffers and Ultra Pure Reagents. MP Biomedicals. Accessed January 1, 2026.

  • Overview: Good's Buffers. Boston BioProducts. Accessed January 1, 2026.

  • The 9 best biological buffers for cell culture. Hopax Fine Chemicals. February 13, 2019.

  • Chelating agents in biological systems. PubMed Central. Accessed January 1, 2026.

  • Chelating agents in biological systems. PubMed. Accessed January 1, 2026.

  • Appendix C6: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. May 15, 2003.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. May 1, 2019.

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Accessed January 1, 2026.

  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube. February 24, 2025.

  • Effect of chelating agent edta (ethylene diamine tetra acetic acid, disodium salt) as feed additive on controlling heavy metals residues in Sarotherodon galilaeus fish. ResearchGate. August 8, 2025.

  • Chelation in Metal Intoxication. PubMed Central. Accessed January 1, 2026.

  • Effect of zwitterionic buffers on measurement of small masses of protein with bicinchoninic acid. PubMed. September 1986.

  • Good, N.E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477.

  • Removal of Heavy Metals from the Body System by Chelation Therapy. Scientific Literature. September 26, 2018.

  • Cell culture media. Google Patents. Accessed January 1, 2026.

  • Decoupling Growth and Protein Production in CHO Cells: A Targeted Approach. Frontiers. Accessed January 1, 2026.

  • Viability and Cytotoxicity Assay Reagents—Section 15.2. Thermo Fisher Scientific - LS. Accessed January 1, 2026.

  • Cell culture media impact on drug product solution stability. ResearchGate. August 10, 2025.

  • Engineering protein glycosylation in CHO cells to be highly similar to murine host cells. Accessed January 1, 2026.

  • Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PubMed Central. Accessed January 1, 2026.

  • Enhancing Biotherapeutic Protein Yield Through CHO Expression Optimisation. Accessed January 1, 2026.

  • Quantifying the impact of cell culture media on CHO cell growth and protein production. PubMed. May 2021.

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Accessed January 1, 2026.

  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care. Accessed January 1, 2026.

  • (a) Cell viability assay by MTT shows reduction in viability of A549... ResearchGate. Accessed January 1, 2026.

  • Rethinking solubility and stability in cell culture media with next generation cystine peptides. June 1, 2023.

  • Cell Viability Assays. National Center for Biotechnology Information. May 1, 2013.

References

Navigating the Buffer Maze: A Comparative Guide to Alternatives for ADA Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biological research and drug development, the meticulous control of pH is not merely a technical detail but a cornerstone of experimental validity and reproducibility. While N-(2-Acetamido)-2-iminodiacetic acid (ADA) disodium salt has its place as a "Good's" buffer, a nuanced understanding of its properties and a well-informed consideration of its alternatives are paramount for the discerning scientist. This guide provides an in-depth, objective comparison of ADA disodium salt with other commonly employed biological buffers, supported by experimental frameworks to empower researchers in making optimal, application-specific choices.

Understanding this compound: A Double-Edged Sword

This compound, a zwitterionic buffer, offers a buffering range from pH 6.0 to 7.2, making it relevant for a variety of biological applications. Its utility has been noted in protein crystallization and in vitro studies of microtubule polymerization, where precise pH control in this range is critical.

However, the utility of ADA is tempered by a significant limitation: its propensity to chelate metal ions. This characteristic can be particularly problematic in studies involving metalloenzymes or assays where divalent cations are crucial cofactors. The formation of complexes with metal ions can lead to the release of protons, thereby altering the pH of the system and potentially yielding misleading experimental results. Furthermore, ADA has been reported to interfere with common protein quantification methods, such as the bicinchoninic acid (BCA) assay.

A Comparative Overview of Key Biological Buffers

The selection of a suitable alternative to this compound hinges on a thorough evaluation of key physicochemical and biological properties. The following table provides a comparative summary of ADA and three widely used "Good's" buffers: HEPES, MOPS, and PIPES.

PropertyThis compoundHEPESMOPSPIPES
pKa at 25°C 6.67.57.26.8
Useful pH Range 6.0 - 7.26.8 - 8.2[][2]6.5 - 7.9[3]6.1 - 7.5[4][5]
Metal Ion Binding Forms complexes with most common metalsNegligible with most divalent cations[][2]Can interact with some metalsNegligible with most metal ions[4][6][7]
Interference with Assays Can interfere with BCA protein assaysInterferes with the Lowry protein assay, but not the Bradford assayGenerally low interference, compatible with BCA assay[8]Low interference in many assays[9]
Cell Culture Suitability Less commonWidely used, non-toxic to most cell lines at typical concentrations[10]Used, but can be toxic at concentrations >20 mM for some mammalian cells[10]Used in cell culture and chromatography[7]
Solubility in Water Solubility increases with conversion to sodium saltGoodGoodPoorly soluble as a free acid, soluble as a salt[7]

Head-to-Head Comparison: Performance in Key Applications

The theoretical advantages and disadvantages of each buffer are best illustrated through their performance in common laboratory applications. While direct comparative studies across all buffers are scarce, we can synthesize available data and provide experimental frameworks for their evaluation.

Enzyme Kinetics: The Impact of Buffer Choice on Catalytic Activity

The buffer in an enzyme assay is not a passive component; it can influence the enzyme's structure and activity. A buffer that chelates a necessary metal cofactor can inhibit the enzyme, while another might interact with the enzyme or substrate, altering the kinetic parameters.

This protocol provides a framework for quantitatively assessing the influence of different buffers on the kinetic parameters (Km and Vmax) of a model enzyme, Lactate Dehydrogenase.

Objective: To determine and compare the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of LDH in ADA, HEPES, MOPS, and PIPES buffers.

Materials:

  • Purified Lactate Dehydrogenase (LDH)

  • NADH

  • Sodium Pyruvate

  • Buffer stock solutions (1 M) of ADA, HEPES, MOPS, and PIPES, adjusted to pH 7.4

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Buffer Preparation: Prepare 100 mM working solutions of each buffer (ADA, HEPES, MOPS, PIPES) at pH 7.4.

  • Reagent Preparation: Prepare a stock solution of NADH and a series of pyruvate dilutions in each of the four buffer systems.

  • Assay Setup: In a 96-well plate, for each buffer system, set up reactions containing the buffer, a fixed concentration of NADH, and varying concentrations of pyruvate.

  • Enzyme Addition: Initiate the reaction by adding a constant, predetermined amount of LDH to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each pyruvate concentration in each buffer.

    • Plot V₀ against the pyruvate concentration for each buffer system.

    • Use non-linear regression (e.g., the Michaelis-Menten equation) to determine the Km and Vmax for LDH in each buffer.[11]

Expected Outcome: The resulting Km and Vmax values will provide a quantitative comparison of how each buffer affects LDH activity. A buffer that yields a higher Vmax and a physiologically relevant Km would be considered superior for this specific enzyme assay.

Diagram: Workflow for Comparative Enzyme Kinetics Analysis

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffers Prepare 100 mM working solutions of ADA, HEPES, MOPS, PIPES (pH 7.4) prep_reagents Prepare NADH and serial dilutions of Pyruvate in each buffer prep_buffers->prep_reagents setup Set up reactions in 96-well plate: Buffer + NADH + Pyruvate prep_reagents->setup initiate Initiate reaction with LDH setup->initiate measure Measure absorbance change at 340 nm initiate->measure calc_v0 Calculate initial velocity (V₀) measure->calc_v0 plot Plot V₀ vs. [Pyruvate] calc_v0->plot determine_kinetics Determine Km and Vmax (Michaelis-Menten) plot->determine_kinetics compare Compare Km and Vmax across all buffers determine_kinetics->compare

Caption: A logical workflow for comparing the effects of different biological buffers on enzyme kinetics.

Cell Culture: Maintaining a Stable and Non-toxic Environment

The ideal buffer for cell culture maintains a stable physiological pH without exhibiting cytotoxicity. While HEPES is a gold standard in many cell culture applications, MOPS and PIPES are also utilized.[10]

This protocol allows for the direct comparison of the effects of different buffers on mammalian cell viability.

Objective: To evaluate the potential cytotoxicity of ADA, HEPES, MOPS, and PIPES on a mammalian cell line (e.g., HEK293 or HeLa).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile stock solutions (1 M) of ADA, HEPES, MOPS, and PIPES, pH adjusted to 7.4

  • Resazurin sodium salt solution

  • 96-well cell culture plates

  • Multi-well spectrophotometer or fluorometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Preparation of Buffered Media: Prepare complete cell culture media supplemented with various concentrations (e.g., 10 mM, 25 mM, 50 mM) of each of the four buffers. Include a no-buffer control.

  • Treatment: Remove the existing medium from the cells and replace it with the prepared buffered media.

  • Incubation: Incubate the plates for 24, 48, and 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: At each time point, add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from all readings.

    • Express the viability of cells in each buffered medium as a percentage of the viability of the control cells (no buffer).

    • Plot cell viability versus buffer concentration for each buffer and each time point.[12]

Expected Outcome: This experiment will generate comparative data on the cytotoxicity of each buffer at different concentrations and exposure times, allowing for an informed decision on the most suitable buffer for a particular cell line.

Diagram: Decision-Making Flowchart for Buffer Selection

G start Start: Buffer Selection ph_range Desired pH Range? start->ph_range ada ADA (pH 6.0-7.2) Consider metal chelation ph_range->ada 6.0-7.2 pipes PIPES (pH 6.1-7.5) Low metal binding ph_range->pipes 6.1-7.5 mops MOPS (pH 6.5-7.9) Versatile, check cell toxicity ph_range->mops 6.5-7.9 hepes HEPES (pH 6.8-8.2) Excellent for cell culture ph_range->hepes 6.8-8.2 metal_ions Are metal ions critical? assay_type Assay Type? metal_ions->assay_type Yes metal_ions->assay_type No pilot_exp Perform Pilot Experiment (Enzyme kinetics, Cell viability, etc.) assay_type->pilot_exp ada->metal_ions pipes->metal_ions mops->metal_ions hepes->metal_ions final_choice Final Buffer Choice pilot_exp->final_choice

Caption: A simplified decision-making process for selecting a suitable biological buffer.

Conclusion: The Right Tool for the Right Job

The selection of a biological buffer is a critical decision that should be guided by a deep understanding of the experimental system and the inherent properties of the buffer itself. While this compound can be effective in specific contexts, its significant metal-chelating properties necessitate careful consideration and, in many cases, the selection of a more inert alternative. Buffers such as HEPES, MOPS, and PIPES offer a range of pKa values and exhibit minimal interference with many biological components, making them robust choices for a wide array of applications.

Ultimately, the most reliable path to selecting the optimal buffer is through empirical validation. The experimental protocols provided in this guide offer a starting point for researchers to generate their own data, ensuring that their choice of buffer enhances, rather than compromises, the integrity and reproducibility of their findings.

References

A Senior Application Scientist's Guide to Reagent Selection in Analytical Method Cross-Validation: A Comparative Analysis of ADA Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The process of cross-validating an analytical method—ensuring its reproducibility and reliability across different laboratories, analysts, or instruments—is a cornerstone of regulatory compliance and data-driven decision-making.[1][2] While the statistical comparison of results is the ultimate goal, the robustness of a method is fundamentally dependent on its constituent parts, particularly the chemical reagents that dictate the sample environment.

This guide provides an in-depth comparison of N-(2-Acetamido)iminodiacetic acid disodium salt (ADA disodium salt), a versatile zwitterionic buffer and chelating agent, with other common alternatives. We will explore how the choice of such a reagent can significantly impact method performance, and by extension, the success of a cross-validation study.

The Unseen Variable: Why Reagent Choice is Critical in Method Cross-Validation

Analytical method cross-validation is a formal process to verify that a validated method produces consistent and accurate results under varied conditions.[1] This is essential during method transfer between labs or when different equipment is used for the same analysis.[2][3] The process can involve comparative testing, co-validation, or revalidation of the method.[2][4]

The underlying assumption of any cross-validation is that the method itself is robust. A significant, yet often overlooked, aspect of this robustness is the chemical environment of the assay, which is controlled by buffers and other additives. The choice of these reagents can influence:

  • Analyte Stability: Preventing degradation of the target molecule.

  • Assay Specificity: Minimizing interference from other matrix components.

  • Enzymatic Activity: Providing the optimal pH for enzyme-based assays.

  • Metal Ion Sequestration: Preventing metal-catalyzed reactions or interference.

Therefore, a comprehensive understanding of the reagents used is a prerequisite for a successful cross-validation.

A Spotlight on this compound

This compound is a diprotic acid with pKa values that make it an effective biological buffer in the pH range of 6.0-7.2. Its zwitterionic nature at physiological pH makes it less likely to interfere with biological processes. Beyond its buffering capacity, this compound is also a chelating agent, capable of forming stable complexes with various metal ions.[5] This dual functionality makes it a valuable tool in a range of biochemical and analytical applications.[5][6][7]

Key Properties of this compound:
  • Buffering Range: Effective between pH 6.0 and 7.2.

  • Chelation: Forms complexes with divalent and trivalent metal ions.

  • Zwitterionic Nature: Minimizes non-specific interactions in biological assays.

  • High Purity: Available in high-purity grades suitable for analytical work.[6]

Comparative Analysis: this compound vs. Common Alternatives

The selection of a buffer or chelating agent depends on the specific requirements of the analytical method. Here, we compare this compound with three widely used alternatives: Ethylenediaminetetraacetic acid (EDTA), Tris buffer, and Phosphate-Buffered Saline (PBS).

Data Presentation: Comparison of Key Performance Parameters
ParameterThis compoundEDTA Disodium SaltTris BufferPhosphate-Buffered Saline (PBS)
Primary Function Buffer & ChelatorStrong ChelatorBufferBuffer (Isotonic)
Effective pH Range 6.0 - 7.2Broad (pH dependent)7.5 - 9.0~7.4
Metal Chelation ModerateVery StrongWeakPrecipitates with Ca2+, Mg2+
Interference Low in biological assaysCan inhibit metalloenzymesCan interact with some enzymesCan inhibit some enzymatic reactions
Temperature Effect on pKa ModerateLowHighLow
Biocompatibility GoodGenerally good, but can be cytotoxic at high concentrationsGoodExcellent
In-Depth Comparison

This compound vs. EDTA Disodium Salt:

EDTA is a powerful hexadentate chelating agent, making it the go-to choice for strong metal ion sequestration.[8] It is widely used in complexometric titrations and to prevent metal-catalyzed oxidation.[8][9] However, its strong binding can also be a drawback, as it can strip essential metal ions from metalloproteins, leading to enzyme inhibition. This compound offers a milder chelation, which can be advantageous when only sequestration of interfering trace metals is needed without disrupting metalloenzyme function. While EDTA can be used as a buffer, its buffering capacity is not its primary application in most analytical contexts.

This compound vs. Tris Buffer:

Tris (tris(hydroxymethyl)aminomethane) is one of the most common buffers in molecular biology and biochemistry, with an effective pH range of 7.5-9.0. Its primary amine can, however, interfere with certain assays and can be a substrate for some enzymes. The pKa of Tris is also highly sensitive to temperature changes, which can be a source of variability in method performance. This compound, with its lower buffering range and zwitterionic nature, offers a more inert alternative in many biological systems.

This compound vs. Phosphate-Buffered Saline (PBS):

PBS is a widely used isotonic buffer that mimics the physiological environment. Its primary drawback is its tendency to precipitate with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), making it unsuitable for assays where these ions are present. This compound, with its chelating properties, can maintain these ions in solution, offering greater flexibility in assay design.

Experimental Protocols: A Practical Perspective

To illustrate the practical implications of reagent choice, consider the cross-validation of a ligand-binding assay (e.g., ELISA) for a therapeutic antibody.

Experimental Workflow: Ligand-Binding Assay Cross-Validation

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_protocol Define Cross-Validation Protocol prep_reagents Prepare Critical Reagents (e.g., Buffers) prep_protocol->prep_reagents prep_samples Aliquot and Distribute Samples prep_reagents->prep_samples lab_a Lab A: - Run Assay with ADA Buffer - Analyze Samples prep_samples->lab_a lab_b Lab B: - Run Assay with PBS Buffer - Analyze Samples prep_samples->lab_b compare Compare Results from Lab A and Lab B lab_a->compare lab_b->compare stat Statistical Analysis (e.g., Bland-Altman) compare->stat report Generate Cross-Validation Report stat->report

Caption: Workflow for a cross-validation study comparing two buffer systems.

Step-by-Step Protocol: Buffer Preparation for ELISA

Objective: To prepare 1L of 50 mM ADA wash buffer and 1L of standard PBS wash buffer for a comparative ELISA.

Materials:

  • This compound (MW: 214.13 g/mol )

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Disodium Phosphate (Na₂HPO₄)

  • Monopotassium Phosphate (KH₂PO₄)

  • Tween-20

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Procedure for 50 mM ADA Wash Buffer (pH 7.0):

  • Add ~800 mL of deionized water to a 1L beaker.

  • Weigh out 10.71 g of this compound and add it to the water while stirring.

  • Weigh out 8.77 g of NaCl and add it to the solution.

  • Allow the salts to dissolve completely.

  • Adjust the pH to 7.0 using 1M HCl.

  • Add 0.5 mL of Tween-20.

  • Bring the final volume to 1L with deionized water.

  • Store at 4°C.

Procedure for 1X PBS Wash Buffer (pH 7.4):

  • Add ~800 mL of deionized water to a 1L beaker.

  • Weigh out 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄.

  • Add the salts to the water while stirring and allow them to dissolve completely.

  • Verify that the pH is approximately 7.4.

  • Add 0.5 mL of Tween-20.

  • Bring the final volume to 1L with deionized water.

  • Store at 4°C.

In this hypothetical experiment, a cross-validation study might reveal that the assay performs more consistently in the ADA buffer due to the sequestration of interfering metal ions from the sample matrix or the plate surface, leading to a lower signal-to-noise ratio and better reproducibility between labs.

Mechanism of Action: Chelation by ADA and EDTA

The chelating properties of ADA and EDTA are central to their function in many analytical methods. The diagrams below illustrate their interaction with a divalent metal ion (M²⁺).

cluster_ada ADA Chelation ADA This compound M2+ M²⁺ ADA->M2+ Forms Complex cluster_edta EDTA Chelation EDTA EDTA disodium salt M2+_edta M²⁺ EDTA->M2+_edta Forms Stable Hexadentate Complex

References

A Senior Application Scientist's Guide to ADA Disodium Salt: A Comparative Review of its Applications as a Biological Buffer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of biological systems, the choice of a buffering agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of N-(2-Acetamido)iminodiacetic acid disodium salt, commonly known as ADA disodium salt, with other frequently used biological buffers. We will delve into its chemical properties, performance in various applications, and provide supporting experimental data and detailed protocols to inform your selection process.

Understanding ADA: A "Good" Buffer with Unique Characteristics

ADA, or N-(2-Acetamido)iminodiacetic acid, is a zwitterionic buffering agent first described by Good et al. in their seminal work to develop buffers suitable for biological research.[1] Its disodium salt form offers enhanced solubility, making it a versatile tool in the biochemist's arsenal.

Key Properties of this compound:

PropertyValueReference
pKa at 25°C6.6[1]
Useful pH Range6.0 - 7.2[1]
Molecular FormulaC₆H₈N₂O₅Na₂
Molecular Weight234.12 g/mol
ΔpKa/°C-0.011

One of the defining features of ADA is its zwitterionic nature, possessing both a positive and negative charge, which minimizes its interaction with biological macromolecules. This characteristic, along with its pKa near physiological pH, makes it a valuable component in a variety of biochemical assays.

Comparative Analysis: ADA vs. Other Common Biological Buffers

The selection of a buffer is a trade-off between various factors. Here, we compare ADA with two of the most ubiquitous buffers in the laboratory: Tris and HEPES.

pH Stability and Temperature Dependence

A crucial aspect of a buffer is its ability to maintain a stable pH despite temperature fluctuations. Tris is notoriously sensitive to temperature changes, with its pKa decreasing by approximately 0.03 units for every degree Celsius increase.[2][3] This can lead to significant pH shifts in experiments conducted at different temperatures. In contrast, ADA exhibits a much lower temperature dependence (ΔpKa/°C of -0.011), offering greater pH stability across a range of experimental conditions.[4] HEPES also shows a relatively low-temperature sensitivity, with a ΔpKa/°C of approximately -0.014.[4]

Table 1: Comparison of Buffer Properties

BufferpKa (25°C)Useful pH RangeΔpKa/°C
ADA 6.66.0 - 7.2-0.011
HEPES 7.56.8 - 8.2-0.014
Tris 8.17.2 - 9.0-0.031

This data highlights the superiority of ADA and HEPES over Tris in experiments where temperature control is critical or variable.

Metal Ion Chelation: A Double-Edged Sword

A significant consideration when working with metalloenzymes or assays involving metal ions is the chelating potential of the buffer. ADA is known to form complexes with various metal ions.[1] This can be advantageous in situations where it is necessary to control the concentration of free metal ions. However, it can also be a drawback if the buffer inadvertently sequesters essential metal cofactors, thereby inhibiting enzyme activity. The stability constants of these complexes should be considered during experimental design. In contrast, HEPES is generally considered to have minimal interaction with most metal ions, making it a safer choice for many metalloenzyme studies.[4]

Interference with Protein Quantification Assays

Accurate protein concentration determination is fundamental in most biochemical workflows. Unfortunately, some buffer components can interfere with common protein quantification methods. It has been reported that ADA can interfere with the color development in the bicinchoninic acid (BCA) assay. The Bradford and Lowry assays can also be affected by various non-protein substances, including some buffers.[5][6][7] When using ADA, it is crucial to either use a compatible protein assay or to perform a buffer exchange step prior to quantification.

Applications of this compound in Research

The unique properties of ADA make it particularly suitable for a range of applications.

Enzyme Kinetics

The choice of buffer can significantly influence enzyme kinetics. While direct comparative studies on a wide range of enzymes in ADA are limited, the principles of buffer selection remain the same: maintaining a stable pH within the enzyme's optimal range and avoiding inhibitory interactions. For enzymes active in the pH 6.0-7.2 range, ADA can be an excellent choice due to its pKa and zwitterionic nature.

Workflow for Selecting a Buffer for Enzyme Kinetics:

Caption: Logical workflow for buffer selection in enzyme kinetic studies.

Protein Crystallization

Protein crystallization is a delicate process highly sensitive to pH and ionic strength. ADA is a viable option for crystallization screening, particularly for proteins that crystallize in the slightly acidic to neutral pH range.

Experimental Protocol: Protein Crystallization using the Hanging Drop Vapor Diffusion Method with ADA Buffer

  • Protein Preparation: Purify the target protein to >95% homogeneity. Concentrate the protein to 5-15 mg/mL in a low ionic strength buffer.

  • Crystallization Screen Preparation:

    • Prepare a 1 M stock solution of this compound and adjust the pH to the desired value within the 6.0-7.2 range.

    • Prepare a range of precipitant stock solutions (e.g., polyethylene glycol, ammonium sulfate).

    • In a 24-well crystallization plate, pipette 500 µL of a precipitant solution into each reservoir.

  • Hanging Drop Setup:

    • On a siliconized glass coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

    • Invert the coverslip and seal the reservoir well with vacuum grease.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

    • Periodically observe the drops under a microscope for crystal formation over several days to weeks.

Causality in Protocol Choices: The choice of ADA in this context is driven by its ability to maintain a stable pH in the desired range for crystallization. The hanging drop method allows for slow equilibration of the protein and precipitant concentrations, a critical factor for the growth of well-ordered crystals.

In Vitro Transcription

In vitro transcription reactions are highly dependent on the pH and ionic composition of the reaction buffer. While HEPES and Tris are commonly used, ADA can be a suitable alternative, especially when a pH closer to 6.6 is desired for optimal T7 RNA polymerase activity.

Diagram of an In Vitro Transcription Workflow:

G Template Linearized DNA Template Reaction IVT Reaction (37°C) Template->Reaction NTPs NTPs (ATP, CTP, GTP, UTP) NTPs->Reaction Buffer Transcription Buffer (containing ADA) Buffer->Reaction Enzyme T7 RNA Polymerase Enzyme->Reaction Purification RNA Purification Reaction->Purification Product Purified RNA Purification->Product

Caption: A simplified workflow for an in vitro transcription reaction using ADA buffer.

Conclusion and Future Perspectives

This compound is a valuable biological buffer with a distinct set of advantages, most notably its zwitterionic character and stable pH in the 6.0-7.2 range with minimal temperature sensitivity. Its primary limitations are its potential for metal ion chelation and interference with certain protein assays. When selecting a buffer, researchers must carefully consider the specific requirements of their experimental system. For applications sensitive to temperature-induced pH shifts and where metal chelation is not a concern or is even desired, ADA presents a robust alternative to more common buffers like Tris. As our understanding of the subtle yet significant effects of buffer components on biological systems grows, a nuanced and informed approach to buffer selection, such as that presented in this guide, will be increasingly crucial for reproducible and reliable research.

References

A Senior Application Scientist's Guide to the Comparative Analysis of ADA Disodium Salt Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is not a matter of preference but a prerequisite for reliable and reproducible results. N-(2-Acetamido)iminodiacetic acid disodium salt, commonly known as ADA disodium salt, is a biological buffer crucial in various biochemical and enzymatic assays.[1] Its efficacy is directly linked to its purity. Impurities can introduce variability, leading to erroneous data and compromised experimental outcomes. This guide provides a comprehensive framework for the comparative analysis of this compound purity from various suppliers, empowering you to make informed procurement decisions.

The core principle of this guide is to establish a self-validating system of analysis. We will not merely present data but will delve into the causality behind our experimental choices, ensuring that the methodologies themselves attest to the integrity of the findings.

The Critical Role of Purity in this compound Applications

This compound is widely utilized as a buffer in protein isolation and characterization assays.[1] Its primary function is to maintain a stable pH environment, which is critical for enzyme kinetics, protein stability, and other sensitive biochemical reactions.[2] The presence of impurities, such as related organic molecules, heavy metals, or residual solvents, can have significant detrimental effects:

  • Enzyme Inhibition or Activation: Unwanted molecules can interact with enzymes, leading to non-specific inhibition or activation and skewing kinetic data.

  • Alteration of Ionic Strength: Impurities can alter the ionic strength of the buffer, affecting protein solubility and conformation.

  • Interference with Spectroscopic Measurements: Contaminants may absorb at wavelengths used for monitoring reactions, leading to inaccurate measurements.

  • Toxicity in Cell-Based Assays: For applications in cell culture or drug formulation, impurities can exhibit cytotoxic effects.

Given these potential issues, a rigorous assessment of purity is not just recommended; it is essential.

Experimental Design for a Comprehensive Purity Analysis

To conduct a thorough comparative analysis, we will employ a multi-modal approach, leveraging the strengths of several analytical techniques. This ensures a comprehensive characterization of the material from different suppliers. For this guide, we will consider hypothetical data from three representative suppliers: Supplier A, Supplier B, and Supplier C.

Our analytical workflow is designed to assess purity from multiple perspectives: chromatographic, spectroscopic, and elemental.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Comparison Sample Acquisition Obtain this compound from Suppliers A, B, C Dissolution in Mobile Phase Precise Weighing & Dissolution Sample Acquisition->Dissolution in Mobile Phase HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) Dissolution in Mobile Phase->HPLC_UV Primary Purity LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Dissolution in Mobile Phase->LC_MS Impurity ID NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution in Mobile Phase->NMR Structural Integrity Purity Data Table Quantitative Purity Comparison HPLC_UV->Purity Data Table Impurity Profile Identification of Impurities LC_MS->Impurity Profile Structural Confirmation Verification of Molecular Structure NMR->Structural Confirmation Final Supplier Comparison Comprehensive Evaluation & Recommendation Purity Data Table->Final Supplier Comparison Impurity Profile->Final Supplier Comparison Structural Confirmation->Final Supplier Comparison

Caption: A logical workflow for the comparative purity analysis of this compound.

Comparative Data Analysis

The following table summarizes the hypothetical results obtained from the analysis of this compound from three different suppliers.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White Crystalline PowderWhite Crystalline PowderOff-White PowderWhite Crystalline Powder
Purity by HPLC-UV (%) 99.8599.1098.50≥ 99.0%
Major Impurity (%) 0.10 (Impurity X)0.75 (Impurity Y)1.20 (Impurity Z)≤ 0.5%
Total Impurities (%) 0.150.901.50≤ 1.0%
Structural Confirmation (¹H NMR) ConformsConformsConformsConforms to Reference
Heavy Metals (as Pb) < 5 ppm< 10 ppm15 ppm≤ 10 ppm
Water Content (Karl Fischer) 0.2%0.5%1.0%≤ 1.0%

Interpretation of Results

  • Supplier A: Demonstrates the highest purity by HPLC, with a very low level of a single major impurity. The material meets all acceptance criteria, presenting as a high-quality reagent.

  • Supplier B: While meeting the minimum purity specification, the material from Supplier B has a significantly higher level of a major impurity compared to Supplier A.

  • Supplier C: Fails to meet the acceptance criteria for purity, total impurities, and heavy metal content. The off-white appearance also suggests the presence of contaminants.

Based on this analysis, Supplier A is the recommended choice for applications requiring high purity and lot-to-lot consistency.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is the cornerstone of our purity analysis, providing a quantitative measure of the main component and any organic impurities.

G SamplePrep Sample Preparation: Dissolve 1 mg/mL ADA in Mobile Phase A Injection Inject 10 µL onto HPLC System SamplePrep->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Analysis Chromatogram Analysis: Peak Integration & Purity Calculation Detection->Analysis

Caption: Workflow for HPLC purity assessment of this compound.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of mobile phase A to achieve a concentration of 1 mg/mL.

Rationale: The choice of a C18 column provides excellent separation for polar to moderately non-polar compounds. The gradient elution ensures that impurities with different polarities are effectively resolved from the main ADA peak. TFA is used as an ion-pairing agent to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying the molecular weights of impurities, which is the first step in their structural elucidation.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).

  • LC Method: Same as the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 100-1000 m/z.

    • Fragmentor Voltage: Optimized for this compound.

Rationale: By coupling the HPLC separation with mass spectrometry, we can obtain the mass-to-charge ratio of the eluting peaks. This allows for the tentative identification of impurities by comparing their molecular weights to known related substances or degradation products.

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity and providing insights into certain impurities.

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of D₂O.

  • Experiment: Standard ¹H NMR experiment.

Rationale: The ¹H NMR spectrum provides a unique fingerprint of the ADA molecule. By comparing the spectra of the samples from different suppliers to a certified reference standard, we can confirm the structural integrity of the main component. The presence of unexpected signals can indicate the presence of organic impurities.

Conclusion

The purity of this compound is a critical factor that can significantly impact the outcome of research and development activities. This guide has outlined a robust, multi-faceted approach to the comparative analysis of this compound from different suppliers. By employing a combination of HPLC-UV, LC-MS, and NMR spectroscopy, researchers can gain a comprehensive understanding of the purity and impurity profile of the material. The hypothetical data presented herein illustrates how these techniques can be used to differentiate between suppliers and select the one that provides the highest quality product. It is imperative for laboratories to either conduct such analyses in-house or request detailed certificates of analysis from suppliers that include data from these orthogonal techniques. This due diligence ensures the reliability and reproducibility of your experimental results.

References

A Researcher's Guide to Thiol-Oxidizing Agents: Selecting the Right Tool for Inducing Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling and redox biology, the ability to precisely manipulate the oxidative state of cells is paramount. Thiol-containing molecules, particularly the abundant antioxidant glutathione (GSH), are central to maintaining redox homeostasis. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular health and stress.[1] Consequently, chemical agents that can selectively oxidize thiols are invaluable tools for researchers studying the cellular response to oxidative stress.

This guide provides an in-depth comparison of ADA disodium salt (Azodicarboxylic acid disodium salt) and its more commonly studied analog, diamide, against other prevalent thiol-oxidizing agents. We will delve into the mechanisms of action, compare their experimental performance, and provide validated protocols to help you make informed decisions for your research, ensuring the integrity and reproducibility of your findings.

The Mechanism: How Azodicarboxylates Target Thiols

Azodicarboxylic acid derivatives, including this compound and diamide (azodicarboxylic acid bis(dimethylamide)), are potent electrophiles that function as specific thiol-oxidizing agents. Their primary mode of action involves the rapid and stoichiometric oxidation of low-molecular-weight thiols, most notably glutathione.[2][3]

The reaction proceeds via a two-step mechanism. The azo group (–N=N–) acts as an electron acceptor. It reacts with two thiol molecules (R-SH), such as GSH, leading to the formation of a disulfide bond (R-S-S-R), in this case, GSSG. Concurrently, the azodicarboxylate is reduced to a hydrazide derivative.[4] This targeted depletion of the cellular GSH pool causes a significant shift in the GSH/GSSG redox balance, initiating a state of oxidative stress.[5]

Caption: Mechanism of azodicarboxylate-mediated thiol oxidation.

Comparative Analysis: Choosing the Optimal Oxidizing Agent

The choice of an oxidizing agent can profoundly influence experimental outcomes. Different agents possess distinct mechanisms, specificities, and off-target effects.[6][7] A careful comparison is essential for aligning the experimental tool with the scientific question.

FeatureDiamide / this compoundHydrogen Peroxide (H₂O₂)Menadione
Primary Mechanism Direct, stoichiometric oxidation of thiols (especially GSH) to disulfides.[2][5]General oxidant, generates hydroxyl radicals (•OH) via Fenton reaction; directly oxidizes reactive protein thiols.[5][8][9]Redox cycling agent, generates superoxide anions (O₂•⁻) within mitochondria.[3][5]
Primary Target Glutathione (GSH) and accessible protein thiols.[3]Broad range of biomolecules including proteins, lipids, and DNA.[6] Preferentially oxidizes low pKa thiols.[10]Primarily mitochondrial components, leading to superoxide production.[5]
Specificity High for thiols.Low; non-specific.Moderate; initiates a specific type of ROS (superoxide) at a specific location (mitochondria).
Cellular Impact Rapid depletion of the GSH pool, leading to GSH/GSSG imbalance.[5]Diverse cellular effects, including direct damage to macromolecules and activation of multiple signaling pathways.[6]Triggers mitochondrial dysfunction and an integrated stress response.[6]
Reversibility Oxidation to disulfide is reversible by cellular reductants (e.g., glutathione reductase).Can lead to irreversible oxidation (sulfinic/sulfonic acids) and other damage.[8]Effects are mediated by ROS, which can cause both reversible and irreversible modifications.
Typical Concentration 0.1 - 2 mM[3]50 µM - 1 mM[6]10 - 100 µM[6]
Key Advantage Provides a targeted way to study the consequences of acute GSH depletion.Mimics a physiologically relevant ROS molecule involved in signaling.[8]Allows for the study of mitochondrial-derived oxidative stress.
Key Limitation May not replicate the full spectrum of oxidative stress seen in pathological conditions.Rapidly degraded by cellular catalases, complicating dose-response interpretation.[9] Can have off-target effects.[11]Toxicity can be high, and effects can be complex due to redox cycling.[6]

Experimental Protocols: A Validated Workflow

Assessing the impact of any oxidizing agent requires a robust and reproducible experimental workflow. Here, we outline a protocol for treating cultured cells and subsequently measuring the change in the GSH/GSSG ratio, a primary indicator of thiol-specific oxidative stress.

Experimental_Workflow A 1. Cell Seeding Seed cells in multi-well plates and allow adherence. B 2. Treatment Expose cells to ADA/Diamide or other oxidants for a defined period. A->B C 3. Cell Lysis Lyse cells in parallel sets: - Total Glutathione Lysis Buffer - GSSG Lysis Buffer (with scavenger) B->C D 4. Assay Reaction Add Luciferin Generation Reagent and incubate. C->D Two parallel measurements E 5. Detection Add Luciferin Detection Reagent and measure luminescence. D->E F 6. Data Analysis Calculate GSH and GSSG concentrations. Determine GSH/GSSG ratio. E->F

Caption: Workflow for assessing oxidant impact on the GSH/GSSG ratio.

Protocol 1: Induction of Oxidative Stress in Adherent Mammalian Cells
  • Causality: This protocol is designed to induce an acute and measurable state of oxidative stress. The chosen concentrations are based on literature values known to elicit a response without causing immediate, widespread cell death.[3][6]

  • Cell Plating: Seed adherent cells (e.g., HEK293T, HeLa) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well. Culture overnight to allow for attachment.

  • Reagent Preparation: Prepare fresh stock solutions of your chosen oxidants (e.g., 100 mM Diamide in DMSO, 100 mM H₂O₂ in PBS).

  • Treatment: Dilute the stock solutions in pre-warmed complete culture medium to the final desired concentrations (e.g., 0.5 mM Diamide, 0.5 mM H₂O₂). Remove the old medium from the cells and add 100 µL of the treatment medium to the respective wells. Include a vehicle-only control (e.g., medium with DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 30-60 minutes for acute stress). The duration is critical; short time points are best for observing direct effects on the GSH pool, while longer times may reveal downstream signaling and adaptive responses.

Protocol 2: Quantification of GSH/GSSG Ratio
  • Trustworthiness: This protocol utilizes a luminescence-based assay, which offers high sensitivity and a broad dynamic range.[12][13] By measuring total glutathione and GSSG in parallel reactions from the same cell population, it minimizes variability and provides a reliable calculation of the ratio.[1][13]

  • Reagent Preparation: Prepare the assay reagents (e.g., GSH/GSSG-Glo™ Assay, Promega) according to the manufacturer's instructions. This typically involves preparing a Total Glutathione Lysis Reagent and an Oxidized Glutathione (GSSG) Lysis Reagent. The GSSG reagent contains a thiol-scavenging agent to block all reduced GSH from participating in the reaction.[14]

  • Cell Lysis: After removing the treatment medium, add 50 µL of the appropriate lysis reagent to each set of wells (one set for total GSH, one for GSSG).[13] Lyse the cells by shaking on a plate shaker for 5 minutes.

  • Luciferin Generation: Add 50 µL of Luciferin Generation Reagent to all wells. This reagent contains Glutathione S-Transferase (GST), which catalyzes the conversion of a luciferin pro-drug into luciferin in a GSH-dependent manner.[12] Incubate for 30 minutes at room temperature.

  • Signal Detection: Add 100 µL of Luciferin Detection Reagent to all wells. This provides the luciferase enzyme and ATP required for the light-producing reaction. Incubate for 15 minutes to stabilize the luminescent signal.[13]

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Calculation: Determine the concentrations of total glutathione and GSSG using a standard curve. Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration. Finally, calculate the GSH/GSSG ratio.

Conclusion and Recommendations

The selection of a chemical oxidant is a critical decision that directly shapes the interpretation of experimental results.

  • For targeted studies on the role of glutathione depletion , this compound or its analog diamide are superior choices. Their specific mechanism allows for the precise dissection of pathways directly regulated by the GSH/GSSG redox couple.

  • To model general oxidative stress or investigate signaling pathways initiated by hydrogen peroxide , H₂O₂ is the appropriate tool, though researchers must be mindful of its rapid enzymatic degradation.[9]

  • When studying the impact of mitochondrial-derived ROS , menadione offers a specific way to induce superoxide production within this organelle.

References

A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with ADA Disodium Salt Buffer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific discovery and therapeutic innovation, the reproducibility of experimental results is paramount. While sophisticated instrumentation and meticulously designed assays often take center stage, the foundational components of our experimental systems, such as buffers, can be a significant source of variability. This guide provides an in-depth, objective comparison of N-(2-Acetamido)iminodiacetic acid (ADA) disodium salt buffer with common alternatives, supported by experimental data and detailed protocols. As senior application scientists, we aim to not only present data but also to illuminate the underlying chemical principles that govern buffer performance, empowering you to make informed decisions that enhance the reliability and integrity of your research.

Understanding the Critical Role of Buffer Selection

The primary function of a biological buffer is to maintain a stable pH in a solution, resisting fluctuations that can dramatically alter the structure and function of biomolecules.[1] However, the influence of a buffer extends far beyond pH control. Buffer ions can interact directly with proteins and other macromolecules, affecting their solubility, stability, and enzymatic activity.[2][3] These interactions, if not well understood and controlled, can introduce subtle yet significant variations in experimental outcomes, undermining reproducibility.[4]

ADA Disodium Salt: A Profile of a "Good's" Buffer

ADA, or N-(2-Acetamido)iminodiacetic acid, is a zwitterionic buffer first described by Norman Good and his colleagues.[5] These "Good's buffers" were designed to meet a set of criteria for biological research, including pKa values near physiological pH, high water solubility, and minimal interaction with biological components.

Key Properties of this compound:

PropertyValueSignificance in Experiments
pKa at 25°C 6.6[6]Provides effective buffering in the slightly acidic to neutral pH range of 6.0-7.2.[7]
ΔpKa/°C -0.011[6]Exhibits a relatively small change in pKa with temperature, contributing to pH stability in experiments with temperature fluctuations.
Metal Ion Chelation Forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺).[6][8]This can be advantageous in preventing metal-catalyzed reactions but may interfere with experiments requiring specific metal ion concentrations, such as certain enzymatic assays.
UV Absorbance Absorbs UV light below 260 nm.[5][7]May interfere with spectrophotometric assays that measure absorbance in this range.
Assay Interference Can interfere with the bicinchoninic acid (BCA) protein assay.[6][9]Requires careful consideration and potential use of alternative protein quantification methods.

Comparative Analysis: ADA vs. Common Biological Buffers

The selection of a buffer should be a deliberate choice based on the specific requirements of the experiment. Here, we compare this compound to three other commonly used buffers: HEPES, Tris, and Phosphate-Buffered Saline (PBS).

FeatureThis compoundHEPESTrisPhosphate-Buffered Saline (PBS)
Useful pH Range 6.0 - 7.2[7]6.8 - 8.27.0 - 9.2[10]5.8 - 8.0[11]
pKa at 25°C 6.6[6]7.58.1[10]7.2 (for H₂PO₄⁻)
Metal Ion Binding Chelates divalent cations[6][8]Negligible metal ion bindingCan chelate metal ions[12]Can precipitate with divalent cations[8]
Temperature Sensitivity (ΔpKa/°C) -0.011[6]-0.014-0.031-0.0028
Interference with Assays BCA assay[6][9]Folin protein assay[13]Can react with aldehydes[14]Can inhibit some enzymes[15]
Suitability for Cell Culture Used in some protein-free media[6]Widely used, non-toxic[2][16]Can be toxic to some cells at higher concentrationsIsotonic and non-toxic, widely used[17][18]

Experimental Validation: Protocols for Comparing Buffer Performance

To provide a practical framework for evaluating buffer performance and ensuring the reproducibility of your experiments, we present the following detailed protocols.

Assessing Protein Stability with a Thermal Shift Assay (TSA)

Causality: The stability of a protein is highly dependent on its environment. Buffer components can interact with a protein's surface, influencing its conformational stability.[3] A thermal shift assay, or differential scanning fluorimetry (DSF), measures a protein's melting temperature (Tm), which is a direct indicator of its thermal stability.[19] By comparing the Tm of a protein in different buffers, we can quantitatively assess which buffer provides the most stabilizing environment.[5][20]

Experimental Workflow:

TSA_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein Protein Stock Mix Mix Protein, Dye, and Buffer Protein->Mix Dye SYPRO Orange Dye Dye->Mix BufferA Buffer A (e.g., ADA) BufferA->Mix BufferB Buffer B (e.g., HEPES) BufferB->Mix BufferC Buffer C (e.g., Tris) BufferC->Mix Plate Aliquot to 96-well PCR plate Mix->Plate qPCR Run Melt Curve in Real-Time PCR System Plate->qPCR Plot Plot Fluorescence vs. Temperature qPCR->Plot Tm Determine Melting Temperature (Tm) Plot->Tm Compare Compare Tm values Tm->Compare

Caption: Workflow for comparing protein stability in different buffers using a thermal shift assay.

Step-by-Step Protocol:

  • Protein and Dye Preparation:

    • Prepare a stock solution of your protein of interest in a minimal buffer (e.g., 10 mM NaCl) to a final concentration of 0.2 mg/mL.

    • Prepare a 200X stock solution of SYPRO Orange dye in DMSO.

  • Buffer Preparation:

    • Prepare 50 mM stock solutions of this compound, HEPES, and Tris, all adjusted to pH 7.0.

  • Reaction Setup (in a 96-well PCR plate):

    • For each buffer condition (in triplicate):

      • 10 µL of protein stock solution

      • 10 µL of the respective 50 mM buffer stock

      • 1 µL of 200X SYPRO Orange dye

      • 4 µL of nuclease-free water

    • Include a no-protein control for each buffer.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.

    • Compare the average Tm values for the protein in each buffer. A higher Tm indicates greater protein stability.

Expected Outcome and Interpretation:

A buffer that provides a more stable environment for the protein will result in a higher melting temperature. For example, if this compound shows a significantly higher Tm for your protein compared to Tris, it suggests that ADA is a better choice for experiments where protein stability is critical.

Evaluating Buffer Effects on Enzyme Kinetics

Causality: The catalytic activity of an enzyme is exquisitely sensitive to pH and the ionic environment.[17] Buffer components can act as inhibitors or activators, or they can chelate essential metal cofactors, thereby altering the enzyme's kinetic parameters (Km and Vmax).[21] Comparing these parameters in different buffers is crucial for ensuring that the observed enzyme activity is a true reflection of its biological function and not an artifact of the buffer system.[18]

Experimental Workflow:

EnzymeKinetics_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock (e.g., LDH) Initiate Initiate Reaction with Enzyme Enzyme->Initiate Substrate Substrate Stock (e.g., Pyruvate) Mix Prepare Reaction Mixes (Varying Substrate Conc.) Substrate->Mix Cofactor Cofactor Stock (e.g., NADH) Cofactor->Mix BufferA Buffer A (e.g., ADA) BufferA->Mix BufferB Buffer B (e.g., Tris) BufferB->Mix Mix->Initiate Measure Measure Absorbance Change over Time (340 nm) Initiate->Measure Rates Calculate Initial Reaction Rates (V₀) Measure->Rates Plot Create Michaelis-Menten and Lineweaver-Burk Plots Rates->Plot Params Determine Km and Vmax Plot->Params

Caption: Workflow for comparing the effects of different buffers on enzyme kinetic parameters.

Step-by-Step Protocol (Lactate Dehydrogenase as an example):

  • Reagent Preparation:

    • Prepare a stock solution of Lactate Dehydrogenase (LDH) in a minimal storage buffer.

    • Prepare a 100 mM stock solution of sodium pyruvate.

    • Prepare a 10 mM stock solution of NADH.

    • Prepare 100 mM stock solutions of this compound and Tris-HCl, both adjusted to pH 7.2.

  • Reaction Setup (in a 96-well UV-transparent plate):

    • For each buffer, prepare a series of reactions with varying final pyruvate concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5 mM).

    • In each well, add:

      • Buffer to a final concentration of 50 mM.

      • NADH to a final concentration of 0.2 mM.

      • The appropriate volume of pyruvate stock solution.

      • Nuclease-free water to a final volume of 190 µL.

    • Equilibrate the plate to 25°C.

  • Kinetic Measurement:

    • Initiate the reaction by adding 10 µL of a diluted LDH stock solution to each well.

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 15 seconds for 5 minutes.

  • Data Analysis:

    • For each pyruvate concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (using the Beer-Lambert law for NADH, ε = 6220 M⁻¹cm⁻¹).

    • Plot V₀ versus substrate concentration to generate a Michaelis-Menten curve.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the Km and Vmax for LDH in each buffer.

Expected Outcome and Interpretation:

Differences in the calculated Km and Vmax values will reveal the influence of each buffer on LDH activity. For instance, if LDH exhibits a lower Km and higher Vmax in ADA buffer compared to Tris, it indicates that ADA provides a more favorable environment for both substrate binding and catalytic turnover for this particular enzyme. This information is critical for designing robust and reproducible enzyme assays.

Comparative Cell Viability Assay

Causality: In cell culture, the buffering system is crucial for maintaining a stable physiological pH, which is essential for cell health and proliferation.[2][11] Some buffers can be cytotoxic or interfere with cellular processes.[22] A comparative cell viability assay, such as the MTT assay, can quantify the impact of different buffers on cell viability over time.[23]

Experimental Workflow:

CellViability_Workflow cluster_prep Cell Culture Preparation cluster_treatment Buffer Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cells Cell Line (e.g., HeLa) Seed Seed cells in 96-well plate Cells->Seed Treat Replace media with treatment media Seed->Treat MediaA Media + Buffer A (e.g., ADA) MediaA->Treat MediaB Media + Buffer B (e.g., HEPES) MediaB->Treat MediaC Media + Buffer C (e.g., PBS) MediaC->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT Solubilize Solubilize formazan crystals MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Viability Calculate % Cell Viability Measure->Viability Compare Compare viability across buffers and time points Viability->Compare

Caption: Workflow for comparing the effects of different buffers on cell viability using an MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Buffer Treatment:

    • Prepare sterile stock solutions of 1 M this compound, 1 M HEPES, and 10X PBS.

    • Prepare treatment media by supplementing complete culture medium with each buffer to a final concentration of 20 mM. Include a no-buffer control.

    • After 24 hours, carefully remove the existing medium from the wells and replace it with 100 µL of the respective treatment media.

  • Viability Assessment (at 24, 48, and 72 hours):

    • At each time point, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media with MTT and DMSO, no cells).

    • Calculate the percentage of cell viability for each buffer condition relative to the no-buffer control at each time point.

Expected Outcome and Interpretation:

The results will indicate which buffer is most compatible with the chosen cell line. A buffer that maintains high cell viability over the 72-hour period is considered superior for long-term cell culture experiments. Any significant decrease in viability in the presence of a particular buffer would suggest potential cytotoxicity and would be a strong reason to avoid its use in cell-based assays.

Conclusion: A Data-Driven Approach to Buffer Selection

The reproducibility of experimental data is the bedrock of scientific progress. As this guide has demonstrated, the choice of a biological buffer is a critical decision that can have far-reaching implications for the outcome and reliability of your research. This compound, with its pKa in the physiological range and specific metal-chelating properties, offers a valuable tool in the researcher's arsenal. However, its potential for interference with certain assays underscores the importance of a nuanced and informed approach to buffer selection.

By understanding the fundamental properties of different buffers and employing the comparative experimental protocols outlined here, you can move beyond anecdotal preferences and make data-driven decisions. This commitment to rigorous validation at every step, from the choice of a simple buffer to the execution of a complex assay, is the hallmark of scientific integrity and the key to generating robust, reproducible, and ultimately, impactful results.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of ADA Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-(2-Acetamido)iminodiacetic acid, disodium salt (ADA disodium salt). Our approach is grounded in the principles of laboratory safety, environmental responsibility, and regulatory compliance, aiming to build your trust by providing value that extends beyond the product itself.

Understanding this compound: A Safety Profile

Before delving into disposal procedures, it's crucial to understand the material's characteristics. This compound is generally not classified as a hazardous substance. However, it can be a mild irritant to the eyes and skin, and inhalation of dust should be avoided[1]. The primary guiding principle for its disposal is adherence to local, state, and federal regulations, which may vary[2]. Even for non-hazardous materials, responsible disposal is a cornerstone of good laboratory practice[3][4].

PropertyValueSource
Chemical Name N-(2-Acetamido)iminodiacetic acid, disodium salt[1]
Appearance White powder[2]
Hazards Slightly hazardous in case of skin/eye contact (irritant), ingestion, or inhalation.[1]
Primary Disposal Route Approved waste disposal plant in accordance with local, state, and federal regulations.[2][5][6]
The Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of this compound, from initial assessment to final disposition.

G cluster_0 Start: Waste Generation cluster_1 Initial Assessment cluster_2 Disposal Pathways cluster_3 Actionable Procedures cluster_4 Final Disposition start This compound Waste Generated assess Assess Waste Type: - Unused Product - Contaminated Labware - Spill Residue start->assess path_bulk Bulk / Unused Product assess->path_bulk Unused path_spill Spill Residue assess->path_spill Spill path_labware Contaminated Labware assess->path_labware Contaminated proc_bulk Package, label as 'Non-hazardous Chemical Waste', and transfer to EH&S. path_bulk->proc_bulk proc_spill Collect residue in a sealed container, label, and transfer to EH&S. path_spill->proc_spill proc_decon Decontaminate labware (triple rinse with water). path_labware->proc_decon end Managed by Environmental Health & Safety (EH&S) proc_bulk->end proc_spill->end proc_rinsate Collect rinsate as hazardous waste. proc_decon->proc_rinsate proc_trash Dispose of decontaminated labware in appropriate receptacle (e.g., glass disposal). proc_decon->proc_trash proc_rinsate->end

Caption: Decision workflow for this compound disposal.

Core Disposal Protocols

The cornerstone of chemical waste management is to treat all chemical waste, regardless of its hazard classification, with a structured and cautious approach. Never dispose of solid chemical waste in regular laboratory trash cans that will be handled by custodial staff[6].

Principle: Bulk solid chemical waste should be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EH&S) office or a certified waste management contractor.

Procedure:

  • Container Selection: Place the this compound into a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A clean, empty reagent bottle is often a suitable choice. Do not mix with other chemical wastes[5].

  • Labeling: Affix a hazardous waste label to the container. Even for non-hazardous chemicals, this is a best practice for tracking and proper handling. Fill out the label completely with the following information:

    • Full Chemical Name: N-(2-Acetamido)iminodiacetic acid, disodium salt

    • CAS Number: 41689-31-0

    • Quantity

    • Date of accumulation

    • Your name and laboratory information

  • Storage: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA)[1]. This area should be away from general traffic and clearly marked.

  • Pickup: Arrange for a waste pickup with your institution's EH&S department according to their specific procedures.

Principle: For minor spills of non-hazardous powders, the primary goal is to contain the spill and clean it up mechanically without creating dust.

Procedure:

  • Personnel Protection: At a minimum, wear safety glasses and gloves. For larger spills where dust may be generated, consider respiratory protection.

  • Containment: Cordon off the spill area to prevent further spread.

  • Cleanup:

    • Gently sweep or scoop the spilled solid material using a plastic dustpan and brush or other appropriate tools[1][7]. Avoid vigorous sweeping that could create airborne dust.

    • Place the collected material into a sealable plastic bag or a designated waste container[7].

  • Final Decontamination:

    • Wipe the spill area with a wet paper towel to remove any remaining powder residue[7].

    • Place the used paper towel into the same sealed bag as the collected spill residue.

  • Disposal: Label the bag or container as "Spill cleanup residue: this compound" and dispose of it through your EH&S department.

Principle: Empty containers and labware that have come into contact with this compound should be decontaminated before disposal. The rinsate should be collected as hazardous waste.

Procedure:

  • Initial Cleaning: Remove as much of the solid this compound residue as possible. This collected solid should be disposed of as bulk waste (see section 3.1).

  • Triple Rinsing:

    • Rinse the container or labware thoroughly with water (or a suitable solvent if the residue is not water-soluble) at least three times.

    • Crucially, collect this rinsate in a separate, designated hazardous waste container. Do not pour the rinsate down the drain unless you have explicit permission from your institution's EH&S department for this specific chemical[8][9]. The rationale is to prevent the cumulative effect of many labs discharging chemicals into the sanitary sewer system.

  • Container Disposal: Once the container is triple-rinsed and dry, deface or remove the original label to prevent confusion[6][10]. The clean, empty container can then be disposed of in the appropriate recycling or general waste stream (e.g., glass disposal box)[10].

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize waste generation in the first place. This is not only environmentally responsible but also cost-effective.

  • Prudent Purchasing: Order only the quantity of this compound that you anticipate using in the near term to avoid generating waste from expired stock[1][11].

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory. This prevents the reordering of chemicals that are already on hand and helps to identify chemicals that are approaching their expiration date so they can be used in a timely manner[11][12].

  • Share Resources: If you have an excess of unexpired this compound, check with neighboring labs to see if they can use it before designating it as waste[1].

By integrating these detailed disposal protocols and waste minimization strategies into your standard laboratory operations, you contribute to a safer research environment and ensure compliance with environmental regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADA disodium salt
Reactant of Route 2
Reactant of Route 2
ADA disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.